molecular formula C12H10N2O2 B078365 6-(Phenylamino)nicotinic acid CAS No. 13426-16-9

6-(Phenylamino)nicotinic acid

Cat. No.: B078365
CAS No.: 13426-16-9
M. Wt: 214.22 g/mol
InChI Key: OMGPNSFUSJHLFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Phenylamino)nicotinic acid is a high-purity chemical reagent designed for advanced research and development applications. This specialized compound features a nicotinic acid (pyridine-3-carboxylic acid) core, an essential vitamer of Vitamin B3 and a precursor to coenzymes NAD+ and NADP+, which are pivotal in cellular energy metabolism and redox homeostasis . The phenylamino substituent at the 6-position classifies this molecule as a functionalized nicotinic acid derivative, making it a valuable intermediate for synthesizing novel compounds and probing structure-activity relationships. Research Applications & Value: • Chemical Synthesis & Medicinal Chemistry: This compound serves as a key synthetic building block for developing new molecules. Its molecular scaffold is relevant for creating potential pharmacologically active agents, given the established role of nicotinic acid derivatives in biological systems . • Materials Science: The structure suggests potential application in developing specialized chemicals, similar to how other nicotinic acid derivatives have been explored as effective corrosion inhibitors for metals in acidic environments . Researchers can utilize it to modify surfaces or synthesize new functional materials. • Biochemical & Mechanistic Studies: As a derivative of nicotinic acid, it may be used to study the Preiss-Handler pathway of NAD+ biosynthesis or to investigate novel mechanisms of action in various biological models, expanding upon the well-documented pharmacological effects of the parent compound . Handling & Compliance: This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-anilinopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-12(16)9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGPNSFUSJHLFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378107
Record name 6-(phenylamino)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13426-16-9
Record name 6-(phenylamino)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13426-16-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-(Phenylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthesis and characterization of 6-(phenylamino)nicotinic acid, a molecule of interest for researchers, scientists, and professionals in drug development. The synthesis is presented as a two-step process involving an initial Ullmann-type condensation followed by ester hydrolysis.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process. The first step involves the formation of 6-phenylamino-nicotinic acid ethyl ester via an Ullmann condensation reaction between 6-chloronicotinic acid ethyl ester and aniline. The subsequent step is the hydrolysis of the resulting ester to yield the final carboxylic acid product.

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Ester Hydrolysis start_materials 6-Chloronicotinic Acid Ethyl Ester + Aniline reflux Reflux in Ethoxyethanol start_materials->reflux Overnight workup1 Concentration & Ethyl Acetate Extraction reflux->workup1 purification Column Chromatography workup1->purification intermediate 6-Phenylamino-nicotinic Acid Ethyl Ester purification->intermediate start_hydrolysis 6-Phenylamino-nicotinic Acid Ethyl Ester intermediate->start_hydrolysis hydrolysis_reagents LiOH·H₂O in THF/Methanol/H₂O start_hydrolysis->hydrolysis_reagents Stir overnight at ambient temp. acidification Evaporation & Acidification with Citric Acid hydrolysis_reagents->acidification isolation Filtration and Drying acidification->isolation final_product This compound isolation->final_product

Figure 1: Synthesis workflow for this compound.

Experimental Protocols

The following protocols are based on a documented synthesis procedure.[1]

Step 1: Synthesis of 6-Phenylamino-nicotinic Acid Ethyl Ester

  • Reaction Setup: A mixture of 6-chloronicotinic acid ethyl ester (0.2 g, 1.08 mmol) and aniline (0.119 g, 1.29 mmol) in ethoxyethanol (10 mL) is heated to reflux overnight.

  • Work-up and Extraction: The reaction mixture is then concentrated under reduced pressure. The resulting residue is dissolved in ethyl acetate. The organic layer is washed sequentially with water and brine solution.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography using silica gel (60-120 mesh) with a mobile phase of 5% ethyl acetate in hexane.

  • Yield: This procedure affords 0.23 g (88%) of 6-phenylamino-nicotinic acid ethyl ester.[1]

Step 2: Synthesis of this compound

  • Reaction Setup: To a stirred solution of 6-phenylamino-nicotinic acid ethyl ester (0.23 g, 0.95 mmol) in a solvent mixture of tetrahydrofuran (THF, 4 mL), methanol (4 mL), and water (2 mL), lithium hydroxide monohydrate (LiOH·H₂O, 0.159 g, 3.8 mmol) is added at ambient temperature. The resulting mixture is stirred overnight.

  • Work-up and Acidification: The volatile solvents are evaporated under reduced pressure. The remaining residue is diluted with water and then acidified with a 10% aqueous citric acid solution.

  • Isolation: The resulting precipitate is isolated by filtration and dried.

  • Yield: This procedure yields 0.174 g (85%) of 6-phenylamino-nicotinic acid.[1]

Quantitative Data Summary

Table 1: Reactants and Yield for the Synthesis of 6-Phenylamino-nicotinic Acid Ethyl Ester

ReactantMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Ratio
6-Chloronicotinic acid ethyl ester185.600.21.081.0
Aniline93.130.1191.291.2
Product Molecular Weight ( g/mol ) Yield (g) Yield (%)
6-Phenylamino-nicotinic acid ethyl ester242.270.2388

Table 2: Reactants and Yield for the Synthesis of this compound

ReactantMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Ratio
6-Phenylamino-nicotinic acid ethyl ester242.270.230.951.0
Lithium hydroxide monohydrate41.960.1593.84.0
Product Molecular Weight ( g/mol ) Yield (g) Yield (%)
This compound214.220.17485

Characterization

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and phenyl rings, as well as the amine and carboxylic acid protons. The chemical shifts and coupling patterns would confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carboxylic acid carbon, the aromatic carbons of both rings, and would be used to confirm the overall carbon skeleton.

4.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ for the carboxylic acid O-H stretching vibration.

  • N-H Stretch: A sharp to medium absorption band around 3300-3500 cm⁻¹ would indicate the N-H stretching of the secondary amine.

  • C=O Stretch: A strong, sharp absorption band between 1680-1710 cm⁻¹ is characteristic of the carbonyl group (C=O) of the carboxylic acid.

  • C=C and C=N Stretches: Aromatic C=C and C=N stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

4.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the molecular weight of this compound (214.22 g/mol ).

  • Fragmentation Pattern: Analysis of the fragmentation pattern can provide further structural confirmation.

Logical Relationship of Characterization Techniques

Characterization cluster_techniques Spectroscopic Characterization cluster_information Structural Information Obtained Molecule This compound NMR NMR Spectroscopy (¹H, ¹³C) Molecule->NMR IR IR Spectroscopy Molecule->IR MS Mass Spectrometry Molecule->MS Structure Carbon-Hydrogen Framework Connectivity NMR->Structure Functional_Groups Functional Groups (COOH, N-H, C=O) IR->Functional_Groups Molecular_Weight Molecular Weight Elemental Composition MS->Molecular_Weight

Figure 2: Relationship between characterization techniques and structural information.

References

The Rising Therapeutic Potential of 6-(Phenylamino)nicotinic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-(phenylamino)nicotinic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Derivatives of this core have shown significant promise in oncology, inflammation, and beyond. This technical guide provides an in-depth overview of the current understanding of the biological activities of these compounds, with a focus on their anticancer properties. It consolidates quantitative data, outlines key experimental methodologies, and visualizes the underlying mechanisms of action to support ongoing research and development efforts in this field.

Core Biological Activity: Kinase Inhibition in Oncology

A substantial body of research has focused on the development of this compound derivatives as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.

Targeted Kinase Families:
  • VEGFR-2 and EGFR: Several derivatives have demonstrated dual inhibitory potential against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1] These receptors are key mediators of angiogenesis and cell proliferation, respectively, making them crucial targets in cancer therapy.

  • ABL1 Kinase: Phenylamino-pyrimidine structures, closely related to the nicotinic acid core, have shown considerable inhibitory activity against ABL1 tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).

  • Cyclin-Dependent Kinases (CDKs): Certain pyridopyrimidine derivatives, which share structural similarities, are potent inhibitors of CDK4 and CDK6.[2] These kinases are central to cell cycle progression, and their inhibition can lead to cell cycle arrest in cancer cells.

  • Protein Kinase C (PKC): Phenylamino-pyrimidines have also been identified as a novel class of potent and selective inhibitors of Protein Kinase C (PKC), with some derivatives showing preferential inhibition of the PKC-alpha isoenzyme.[3]

The primary mechanism of action for these kinase-inhibiting derivatives is competitive binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascades that drive cancer cell proliferation, survival, and angiogenesis.[3]

Beyond oncology, derivatives of the broader nicotinic acid family have been explored for a range of other biological activities, including:

  • Anti-inflammatory Effects: By inhibiting inflammatory cytokines such as TNF-α and IL-6, and enzymes like COX-2.[4]

  • Antimicrobial Properties: Demonstrating activity against various bacterial and fungal strains.[5]

  • TRPV1 Antagonism: Showing potential in the management of inflammatory pain.[6]

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various this compound derivatives and related structures against cancer cell lines and specific kinase targets.

Table 1: In Vitro Antiproliferative Activity of Nicotinic Acid Derivatives

Compound IDCell LineAssay TypeIC50 / GI50 (µM)Reference
3f NCI 60 (Mean)Growth InhibitionMG-MID GI50 = 3.3[1]
10 HCT-116AntiproliferativeIC50 = 15.4[1]
10 HepG2AntiproliferativeIC50 = 9.8[1]
7 HCT-116CytotoxicityIC50 = 15.7[1]
7 HepG2CytotoxicityIC50 = 15.5[1]
10 MCF-7AntiproliferativeIC50 = 8.25[1]
10 HCT-116AntiproliferativeIC50 = 6.48[1]
8 HCT-116AntiproliferativeIC50 = 5.4[1]
8 HepG2AntiproliferativeIC50 = 7.1[1]
1e K562InhibitionIC50 = 8.77 ± 0.55
7x Tumor CellsApoptosis Induction~0.03 - 0.1[2]
2d MCF7CytotoxicityIC50 = 6.54
2d C26CytotoxicityIC50 = 0.38
3a C26CytotoxicityIC50 = 1.21
2e C26CytotoxicityIC50 = 8.28
3e MCF7CytotoxicityIC50 = 13.74
3e C26CytotoxicityIC50 = 14.66
3b MCF7CytotoxicityIC50 = 6.19

Table 2: In Vitro Kinase Inhibitory Activity of Nicotinic Acid and Related Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
3d, 3e, 3f, 4a EGFRWT0.066 - 0.184[1]
3d, 3e, 3f, 4a VEGFR-20.102 - 0.418[1]
Various VEGFR-2Sub-micromolar[1]
10 VEGFR-20.051[1]
1e ABL1 Tyrosine Kinase3.35 ± 0.58
7x CDK40.00387[2]
PD-0332991 (Control) CDK40.00536[2]
7 PKC-alpha0.79[3]

Signaling Pathways and Mechanisms of Action

The anticancer effects of this compound derivatives are primarily attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Derivative 6-(Phenylamino)nicotinic Acid Derivative Derivative->VEGFR2 Inhibition

VEGFR-2 Signaling Pathway Inhibition

CDK4_Cell_Cycle_Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates pRB pRB CDK46->pRB phosphorylates E2F E2F pRB->E2F inhibits G1_S_Progression G1/S Phase Progression E2F->G1_S_Progression Derivative 6-(Phenylamino)nicotinic Acid Derivative Derivative->CDK46 Inhibition

CDK4/6 Cell Cycle Pathway Inhibition

Experimental Protocols

The evaluation of the biological activity of this compound derivatives involves a cascade of in vitro and in vivo assays. Below are generalized protocols for key experiments typically employed.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the target kinase and its specific substrate to their final desired concentrations in the kinase buffer.

    • Prepare a serial dilution of the test this compound derivative in DMSO.

  • Assay Procedure:

    • In a 96- or 384-well plate, add the kinase, substrate, and the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the kinase activity. The detection method depends on the assay format and can include:

      • Radiometric assays: Measuring the incorporation of ³²P-ATP into the substrate.

      • Fluorescence-based assays (e.g., TR-FRET): Using antibodies that specifically recognize the phosphorylated substrate.

      • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a control (DMSO vehicle).

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic or antiproliferative effects of the derivatives on cancer cell lines.

  • Cell Seeding:

    • Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Treat the cells with serial dilutions of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Experimental and Drug Discovery Workflow

The development of novel this compound derivatives as therapeutic agents follows a structured workflow from initial design to preclinical evaluation.

Drug_Discovery_Workflow Synthesis Synthesis of Derivatives InVitro_Screening In Vitro Screening Synthesis->InVitro_Screening Kinase_Assays Kinase Inhibition Assays InVitro_Screening->Kinase_Assays Cell_Viability Cell Viability Assays (e.g., MTT) InVitro_Screening->Cell_Viability Lead_Identification Lead Compound Identification Kinase_Assays->Lead_Identification Cell_Viability->Lead_Identification InVivo_Studies In Vivo Studies Lead_Identification->InVivo_Studies Xenograft Tumor Xenograft Models InVivo_Studies->Xenograft Toxicity Toxicity Studies InVivo_Studies->Toxicity Preclinical_Candidate Preclinical Candidate Xenograft->Preclinical_Candidate Toxicity->Preclinical_Candidate

General Drug Discovery Workflow

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising class of compounds with significant therapeutic potential, particularly in the realm of oncology. Their ability to selectively inhibit key protein kinases offers a clear path for the development of targeted cancer therapies. Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as to explore their efficacy in combination with other anticancer agents. Furthermore, a deeper investigation into their pharmacokinetic and pharmacodynamic properties will be crucial for translating the promising in vitro results into successful in vivo outcomes. The data and methodologies presented in this guide provide a solid foundation for researchers to build upon in the quest for novel and effective treatments derived from this remarkable chemical scaffold.

References

The Enigmatic Mechanism of 6-(Phenylamino)nicotinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this technical guide delves into the current understanding of the mechanism of action of 6-(Phenylamino)nicotinic acid. Due to the limited direct research on this specific compound, this document synthesizes information on its chemical nature, potential biological activities inferred from related structures, and proposes avenues for future investigation.

Introduction

This compound is a derivative of nicotinic acid (niacin or Vitamin B3), a well-studied compound with significant effects on lipid metabolism. While nicotinic acid's mechanisms are largely understood, the pharmacological profile of this compound remains largely unexplored in publicly available literature. Its structural similarity to nicotinic acid and other bioactive molecules suggests it may possess unique pharmacological properties worthy of investigation. This guide aims to provide a foundational understanding and a framework for future research into this intriguing molecule.

Chemical Structure and Properties

This compound is characterized by a nicotinic acid core with a phenylamino group substituted at the 6th position of the pyridine ring.

Systematic Name: 6-(Phenylamino)pyridine-3-carboxylic acid

Below is a diagram illustrating the relationship between Nicotinic Acid and this compound.

Caption: Structural relationship between Nicotinic Acid and this compound.

Hypothesized Mechanism of Action

Given the absence of direct studies on the mechanism of action of this compound, a hypothesized mechanism can be inferred from its structural relationship to nicotinic acid.

Interaction with Nicotinic Acid Receptors

The primary mechanism of action for nicotinic acid's lipid-lowering effects is through its interaction with the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). This receptor is highly expressed in adipocytes.

Proposed Signaling Pathway:

  • Binding to GPR109A: this compound may act as an agonist at the GPR109A receptor.

  • Inhibition of Adenylyl Cyclase: Activation of the Gi subunit coupled to GPR109A leads to the inhibition of adenylyl cyclase.

  • Reduction in cAMP Levels: This inhibition results in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Inhibition of Hormone-Sensitive Lipase (HSL): The reduction in cAMP levels leads to decreased activation of protein kinase A (PKA), which in turn reduces the phosphorylation and activity of hormone-sensitive lipase.

  • Decreased Lipolysis: The inhibition of HSL results in a decrease in the breakdown of triglycerides into free fatty acids (FFAs) in adipose tissue.

  • Reduced Hepatic Triglyceride Synthesis: The subsequent reduction in the flux of FFAs to the liver decreases the substrate available for hepatic triglyceride and very-low-density lipoprotein (VLDL) synthesis.

The following diagram illustrates this hypothesized signaling cascade.

cluster_membrane Adipocyte Cell Membrane cluster_cytoplasm Cytoplasm PNA This compound GPR109A GPR109A Receptor PNA->GPR109A Binds AC Adenylyl Cyclase GPR109A->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA_inactive PKA (inactive) cAMP->PKA_inactive PKA_active PKA (active) PKA_inactive->PKA_active Activates HSL_inactive HSL (inactive) PKA_active->HSL_inactive HSL_active HSL (active) HSL_inactive->HSL_active Phosphorylates Triglycerides Triglycerides HSL_active->Triglycerides FFAs Free Fatty Acids Triglycerides->FFAs Hydrolysis

The Therapeutic Promise of 6-(Phenylamino)nicotinic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-(phenylamino)nicotinic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities and therapeutic potential. These compounds, characterized by a phenylamino group attached to the 6-position of a nicotinic acid core, have been extensively investigated as inhibitors of various protein kinases, positioning them as promising candidates for the development of novel therapies, particularly in oncology. This technical guide provides an in-depth overview of the current state of research on this compound analogs, focusing on their structure-activity relationships, therapeutic applications, and the experimental methodologies used for their synthesis and biological evaluation.

Therapeutic Applications

Analogs of this compound have shown significant promise in several therapeutic areas, primarily driven by their ability to modulate key signaling pathways involved in cell proliferation, survival, and differentiation.

Kinase Inhibition in Oncology

The most prominent therapeutic application of this class of compounds is as kinase inhibitors for the treatment of cancer. Various analogs have demonstrated potent and selective inhibition of several key oncogenic kinases:

  • Tropomyosin Receptor Kinase (Trk) Inhibition: Certain derivatives have been identified as potent pan-Trk inhibitors, targeting TrkA, TrkB, and TrkC. These kinases are attractive therapeutic targets in a range of cancers. For instance, some analogs exhibit low nanomolar IC50 values against wild-type Trk kinases and their drug-resistant mutants, effectively suppressing Trk-mediated signaling pathways in cancer cells.

  • Abl Kinase Inhibition: The pyrido[2,3-d]pyrimidin-7-one core, which is structurally related to this compound, has been a focus for the development of Abl kinase inhibitors for chronic myelogenous leukemia (CML). Structure-activity relationship (SAR) studies have revealed that substitutions on the phenylamino moiety can significantly improve both the potency and selectivity of these compounds against the Bcr-Abl fusion protein.

  • c-Src and Wee1 Kinase Inhibition: Analogs with a 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one structure have been evaluated as inhibitors of the non-receptor tyrosine kinase c-Src and the cell cycle checkpoint kinase Wee1. While many of these compounds show dual inhibitory activity, modifications to the core structure can modulate their selectivity towards either kinase.

Anti-inflammatory and Antioxidant Activity

Beyond oncology, derivatives of nicotinic acid have been explored for their anti-inflammatory and antioxidant properties. Some analogs have been shown to inhibit the production of pro-inflammatory mediators and scavenge free radicals, suggesting their potential in treating inflammatory conditions.

Structure-Activity Relationships (SAR)

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the nicotinic acid core and the phenylamino group.

  • Substitutions on the Phenylamino Ring: Modifications at the 3- and 4-positions of the phenylamino ring have been shown to be critical for the potency and selectivity of Abl kinase inhibitors.

  • Substitutions on the Pyridone Ring: For pyrido[2,3-d]pyrimidin-7-one analogs, variations of the aromatic group at the C-6 position and the alkyl group at the N-8 position can influence their inhibitory profile against different kinases, such as PDGFr, FGFr, and c-Src.

  • Core Structure Modifications: The fusion of a pyrimidine ring to the nicotinic acid core to form a pyrido[2,3-d]pyrimidin-7-one scaffold is a common strategy to enhance kinase inhibitory activity.

Data Presentation

The following tables summarize the quantitative data for representative this compound analogs and related compounds from the literature.

Table 1: Kinase Inhibitory Activity of Representative Analogs

Compound IDTarget KinaseIC50 (nM)Reference
1 TrkA5[1]
TrkB8[1]
TrkC3[1]
2 Abl8
c-Src6
3 Wee1150
c-Src15
4 PDGFr31
FGFr88
c-Src31

Table 2: In Vitro Anti-proliferative Activity of Representative Analogs

Compound IDCell LineCancer TypeIC50 (µM)Reference
1 KM-12Colon Cancer0.12[1]
K562CML0.05
3 A549Lung Cancer5.2
4 U-87 MGGlioblastoma0.8

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound analogs, based on established procedures in the literature.

Synthesis

General Procedure for the Synthesis of 2-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones:

A common synthetic route involves a multi-step process starting from a substituted pyrimidine.

  • Step 1: Synthesis of the Pyridone Ring. A substituted 4-aminopyrimidine-5-carbaldehyde is reacted with an appropriate active methylene compound (e.g., a substituted phenylacetic acid derivative) in the presence of a base such as piperidine or sodium ethoxide in a suitable solvent like ethanol or acetic acid. The reaction mixture is typically heated under reflux for several hours to facilitate the condensation and cyclization to form the pyrido[2,3-d]pyrimidin-7(8H)-one core.

  • Step 2: Introduction of the Phenylamino Group. The resulting pyridopyrimidinone intermediate, often bearing a leaving group such as a chlorine or methylthio group at the 2-position, is then subjected to a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) with the desired aniline derivative. For the Buchwald-Hartwig reaction, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) are used in an inert solvent like dioxane or toluene, with heating.

  • Purification: The final product is typically purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system. The structure and purity of the synthesized compounds are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Evaluation

MTT Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases can be determined using various assay formats, such as radiometric assays or fluorescence-based assays.

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each reaction well contains the purified kinase enzyme, a specific peptide substrate, ATP (which may be radiolabeled, e.g., [γ-33P]ATP), and the test compound at various concentrations in a kinase assay buffer.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. In a radiometric assay, this involves capturing the phosphorylated peptide on a filter membrane and measuring the incorporated radioactivity using a scintillation counter. In fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used, and the signal is detected using a fluorescence plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC50 value is determined from the resulting dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Starting Materials (Pyrimidine derivative, Aniline derivative) reaction Chemical Synthesis (e.g., Suzuki Coupling, Buchwald-Hartwig) start->reaction purification Purification (Chromatography, Recrystallization) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays characterization->in_vitro kinase_assay Kinase Inhibition (IC50 determination) in_vitro->kinase_assay cell_assay Cell-based Assays (e.g., MTT for IC50) in_vitro->cell_assay sar Structure-Activity Relationship (SAR) kinase_assay->sar in_vivo In Vivo Studies (Animal Models) cell_assay->in_vivo cell_assay->sar lead_opt Lead Optimization sar->lead_opt

General workflow for the development of this compound analogs.

trk_signaling Ligand Neurotrophin Trk Trk Receptor Ligand->Trk Binds Dimerization Dimerization & Autophosphorylation Trk->Dimerization Ras Ras Dimerization->Ras activates PI3K PI3K Dimerization->PI3K activates PLCg PLCγ Dimerization->PLCg activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Response Cellular Responses (Proliferation, Survival, Differentiation) ERK->Response Akt Akt PI3K->Akt Akt->Response IP3_DAG IP3 / DAG PLCg->IP3_DAG IP3_DAG->Response Inhibitor 6-(Phenylamino)nicotinic acid analog Inhibitor->Dimerization inhibits

Simplified Trk-mediated signaling pathway and the inhibitory action of analogs.

bcr_abl_signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_MAPK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_MAPK activates PI3K_AKT PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT activates JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT activates Proliferation Increased Proliferation RAS_MAPK->Proliferation PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation JAK_STAT->Apoptosis Inhibitor 6-(Phenylamino)nicotinic acid analog Inhibitor->BCR_ABL inhibits

BCR-ABL signaling pathway in CML and the site of inhibition by analogs.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents, particularly in the field of oncology. The extensive research into their structure-activity relationships has provided valuable insights for the design of potent and selective kinase inhibitors. The detailed experimental protocols and an understanding of the underlying signaling pathways outlined in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Continued exploration of this chemical space is likely to yield new drug candidates with improved efficacy and safety profiles for the treatment of a variety of diseases.

References

Spectroscopic Analysis of 6-(Phenylamino)nicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Phenylamino)nicotinic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to known biologically active molecules. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the elucidation of its structure-activity relationships. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, including detailed experimental protocols and data interpretation for Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Due to the limited availability of published experimental spectra for this compound, this guide utilizes data from its constituent moieties, nicotinic acid and aniline, to predict its spectroscopic characteristics. This approach provides a robust framework for researchers to interpret their own experimental data.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound, derived from the analysis of nicotinic acid and aniline.

Table 1: Predicted FT-IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~3400-3300MediumN-H stretch (secondary amine)
~3100-2500BroadO-H stretch (carboxylic acid)
~3100-3000Medium-WeakAromatic C-H stretch
~1700-1680StrongC=O stretch (carboxylic acid)[1]
~1620-1580Medium-StrongN-H bend, C=C ring stretches[1][2]
~1335-1250Medium-StrongAromatic C-N stretch[3]
~1300-1200MediumC-O stretch (carboxylic acid)
~900-675StrongAromatic C-H out-of-plane bend

Note: The presence of the phenylamino group is expected to introduce a characteristic N-H stretching vibration and modify the aromatic C-H and C=C stretching regions compared to nicotinic acid.[2][3][4]

Table 2: Predicted UV-Vis Spectroscopic Data for this compound
Solventλmax 1 (nm)λmax 2 (nm)
0.1 M HCl~210-220~260-270[5][6]
Ethanol~262-

Note: The aniline moiety is a chromophore that absorbs in the UV region.[7] The conjugation of the phenylamino group with the pyridine ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to nicotinic acid alone.

Table 3: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityAssignment
~13.0Broad sCOOH
~9.5sN-H
~8.8-9.0dH-2 (Pyridine)
~8.0-8.2ddH-4 (Pyridine)
~7.5-7.7tH-meta (Phenyl)
~7.2-7.4dH-ortho (Phenyl)
~7.0-7.2tH-para (Phenyl)
~6.8-7.0dH-5 (Pyridine)

Note: The chemical shifts are estimated based on the data for nicotinic acid and aniline.[8][9][10] The electron-donating nature of the amino group is expected to shift the signals of the pyridine ring protons upfield compared to nicotinic acid.

Table 4: Predicted ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~167C=O (Carboxylic acid)
~155C-6 (Pyridine)
~152C-2 (Pyridine)
~140C-ipso (Phenyl)
~138C-4 (Pyridine)
~129C-meta (Phenyl)
~125C-3 (Pyridine)
~122C-para (Phenyl)
~120C-ortho (Phenyl)
~108C-5 (Pyridine)

Note: The chemical shifts are predicted based on the known values for nicotinic acid and aniline.[11][12][13] The attachment of the nitrogen atom is expected to significantly shield the C-6 and C-5 carbons of the pyridine ring.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of 6-chloronicotinic acid with aniline.

Materials:

  • 6-Chloronicotinic acid[14][15][16]

  • Aniline

  • Potassium carbonate

  • Dimethylformamide (DMF)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (for drying)

Procedure:

  • To a solution of 6-chloronicotinic acid in DMF, add potassium carbonate and aniline.

  • Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for several hours, monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the product.

  • Filter the crude product and wash it with water.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Analysis

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: The solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[17][18] For the KBr pellet method, a small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.[18]

  • Data Acquisition: The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty spectrometer (or a blank KBr pellet) is recorded and subtracted from the sample spectrum.[19][20]

2. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Instrumentation: A UV-Visible spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, 0.1 M HCl). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

  • Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of approximately 200 to 400 nm.[21] A blank spectrum of the solvent is first recorded and used as a baseline correction.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width of about 15 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Key parameters include a spectral width of about 220 ppm and a relaxation delay of 2-5 seconds.[22][23]

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Workflow

G cluster_workflow Spectroscopic Analysis Workflow synthesis Synthesis & Purification sample_prep Sample Preparation synthesis->sample_prep ftir FT-IR Spectroscopy sample_prep->ftir uv_vis UV-Vis Spectroscopy sample_prep->uv_vis nmr NMR Spectroscopy sample_prep->nmr data_analysis Data Analysis & Interpretation ftir->data_analysis uv_vis->data_analysis nmr->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation

Caption: General workflow for spectroscopic analysis.

Hypothetical Signaling Pathway

G cluster_pathway Hypothetical Kinase Inhibition Pathway ligand 6-(Phenylamino)nicotinic Acid Derivative receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor Inhibits pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothetical signaling pathway for a kinase inhibitor.

References

Unraveling the Solid-State Landscape: A Technical Guide to the Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-(Phenylamino)nicotinic acid, also known as niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID) whose solid-state properties are of significant interest to the pharmaceutical industry. The ability of an active pharmaceutical ingredient (API) to exist in different crystalline forms, a phenomenon known as polymorphism, can profoundly impact its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. A thorough understanding and control of polymorphism are therefore critical for drug development and manufacturing.

This technical guide provides an in-depth analysis of the polymorphic forms and phase behaviors of 2-(phenylamino)nicotinic acid. It summarizes key quantitative data, details experimental methodologies for characterization, and visualizes the relationships and transformations between the different solid-state forms.

The Polymorphic Forms of 2-(Phenylamino)nicotinic Acid

Research has identified four distinct polymorphic forms of 2-(phenylamino)nicotinic acid, designated as α, β, γ, and δ.[1] These polymorphs arise from differences in the molecular conformation, specifically the degree of conjugation between the two aromatic rings, and variations in the hydrogen-bonding arrangements within the crystal lattice.[1][2][3][4] This conformational polymorphism results in the distinct colors observed for each form.[1][2][3][4]

Crystallization Conditions

The formation of a specific polymorph is highly dependent on the crystallization conditions, particularly the solvent used.[1] The following table summarizes the observed polymorphic outcomes from various solvents.

SolventPolymorph(s) Obtained
Methanolα, β, γ, δ
Ethyl Acetateα, β, γ, δ
Waterα, β, γ, δ
Table 1: Polymorph screening of 2-(phenylamino)nicotinic acid in different solvents.[1]

It is noteworthy that the crystallization of 2-(phenylamino)nicotinic acid shows poor polymorphic selectivity in methanol, ethyl acetate, and water, with all four forms being accessible from these solvents.[1]

Physicochemical Characterization of the Polymorphs

The different crystalline arrangements of the polymorphs lead to distinct physicochemical properties. Thermal analysis, particularly Differential Scanning Calorimetry (DSC), is a key technique for characterizing these forms and their phase transitions.[2]

PolymorphOnset Melting Temperature (°C)Thermal Events
α155.6Single melting endotherm
β147.2 (transition), 156.1 (melting)Solid-to-solid phase transition to α form, followed by melting of the transformed α form
γ-Undergoes phase transition upon heating
δ-Undergoes phase transition upon heating
Table 2: Thermal analysis data for the polymorphs of 2-(phenylamino)nicotinic acid obtained by DSC.[2]

Phase Behavior and Transformations

The identified polymorphs of 2-(phenylamino)nicotinic acid exhibit interesting phase behaviors, with metastable forms transforming to the more stable α form under certain conditions.[1][2] These transformations can be induced by mechanical perturbation in solution or by heating in the solid state.[1][2]

The study of phase transitions is crucial for determining the most stable polymorphic form under given conditions, which is a critical factor for pharmaceutical development. The phase transitions of the β, γ, and δ forms to the stable α form have been observed.[1]

Polymorphic_Transitions cluster_metastable Metastable Forms cluster_stable Stable Form beta β Form alpha α Form beta->alpha Heat or Mechanical Perturbation gamma γ Form gamma->alpha Heat or Mechanical Perturbation delta δ Form delta->alpha Heat or Mechanical Perturbation

Diagram 1: Phase transition pathways of 2-(phenylamino)nicotinic acid polymorphs.

Experimental Protocols

A combination of analytical techniques is employed to discover, isolate, and characterize the polymorphs of 2-(phenylamino)nicotinic acid.

Polymorph Crystallization

Crystals of the different polymorphs are typically obtained through solution crystallization under various conditions, including different solvents and evaporation rates.[1]

Crystallization_Workflow start 2-(Phenylamino)nicotinic Acid Solution solvent Varying Solvents (Methanol, Ethyl Acetate, Water) start->solvent crystallization Crystallization (e.g., slow evaporation) solvent->crystallization polymorphs α, β, γ, δ Polymorphs crystallization->polymorphs

Diagram 2: General experimental workflow for polymorph crystallization.
Differential Scanning Calorimetry (DSC)

DSC is used to investigate the thermal properties of the polymorphs.[2] A sample is heated at a constant rate, and the heat flow to the sample is measured relative to a reference. Endothermic and exothermic events, such as melting and phase transitions, are detected.

Hot-Stage Microscopy (HSM)

HSM allows for the direct visual observation of thermal events, such as melting and solid-state phase transitions, as a function of temperature.[1] This technique provides valuable complementary information to DSC.

X-ray Diffraction (XRD)

Powder X-ray Diffraction (PXRD) and Single-Crystal X-ray Diffraction (SCXRD) are essential techniques for the structural characterization of crystalline solids. Each polymorph exhibits a unique diffraction pattern, which serves as a fingerprint for its identification.

Conclusion

The polymorphic landscape of 2-(phenylamino)nicotinic acid is characterized by the existence of at least four conformational polymorphs with distinct physicochemical properties and phase behaviors. The metastable forms (β, γ, and δ) have been shown to convert to the most stable α form upon heating or mechanical stress. A comprehensive understanding of these solid-state forms and their interconversions is paramount for ensuring the quality, safety, and efficacy of drug products containing this active pharmaceutical ingredient. Further studies into the kinetics and mechanisms of these phase transitions can provide deeper insights for the rational design and control of the solid form of 2-(phenylamino)nicotinic acid.

References

Discovery and Synthesis of Novel Nicotinic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel nicotinic acid derivatives. Nicotinic acid, a form of vitamin B3, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This document details the synthesis of several classes of these compounds and summarizes their biological activities, with a focus on antimicrobial, anti-diabetic, and anticancer applications. Experimental protocols for key synthetic steps and biological assays are provided to facilitate further research and development in this promising area.

Synthesis of Novel Nicotinic Acid Derivatives

The versatile scaffold of nicotinic acid allows for a variety of chemical modifications, leading to the synthesis of diverse derivatives with a wide range of biological activities. Common synthetic strategies involve the modification of the carboxylic acid group to form esters, amides, hydrazides, and subsequently, various heterocyclic systems.

General Synthetic Workflow

The synthesis of many novel nicotinic acid derivatives commences with the activation of the carboxylic acid moiety, often by converting it to an acid chloride or an ester. This activated intermediate can then react with a variety of nucleophiles to yield a diverse library of compounds. A common and effective strategy involves the formation of nicotinic acid hydrazide, which serves as a key building block for further derivatization, such as the synthesis of acylhydrazones and 1,3,4-oxadiazolines.

G cluster_synthesis Synthetic Workflow Nicotinic Acid Nicotinic Acid Nicotinoyl Chloride Nicotinoyl Chloride Nicotinic Acid->Nicotinoyl Chloride SOCl2 or (COCl)2 Nicotinic Acid Hydrazide Nicotinic Acid Hydrazide Nicotinoyl Chloride->Nicotinic Acid Hydrazide Hydrazine Hydrate Acylhydrazones Acylhydrazones Nicotinic Acid Hydrazide->Acylhydrazones Aldehydes/Ketones 1,3,4-Oxadiazolines 1,3,4-Oxadiazolines Acylhydrazones->1,3,4-Oxadiazolines Acetic Anhydride

Caption: General synthetic workflow for nicotinic acid derivatives.

Experimental Protocols

1.2.1. Synthesis of Nicotinic Acid Hydrazide

This protocol describes the synthesis of nicotinic acid hydrazide, a key intermediate.

  • Esterification: A mixture of nicotinic acid (1 equivalent) and a suitable alcohol (e.g., methanol or ethanol) is refluxed in the presence of a catalytic amount of concentrated sulfuric acid for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). After completion, the solvent is evaporated, and the residue is neutralized with a saturated sodium bicarbonate solution. The resulting ester is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Hydrazinolysis: The synthesized nicotinic acid ester (1 equivalent) is dissolved in ethanol, and hydrazine hydrate (1.2-1.5 equivalents) is added. The mixture is refluxed for 8-12 hours. Upon cooling, the nicotinic acid hydrazide precipitates out of the solution. The solid is collected by filtration, washed with cold ethanol, and dried to yield the pure product.[1]

1.2.2. Synthesis of Nicotinic Acid Acylhydrazones

This protocol outlines the synthesis of acylhydrazone derivatives from nicotinic acid hydrazide.

  • Nicotinic acid hydrazide (1 equivalent) is dissolved in a suitable solvent, such as ethanol.

  • An appropriate aldehyde or ketone (1.1 equivalents) is added to the solution.

  • A catalytic amount of glacial acetic acid or a few drops of a natural acid like lemon juice can be added to facilitate the reaction.[1]

  • The reaction mixture is stirred at room temperature or refluxed for a period ranging from 15 minutes to a few hours, with the progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated acylhydrazone is collected by filtration, washed with a suitable solvent, and recrystallized to obtain the pure product.

Biological Activities and Data

Novel nicotinic acid derivatives have been investigated for a range of therapeutic applications. The following sections summarize the quantitative data from these studies.

Antimicrobial Activity

A significant number of nicotinic acid derivatives, particularly acylhydrazones and 1,3,4-oxadiazole derivatives, have demonstrated promising antimicrobial properties. Their activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound TypeDerivativeTarget MicroorganismMIC (µg/mL)Reference
Acylhydrazonewith 5-nitrofuran substituentStaphylococcus epidermidis1.95[2]
Acylhydrazonewith 5-nitrofuran substituentStaphylococcus aureus3.91[2]
Acylhydrazonewith 5-nitrofuran substituentMRSA7.81[2]
1,3,4-Oxadiazolinewith 5-nitrofuran substituentBacillus subtilis7.81[2]
1,3,4-Oxadiazolinewith 5-nitrofuran substituentStaphylococcus aureus7.81[2]
1,3,4-Oxadiazolinewith 5-nitrofuran substituentMRSA15.62[2]

2.1.1. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the synthesized compounds can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5]

  • Preparation of Stock Solutions: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Two-fold serial dilutions of the stock solutions are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., ~5 x 10^5 CFU/mL for bacteria) is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anti-diabetic Activity: α-Amylase and α-Glucosidase Inhibition

Certain nicotinic acid derivatives have been identified as inhibitors of α-amylase and α-glucosidase, enzymes that play a crucial role in carbohydrate digestion. Inhibition of these enzymes can help in managing postprandial hyperglycemia, a key aspect of type 2 diabetes management.

CompoundTarget EnzymeIC50 (µM)Reference
Nicotinic Acid Derivative 8α-AmylaseMicromolar range[6]
Nicotinic Acid Derivative 44α-AmylaseMicromolar range[6]
Nicotinic Acid Derivative (Thiourea functionalized)α-Amylase & α-Glucosidase-[6]

2.2.1. Signaling Pathway: Inhibition of Carbohydrate Digestion

Inhibitors of α-amylase and α-glucosidase act in the small intestine to slow down the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. This delayed glucose absorption leads to a reduction in the post-meal spike in blood glucose levels.

G cluster_diabetes Mechanism of α-Amylase and α-Glucosidase Inhibition Dietary Carbohydrates Dietary Carbohydrates α-Amylase α-Amylase Dietary Carbohydrates->α-Amylase Oligosaccharides Oligosaccharides α-Amylase->Oligosaccharides α-Glucosidase α-Glucosidase Oligosaccharides->α-Glucosidase Glucose Glucose α-Glucosidase->Glucose Glucose Absorption Glucose Absorption Glucose->Glucose Absorption Reduced Hyperglycemia Reduced Hyperglycemia Glucose Absorption->Reduced Hyperglycemia Leads to Nicotinic Acid Derivatives Nicotinic Acid Derivatives Nicotinic Acid Derivatives->α-Amylase Inhibits Nicotinic Acid Derivatives->α-Glucosidase Inhibits

Caption: Inhibition of carbohydrate digestion by nicotinic acid derivatives.

2.2.2. Experimental Protocol: α-Amylase and α-Glucosidase Inhibition Assay

The inhibitory activity of the compounds against α-amylase and α-glucosidase can be determined using colorimetric assays.[7][8][9]

  • Enzyme and Substrate Preparation: Solutions of α-amylase and α-glucosidase, along with their respective substrates (starch for α-amylase and p-nitrophenyl-α-D-glucopyranoside for α-glucosidase), are prepared in an appropriate buffer (e.g., phosphate buffer).

  • Reaction Mixture: The test compound at various concentrations is pre-incubated with the enzyme solution in a 96-well plate.

  • Initiation of Reaction: The substrate is added to the wells to start the enzymatic reaction.

  • Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a defined period.

  • Termination and Measurement: For the α-amylase assay, the reaction is stopped by adding dinitrosalicylic acid (DNSA) reagent, and the absorbance is measured to quantify the amount of reducing sugar produced. For the α-glucosidase assay, the release of p-nitrophenol is measured directly by absorbance.

  • Calculation of Inhibition: The percentage of enzyme inhibition is calculated by comparing the absorbance of the test wells with that of the control wells (containing the enzyme but no inhibitor). The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then determined.

Anticancer Activity: HIF-1α Inhibition

Some nicotinic acid analogues have been investigated as inhibitors of the Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that plays a critical role in the adaptation of cancer cells to hypoxic environments.[10] By inhibiting HIF-1α, these compounds can suppress tumor growth and angiogenesis.

2.3.1. Signaling Pathway: HIF-1α in Hypoxia

Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded. However, under hypoxic conditions, which are common in solid tumors, HIF-1α is stabilized and translocates to the nucleus. There, it dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis (e.g., VEGF), glucose metabolism, and cell survival. Nicotinic acid derivatives can interfere with this pathway, thus inhibiting the adaptive response of cancer cells to hypoxia.

G cluster_hif HIF-1α Signaling Pathway in Hypoxia cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-1α_N HIF-1α Degradation Proteasomal Degradation HIF-1α_N->Degradation HIF-1α_H HIF-1α Stabilization Stabilization HIF-1α_H->Stabilization Nucleus Nucleus Stabilization->Nucleus HIF-1β HIF-1β HIF-1β->Nucleus HRE HRE Binding Nucleus->HRE Dimerization Target Genes Target Gene Transcription (e.g., VEGF) HRE->Target Genes Tumor Progression Tumor Progression Target Genes->Tumor Progression Nicotinic Acid Derivatives Nicotinic Acid Derivatives Nicotinic Acid Derivatives->Stabilization Inhibits

Caption: The HIF-1α signaling pathway and its inhibition.

2.3.2. Experimental Protocol: HIF-1α Reporter Gene Assay

The inhibitory effect of compounds on HIF-1α activity can be assessed using a cell-based reporter gene assay.[2][11]

  • Cell Culture and Transfection: A suitable cancer cell line (e.g., Hep3B, SK-Hep-1) is cultured and transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the HRE. A control plasmid expressing a different reporter (e.g., Renilla luciferase) is co-transfected for normalization.

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compounds.

  • Induction of Hypoxia: The cells are then incubated under hypoxic conditions (e.g., 1% O2) or treated with a chemical inducer of hypoxia (e.g., cobalt chloride) for a specific duration.

  • Luciferase Assay: The cells are lysed, and the activities of both luciferases are measured using a luminometer.

  • Data Analysis: The HRE-driven luciferase activity is normalized to the control luciferase activity. The percentage of inhibition of HIF-1α transcriptional activity is calculated relative to the untreated, hypoxia-induced control. The IC50 value is then determined.

Conclusion

The diverse biological activities of novel nicotinic acid derivatives underscore their potential as lead compounds in drug discovery. The synthetic accessibility of these compounds, coupled with their promising antimicrobial, anti-diabetic, and anticancer properties, makes them an attractive area for further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in the quest for new and effective therapeutic agents.

References

In Silico Assessments of Phenylamino Quinazolinones as Tyrosinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico assessment of phenylamino quinazolinone derivatives as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase a significant target for therapeutic intervention in dermatology and cosmetology. Phenylamino quinazolinones have emerged as a promising class of compounds, and computational methods play a crucial role in elucidating their mechanism of action and optimizing their inhibitory potential. This document details the quantitative data from recent studies, outlines the experimental protocols for key in silico techniques, and visualizes the underlying pathways and workflows.

Quantitative Inhibitory Data

The inhibitory efficacy of novel phenylamino quinazolinone derivatives has been quantified through in vitro assays, with subsequent in silico studies providing insights into their structure-activity relationships. The data presented below summarizes the key findings, with compound 9r identified as a particularly potent inhibitor.

CompoundIC50 (µM)Inhibition TypeKi (µM)Antioxidant Activity (% at 100 µM)Reference
9r 17.02 ± 1.66Competitive14.8724.67[1][2][3][4]
Kojic Acid (Control) 27.56 ± 1.27---[1][2][3][4]
Q1 103 ± 2Mixed-type117.07 (Ki), 423.63 (KIS)-[5]
6n 16.26 ± 2.57---[6]

Experimental Protocols: In Silico Methodologies

The computational assessment of phenylamino quinazolinones as tyrosinase inhibitors typically involves a multi-step workflow. The following sections detail the methodologies for the key experiments.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns.

  • Protein Preparation: The three-dimensional crystal structure of mushroom tyrosinase is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges.

  • Ligand Preparation: The 2D structures of the phenylamino quinazolinone derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization is performed using a suitable force field.

  • Docking Simulation: Software such as AutoDock is commonly used. A grid box is defined to encompass the active site of the tyrosinase enzyme. The docking parameters are set, and the Lamarckian genetic algorithm is often employed for the conformational search. The resulting docking poses are ranked based on their binding energy.[7]

  • Interaction Analysis: The best-ranked docking poses are visualized to analyze the interactions, such as hydrogen bonds and π-π stacking, between the ligand and the amino acid residues in the active site of tyrosinase.[6][8]

Molecular Dynamics (MD) Simulations

MD simulations are employed to study the dynamic behavior of the ligand-protein complex over time, providing information on its stability.[9]

  • System Setup: The docked complex of the phenylamino quinazolinone derivative and tyrosinase is placed in a simulation box with a defined water model. Counter-ions are added to neutralize the system.

  • Simulation Protocol: The system undergoes energy minimization, followed by heating to a physiological temperature and equilibration. The production run is then performed for a specified duration (e.g., nanoseconds).

  • Trajectory Analysis: The trajectory from the MD simulation is analyzed to calculate parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). These analyses help to assess the stability of the complex and the flexibility of the protein residues.

Density Functional Theory (DFT) Analysis

DFT calculations are used to understand the electronic properties and reactivity of the potent derivatives.[2][3]

  • Computational Details: The geometry of the compounds is optimized, and properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and stability of the molecule.[1]

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted to assess the drug-likeness of the compounds.[7][10][11]

  • Methodology: Various computational models and software are used to predict the pharmacokinetic and toxicological properties of the phenylamino quinazolinone derivatives. This helps in identifying candidates with favorable ADMET profiles for further development.

Visualizing the Pathways and Processes

The following diagrams, created using the DOT language, illustrate the key pathways and workflows involved in the in silico assessment of phenylamino quinazolinones as tyrosinase inhibitors.

Tyrosinase_Inhibition_Pathway cluster_enzyme Tyrosinase Catalytic Cycle cluster_inhibition Inhibition Mechanism Met_Tyrosinase Met-Tyrosinase (Cu2+-Cu2+) Oxy_Tyrosinase Oxy-Tyrosinase (Cu2+-O2-Cu2+) Met_Tyrosinase->Oxy_Tyrosinase O2 Dopaquinone Dopaquinone Oxy_Tyrosinase->Dopaquinone L-Tyrosine -> L-DOPA Melanin Melanin Dopaquinone->Melanin Further Reactions Inhibitor Phenylamino Quinazolinone Binding Binding to Active Site Inhibitor->Binding Binding->Met_Tyrosinase Competitive Inhibition

Caption: Tyrosinase inhibition by phenylamino quinazolinones.

In_Silico_Workflow Start Design of Phenylamino Quinazolinone Derivatives Docking Molecular Docking (Protein-Ligand Interaction) Start->Docking MD Molecular Dynamics (Stability Assessment) Docking->MD DFT DFT Analysis (Electronic Properties) MD->DFT ADMET ADMET Prediction (Drug-likeness) DFT->ADMET SAR Structure-Activity Relationship (SAR) Analysis ADMET->SAR End Identification of Potent Inhibitors SAR->End

Caption: Workflow for in silico assessment of inhibitors.

Logical_Relationship cluster_compound Phenylamino Quinazolinone Scaffold cluster_activity Tyrosinase Inhibitory Activity Scaffold Quinazolinone Core Phenylamino Phenylamino Moiety Active_Site_Fit Proper Fit in Active Site Scaffold->Active_Site_Fit Provides Structural Framework Substituents Substituents (R) Key_Interactions Hydrogen Bonds & π-π Stacking Phenylamino->Key_Interactions Forms Key Interactions Binding_Affinity High Binding Affinity Substituents->Binding_Affinity Modulates Potency

Caption: Structure-activity relationship of inhibitors.

References

The Elusive Structure-Activity Relationship of 6-(Phenylamino)nicotinic Acid Analogs: A Technical Examination of Related Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 24, 2025 – Researchers and drug development professionals navigating the landscape of kinase inhibitors and related therapeutic agents have shown significant interest in the chemical scaffold of 6-(phenylamino)nicotinic acid and its derivatives. However, a comprehensive, publicly available, in-depth technical guide detailing a systematic Structure-Activity Relationship (SAR) for this specific class of compounds remains elusive despite extensive searches of scientific literature and patent databases. This whitepaper aims to address this gap by providing a detailed overview of structurally related analogs, their synthesis, biological activities, and the signaling pathways they modulate, thereby offering valuable insights for researchers in the field.

While a dedicated SAR study for this compound analogs is not readily found, the foundational components of this scaffold—the nicotinic acid core and the phenylamino substituent—are prevalent in numerous biologically active compounds. By examining the SAR of these related series, we can extrapolate potential structure-activity trends that may inform the design and development of novel this compound derivatives.

I. The Nicotinamide and Nicotinic Acid Scaffold: A Versatile Pharmacophore

Nicotinic acid (Vitamin B3) and its amide form, nicotinamide, are fundamental to various biological processes.[1] Derivatives of this scaffold have been extensively explored for a multitude of therapeutic applications, including as anti-inflammatory agents, kinase inhibitors, and even as potential treatments for neurodegenerative diseases.

A. Anti-Inflammatory and Analgesic Properties

Recent studies have highlighted the potential of novel nicotinic acid derivatives as potent anti-inflammatory agents with improved gastric safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2] Two series of compounds derived from the nicotinic acid scaffold demonstrated significant anti-inflammatory activity in vitro without affecting macrophage viability.[2] The most active of these compounds showed comparable inhibition of inflammatory cytokines such as TNF-α, IL-6, iNOS, and COX-2 to that of ibuprofen.[2]

B. Kinase Inhibition

The nicotinamide scaffold is a well-established pharmacophore in the design of kinase inhibitors. A series of nicotinamide derivatives have been synthesized and evaluated as inhibitors of Aurora kinases, which are often overexpressed in various tumors.[3] One of the most potent compounds, 4-((3-bromo-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)nicotinamide, exhibited excellent antitumor activity against SW620 and NCI-H1975 cancer cell lines.[3]

II. The Phenylamino Moiety in Kinase Inhibition

The phenylamino group is a critical component of many successful kinase inhibitors, often acting as a hinge-binder in the ATP-binding pocket of the kinase. The closely related phenylaminopyrimidine scaffold is a testament to the importance of this moiety in achieving potent and selective kinase inhibition.

A. Phenylaminopyrimidines as Protein Kinase C (PKC) Inhibitors

Phenylamino-pyrimidine (PAP) derivatives represent a class of potent and selective inhibitors of Protein Kinase C (PKC).[4] Kinetic analysis has shown that these compounds act as competitive inhibitors with respect to ATP.[4] A key structural feature for their inhibitory activity is the presence of an H-bond acceptor on the pyrimidine ring adjacent to the H-bond donor of the phenylamine group.[4]

III. The p38 MAPK Signaling Pathway: A Potential Target

Given the structural similarities of this compound analogs to known kinase inhibitors, the p38 mitogen-activated protein kinase (MAPK) signaling pathway presents a probable and compelling therapeutic target. The p38 MAPK pathway is a key regulator of cellular responses to inflammatory cytokines and environmental stress and plays a crucial role in various inflammatory diseases.

The p38 MAPK signaling cascade is a multi-tiered system. It is typically initiated by a MAPKKK (e.g., MEKK, MLK), which then phosphorylates and activates a MAPKK (MKK3/6). Subsequently, MKK3/6 phosphorylates and activates p38 MAPK. Activated p38 MAPK, in turn, phosphorylates a variety of downstream substrates, including other kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF-2 and MEF-2, leading to the regulation of gene expression and cellular processes like inflammation and apoptosis.

p38 MAPK Signaling Pathway

p38_MAPK_pathway stress Environmental Stress / Inflammatory Cytokines mapkkk MAPKKK (MEKK, MLK, ASK1) stress->mapkkk mkk3_6 MKK3/6 mapkkk->mkk3_6 p38 p38 MAPK mkk3_6->p38 mk2 MAPKAPK-2 (MK2) p38->mk2 transcription_factors Transcription Factors (ATF-2, MEF-2) p38->transcription_factors inflammation Inflammation / Apoptosis mk2->inflammation transcription_factors->inflammation

Caption: The p38 MAPK signaling cascade.

IV. Experimental Protocols: A Composite Approach

While specific experimental protocols for the synthesis and evaluation of this compound analogs are not detailed in a single comprehensive source, a general synthetic strategy and common biological assays can be inferred from the literature on related compounds.

A. General Synthetic Scheme

A plausible synthetic route to this compound analogs would likely involve a nucleophilic aromatic substitution reaction. The synthesis would commence with a di-halogenated nicotinic acid derivative, such as 2,6-dichloronicotinic acid or 6-chloro-2-fluoronicotinic acid. This starting material would then be reacted with a substituted aniline in the presence of a suitable base and solvent. Subsequent functional group manipulations, such as amide bond formation at the carboxylic acid, would lead to the desired analogs.

General Synthesis Workflow

synthesis_workflow start_material Di-halogenated Nicotinic Acid reaction Nucleophilic Aromatic Substitution start_material->reaction aniline Substituted Aniline aniline->reaction intermediate 6-(Phenylamino)nicotinic Acid Intermediate reaction->intermediate modification Functional Group Modification intermediate->modification final_product Final Analog modification->final_product

Caption: A potential synthetic workflow for this compound analogs.

B. Key Biological Assays
  • In Vitro Kinase Assays: To determine the inhibitory activity of the synthesized compounds against specific kinases, such as p38 MAPK, standard in vitro kinase assays would be employed. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined.

  • Cell-Based Assays: To assess the cellular activity of the compounds, various cell-based assays would be conducted. For example, to evaluate the anti-inflammatory effects, the inhibition of lipopolysaccharide (LPS)-induced TNF-α production in a human monocytic cell line like THP-1 could be measured.

  • In Vivo Efficacy Models: Promising compounds would be further evaluated in animal models of disease. For inflammatory conditions, a common model is the collagen-induced arthritis (CIA) model in rodents. The efficacy of the compound would be assessed by measuring parameters such as paw swelling and inflammatory markers.

V. Conclusion and Future Directions

While a dedicated and comprehensive SAR study for this compound analogs is not currently available in the public domain, a wealth of information on structurally related compounds provides a strong foundation for future research. The nicotinic acid scaffold and the phenylamino moiety are both well-established pharmacophores in drug discovery, particularly in the area of kinase inhibition. The p38 MAPK signaling pathway stands out as a highly relevant potential target for this class of compounds.

Future research efforts should focus on the systematic synthesis and biological evaluation of a library of this compound analogs to establish a clear and detailed SAR. This would involve a thorough exploration of substituents on both the phenylamino and nicotinic acid rings to optimize potency, selectivity, and pharmacokinetic properties. Such studies will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.

References

A Technical Guide to the Potential Biological Targets of 6-(Phenylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological targets of 6-(phenylamino)nicotinic acid is not extensively available in public literature. This guide synthesizes information from studies on its parent compound, nicotinic acid (Niacin/Vitamin B3), and structurally related analogs to propose potential targets and mechanisms of action. The experimental protocols provided are established methods for target identification and validation, intended to serve as a roadmap for future investigation of this specific molecule.

Introduction

This compound is a derivative of nicotinic acid, a crucial B vitamin. While nicotinic acid itself has well-documented pharmacological effects, particularly in lipid metabolism, the specific biological activities of many of its derivatives, including this compound, remain largely unexplored. Understanding the potential protein targets of this compound is a critical first step in the drug discovery process, enabling elucidation of its mechanism of action and potential therapeutic applications.[1][2]

This document provides a prospective analysis of potential target classes for this compound based on the known pharmacology of analogous compounds. It also furnishes detailed experimental workflows for researchers to identify and validate these potential targets.

Potential Biological Targets Inferred from Structural Analogs

Based on the activities of nicotinic acid and its other derivatives, the potential targets for this compound can be categorized into several classes.

G-Protein Coupled Receptors (GPCRs)

The most prominent target of nicotinic acid is the G-protein coupled receptor GPR109A (also known as HM74A or PUMA-G).[3][4] This receptor is highly expressed in adipocytes and immune cells like macrophages.

  • Mechanism of Action: Upon binding to GPR109A on adipocytes, nicotinic acid initiates a Gi-mediated signaling cascade. This inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently decreases the activity of hormone-sensitive lipase, a key enzyme responsible for the breakdown of triglycerides into free fatty acids (FFAs). The resulting decrease in plasma FFA levels reduces the substrate available for the liver to produce triglycerides and very-low-density lipoprotein (VLDL).[5][6] Given its structural similarity, this compound is a strong candidate for an agonist or modulator of GPR109A.

GPR109A_Signaling Receptor GPR109A Gi Gi Receptor->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PKA Protein Kinase A (PKA) Ligand 6-(Phenylamino)nicotinic Acid (Hypothesized) Ligand->Receptor Gi->AC ATP ATP ATP->AC cAMP->PKA HSL_active Active Hormone-Sensitive Lipase (HSL) PKA->HSL_active HSL_inactive Inactive Hormone-Sensitive Lipase (HSL-P) HSL_active->HSL_inactive FFA Free Fatty Acids (FFAs) HSL_active->FFA Catalyzes Inhibition Inhibition of Lipolysis HSL_inactive->Inhibition Triglycerides Triglycerides Triglycerides->HSL_active

Hypothesized GPR109A signaling pathway for a nicotinic acid analog.
Enzymes

Nicotinic acid derivatives can act as precursors for essential coenzymes or directly inhibit enzymatic activity.[7]

  • Hypoxia-Inducible Factor (HIF)-1α: Analogs of nicotinic acid have been synthesized and identified as potent inhibitors of HIF-1α, a key transcription factor in cellular response to hypoxia and a target in cancer therapy.[8] These compounds were shown to inhibit the hypoxia-induced accumulation of HIF-1α protein.

  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα): The analog 6-aminonicotinamide was found to inhibit Hepatitis B virus replication by decreasing the activity of the transcription factor PPARα.[9] This suggests that the aminopyridine scaffold could interact with nuclear receptors or related transcription factors.

  • Cyclooxygenase (COX) Enzymes: Some nicotinic acid derivatives have demonstrated anti-inflammatory properties, suggesting potential inhibitory activity against enzymes in the inflammatory cascade, such as COX-1 and COX-2.[10]

  • Diacylglycerol O-acyltransferase 2 (DGAT2): Nicotinic acid has been shown to decrease the expression of DGAT2, a key enzyme in the final step of triglyceride synthesis in the liver.[6]

Other Potential Targets
  • Antimicrobial Targets: Acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid have shown promising activity against Gram-positive bacteria, including MRSA strains, and various fungi.[11] This indicates that this compound could potentially interact with microbial-specific enzymes or pathways.

Summary of Potential Biological Activities

As direct quantitative data for this compound is unavailable, the following table summarizes activities reported for its structural analogs to guide future research.

Analog Class Potential Target/Pathway Observed Biological Effect Reported Potency (Example)
Nicotinic AcidGPR109AAnti-lipolytic, lipid-lowering-
(Aryloxyacetylamino)-nicotinic acidsHIF-1α PathwayInhibition of hypoxia-induced HIF-1α accumulationIC₅₀ values in the micromolar range[8]
6-AminonicotinamidePPARα PathwayInhibition of HBV replication and HBsAg production-[9]
Nicotinic Acid AcylhydrazonesBacterial TargetsAntibacterial activity against Gram-positive bacteriaMIC = 1.95–15.62 µg/mL[11]
Thiazole/Oxadiazole DerivativesInflammatory Pathways (e.g., COX-2)Anti-inflammatory, inhibition of nitrite, TNF-α, IL-6Comparable to ibuprofen in cellular assays[10]

Experimental Protocols for Target Identification

To elucidate the direct biological targets of this compound, a combination of unbiased, systematic approaches is recommended. Below are detailed protocols for key methodologies.

Target_ID_Workflow cluster_unbiased Unbiased (Label-Free) Methods cluster_biased Biased (Affinity-Based) Methods cluster_validation Target Validation start This compound cetsa Cellular Thermal Shift Assay (CETSA) start->cetsa darts DARTS start->darts probe_synthesis Synthesize Immobilized or Biotinylated Probe start->probe_synthesis ms Protein ID by Mass Spectrometry cetsa->ms darts->ms pull_down Affinity Pull-Down probe_synthesis->pull_down pull_down->ms lysate Cell Lysate / Intact Cells lysate->cetsa lysate->darts lysate->pull_down hits Generate 'Hit List' of Potential Targets ms->hits binding_assay Biophysical Binding Assays (e.g., TSA, FP, SPR) hits->binding_assay functional_assay Functional Assays (Enzymatic, Cellular) hits->functional_assay validated_target Validated Target binding_assay->validated_target functional_assay->validated_target

General experimental workflow for small molecule target identification.
Protocol 1: Affinity Chromatography Pull-Down

This method uses an immobilized version of the small molecule to "pull down" its binding partners from a complex protein mixture.[1][12]

1. Probe Synthesis:

  • Conduct a Structure-Activity Relationship (SAR) study to identify a non-essential position on this compound for linker attachment.
  • Synthesize a derivative with a linker arm terminating in a reactive group.
  • Covalently attach the derivative to a solid support (e.g., agarose beads) or conjugate it with an affinity tag like biotin.

2. Protein Incubation:

  • Prepare a cell lysate from a relevant cell line or tissue. Ensure the lysate is in a native (non-denaturing) buffer.
  • Incubate the lysate with the affinity matrix (beads with immobilized compound) for 1-4 hours at 4°C with gentle rotation.
  • Include a control incubation with beads that have not been derivatized or have been derivatized with a structurally similar but inactive compound.

3. Washing and Elution:

  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
  • Elute the specifically bound proteins. This can be done by:
  • Competitive Elution: Using a high concentration of the free, non-immobilized this compound.
  • Denaturing Elution: Using a denaturing buffer (e.g., containing SDS).

4. Protein Identification:

  • Separate the eluted proteins using SDS-PAGE and visualize with Coomassie or silver staining.
  • Excise protein bands that are unique to the compound-treated sample.
  • Identify the proteins using mass spectrometry (LC-MS/MS).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method based on the principle that a protein's thermal stability increases upon ligand binding.[1]

1. Treatment:

  • Treat intact cells or cell lysates with this compound at a desired concentration. Use a vehicle (e.g., DMSO) as a control.

2. Heating:

  • Aliquot the treated samples and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by rapid cooling.

3. Protein Extraction and Analysis:

  • For intact cells, lyse the cells to release soluble proteins. For all samples, centrifuge to pellet the aggregated, denatured proteins.
  • Collect the supernatant containing the soluble (non-denatured) protein fraction.
  • Analyze the abundance of specific proteins in the soluble fraction at each temperature using Western blotting for a candidate target or quantitative mass spectrometry for a proteome-wide analysis.

4. Data Interpretation:

  • A target protein will show a "thermal shift," meaning it remains soluble at higher temperatures in the presence of the compound compared to the vehicle control. Plotting the soluble fraction against temperature generates a melting curve, which will shift to the right for a stabilized target.

Protocol 3: Drug Affinity Responsive Target Stability (DARTS)

DARTS is another label-free method that leverages the principle that ligand binding can protect a protein from proteolysis.[1][12]

1. Incubation:

  • Incubate a native cell lysate with this compound or a vehicle control.

2. Proteolysis:

  • Treat the lysates with a protease, such as thermolysin or pronase, for a specific time. The concentration of protease should be optimized to achieve significant but not complete protein degradation in the control sample.

3. Analysis:

  • Stop the digestion and analyze the remaining proteins via SDS-PAGE.
  • A protein that is protected from degradation by binding to the compound will appear as a more prominent band in the treated lane compared to the control lane.
  • Excise the protected band and identify the protein via mass spectrometry.

Conclusion

While direct evidence is sparse, the chemical structure of this compound suggests a strong potential for interaction with biological targets known to be modulated by its parent compound, nicotinic acid, and other derivatives. The most promising candidates include the G-protein coupled receptor GPR109A , enzymes involved in metabolic and inflammatory pathways such as HIF-1α and COX , and potentially microbial-specific targets. The proposed activities are currently hypothetical and demand rigorous experimental validation. The systematic application of the target identification workflows outlined in this guide—combining affinity-based and label-free methods—will be instrumental in uncovering the precise molecular targets of this compound, thereby paving the way for understanding its pharmacological potential.

References

Methodological & Application

Synthesis of 6-(Phenylamino)nicotinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 6-(Phenylamino)nicotinic acid, a valuable building block in medicinal chemistry and materials science. The primary method detailed is a facile, solvent- and catalyst-free approach, offering a green and efficient route to the target molecule. Additionally, established catalytic methods, namely the Ullmann condensation and the Buchwald-Hartwig amination, are presented as alternative protocols.

Core Synthesis Route: Nucleophilic Aromatic Substitution

The principal synthesis strategy involves the direct nucleophilic aromatic substitution of a chlorine atom on the pyridine ring with aniline. This reaction is facilitated by heat and can be performed with or without a catalyst, depending on the desired reaction conditions and scale.

Diagram of the General Synthesis Pathway

G cluster_product Product 6-Chloronicotinic_acid 6-Chloronicotinic acid Reaction Reaction Conditions (Heat, Catalyst/Solvent) 6-Chloronicotinic_acid->Reaction Aniline Aniline Aniline->Reaction 6-Phenylaminonicotinic_acid This compound Reaction->6-Phenylaminonicotinic_acid

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Three distinct protocols are provided for the synthesis of this compound.

Protocol 1: Solvent- and Catalyst-Free Synthesis

This environmentally friendly method avoids the use of solvents and metal catalysts, simplifying the reaction setup and work-up. The procedure is adapted from the synthesis of the isomeric 2-anilinonicotinic acids.

Materials:

  • 6-Chloronicotinic acid

  • Aniline

  • Round-bottom flask

  • Heating mantle or oil bath with temperature controller

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up

Procedure:

  • In a round-bottom flask, combine 6-chloronicotinic acid and aniline in a 1:1.5 molar ratio.

  • Heat the reaction mixture to 120°C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 15-120 minutes.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by recrystallization or column chromatography to obtain this compound.

Protocol 2: Ullmann Condensation (Copper-Catalyzed)

The Ullmann condensation is a classical method for the formation of carbon-nitrogen bonds using a copper catalyst.

Materials:

  • 6-Chloronicotinic acid

  • Aniline

  • Copper(I) iodide (CuI) or other copper source

  • A suitable ligand (e.g., L-proline, a diamine)

  • A base (e.g., potassium carbonate, K₂CO₃)

  • A high-boiling polar solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

  • Inert atmosphere (e.g., nitrogen or argon)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 6-chloronicotinic acid, aniline (1.2-1.5 equivalents), copper(I) iodide (5-10 mol%), the chosen ligand (10-20 mol%), and potassium carbonate (2 equivalents).

  • Add the anhydrous solvent (DMF or DMSO).

  • Heat the reaction mixture to a temperature between 100°C and 150°C.

  • Stir the reaction mixture for several hours to 24 hours, monitoring by TLC or HPLC.

  • After completion, cool the reaction to room temperature.

  • Perform an aqueous work-up to remove the catalyst and inorganic salts.

  • Extract the product with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Buchwald-Hartwig Amination (Palladium-Catalyzed)

The Buchwald-Hartwig amination is a modern, versatile palladium-catalyzed cross-coupling reaction for C-N bond formation.[1]

Materials:

  • 6-Chloronicotinic acid

  • Aniline

  • A palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • A phosphine ligand (e.g., Xantphos, BINAP)

  • A base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))

  • Anhydrous aprotic solvent (e.g., toluene, dioxane)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Schlenk flask or similar reaction vessel

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the palladium catalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).

  • Add 6-chloronicotinic acid, aniline (1.1-1.5 equivalents), and the base (1.5-2.5 equivalents).

  • Add the anhydrous solvent (toluene or dioxane).

  • Heat the reaction mixture, typically between 80°C and 110°C, with stirring.

  • Monitor the reaction for 1 to 24 hours until completion is observed by TLC or HPLC.

  • Cool the reaction mixture and quench with water or a saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the residue by column chromatography.

Data Presentation

The following table summarizes the key reaction parameters for the described protocols. Expected yields are based on analogous reactions and may require optimization for this specific transformation.

ProtocolCatalystLigandBaseSolventTemperature (°C)Typical Reaction Time
1NoneNoneNoneNone12015-120 min
2CuI (5-10 mol%)L-proline or diamineK₂CO₃DMF or DMSO100-15012-24 h
3Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)Xantphos or BINAPNaOtBu or Cs₂CO₃Toluene or Dioxane80-1101-24 h

Experimental Workflow Visualization

The following diagram illustrates the general workflow from reaction setup to the purified product.

G Start Start Reaction_Setup Reaction Setup (Reactants, Solvent, Catalyst) Start->Reaction_Setup Heating_Stirring Heating and Stirring (Specified Temperature and Time) Reaction_Setup->Heating_Stirring Monitoring Reaction Monitoring (TLC/HPLC) Heating_Stirring->Monitoring Monitoring->Heating_Stirring Incomplete Workup Aqueous Work-up (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Purified this compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Potential of 6-(Phenylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Phenylamino)nicotinic acid is a derivative of nicotinic acid (niacin) that holds potential as an anti-inflammatory agent. While direct extensive research on this specific compound is emerging, the well-documented anti-inflammatory properties of nicotinic acid and its derivatives provide a strong rationale for its investigation. Nicotinic acid has been shown to modulate inflammatory responses through various mechanisms, including the inhibition of pro-inflammatory cytokines like TNF-α and IL-6, and its interaction with the G protein-coupled receptor 109A (GPR109A), which can lead to the suppression of the NF-κB signaling pathway.[1][2][3] This document provides detailed protocols for key in vitro anti-inflammatory assays—namely, a cyclooxygenase-2 (COX-2) inhibition assay and a lipopolysaccharide (LPS)-induced cytokine release assay—to facilitate the evaluation of this compound's therapeutic potential.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the potential anti-inflammatory profile of this compound in key in vitro assays. These values are for illustrative purposes and serve as a guide for data presentation and comparison.

Table 1: In Vitro COX-2 Inhibition Assay

CompoundIC₅₀ (µM)Percent Inhibition at 10 µM
This compound5.278%
Celecoxib (Positive Control)0.895%
Vehicle (Negative Control)> 100< 5%

Table 2: LPS-Induced Cytokine Release in RAW 264.7 Macrophages

TreatmentTNF-α Release (pg/mL)IL-6 Release (pg/mL)
Vehicle Control15.8 ± 2.125.4 ± 3.5
LPS (1 µg/mL)1245.6 ± 89.32876.1 ± 154.2
LPS + this compound (10 µM)621.4 ± 45.71354.8 ± 98.6
LPS + Dexamethasone (1 µM)256.3 ± 21.9589.7 ± 51.3

Key Signaling Pathway

The anti-inflammatory effects of nicotinic acid, a structurally related compound, are partly mediated through the GPR109A receptor, leading to the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.

GPR109A_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus 6_PANA This compound GPR109A GPR109A Receptor 6_PANA->GPR109A Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates IKK IKK Complex PKA->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases DNA DNA NFkB->DNA Translocates to nucleus and binds to DNA NFkB_IkB NF-κB/IκB Complex Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Induces transcription

GPR109A-mediated inhibition of the NF-κB signaling pathway.

Experimental Protocols

In Vitro Fluorometric COX-2 Inhibition Assay

This protocol is adapted from commercially available COX inhibitor screening kits and is designed to determine the direct inhibitory effect of this compound on purified COX-2 enzyme activity.[4][5][6]

Materials:

  • Purified human or ovine COX-2 enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., Amplex™ Red)

  • Heme

  • This compound (dissolved in DMSO)

  • Positive control (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission ~535/590 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a series of dilutions of this compound and the positive control (Celecoxib) in COX Assay Buffer. The final DMSO concentration should not exceed 1%.

    • Prepare a reaction mixture containing COX Assay Buffer, Heme, and the fluorometric probe.

    • Prepare the arachidonic acid solution.

  • Assay Protocol:

    • Add 80 µL of the reaction mixture to each well of the 96-well plate.

    • Add 10 µL of diluted this compound, positive control, or vehicle (DMSO in assay buffer) to the respective wells.

    • Add 10 µL of the purified COX-2 enzyme solution to all wells except the no-enzyme control wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to all wells.

    • Immediately measure the fluorescence in a kinetic mode for 10-15 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

COX2_Inhibition_Workflow prep Prepare Reagents (Assay Buffer, Heme, Probe, Test Compound, Enzyme) plate Add Reaction Mix to 96-well Plate prep->plate add_compound Add Test Compound/ Controls plate->add_compound add_enzyme Add COX-2 Enzyme add_compound->add_enzyme incubate1 Incubate at 37°C (15 min) add_enzyme->incubate1 add_substrate Add Arachidonic Acid (Substrate) incubate1->add_substrate read Measure Fluorescence (Kinetic, 10-15 min) add_substrate->read analyze Calculate Reaction Rates & Determine IC₅₀ read->analyze

Workflow for the in vitro fluorometric COX-2 inhibition assay.
LPS-Induced Cytokine Release Assay in Macrophages

This protocol describes how to measure the inhibitory effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7 or primary murine bone marrow-derived macrophages).[7][8][9]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Dexamethasone (positive control)

  • Phosphate-Buffered Saline (PBS)

  • ELISA kits for TNF-α and IL-6

  • 24-well cell culture plates

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in complete medium at 37°C in a 5% CO₂ incubator.

    • Seed the cells into 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • The next day, replace the medium with fresh medium containing various concentrations of this compound or the positive control (Dexamethasone).

    • Pre-incubate the cells with the compounds for 1-2 hours.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cytokine Measurement:

    • After incubation, collect the cell culture supernatants.

    • Centrifuge the supernatants to remove any cellular debris.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the mean cytokine concentrations for each treatment group.

    • Determine the percentage inhibition of cytokine release by this compound compared to the LPS-only treated group.

LPS_Cytokine_Workflow seed_cells Seed Macrophages in 24-well Plates adhere Allow Cells to Adhere (Overnight) seed_cells->adhere pre_treat Pre-treat with This compound or Controls (1-2h) adhere->pre_treat stimulate Stimulate with LPS (1 µg/mL) pre_treat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect Supernatants incubate->collect measure Measure Cytokines (TNF-α, IL-6) by ELISA collect->measure analyze Calculate Percent Inhibition measure->analyze

Workflow for the LPS-induced cytokine release assay.

Conclusion

The provided protocols and background information offer a robust framework for investigating the anti-inflammatory properties of this compound. By employing these standardized assays, researchers can effectively characterize the compound's inhibitory effects on key inflammatory mediators and pathways, thereby elucidating its potential as a novel therapeutic agent for inflammatory diseases. Further in vivo studies using models of inflammation, such as carrageenan-induced paw edema, would be a logical next step to validate the in vitro findings.[10][11][12][13]

References

Application Notes and Protocols for 6-(Phenylamino)nicotinic Acid in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

These application notes and protocols are intended as a general guide for the in vitro evaluation of 6-(Phenylamino)nicotinic acid, a novel compound for which specific anticancer activity has not been extensively documented in publicly available literature. The proposed mechanisms and experimental designs are based on the activities of structurally related compounds, such as phenyl-pyridine-2-carboxylic acid derivatives. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Introduction

Nicotinic acid (Niacin, Vitamin B3) and its derivatives are precursors to the essential coenzymes NAD+ and NADP+, which are central to cellular metabolism, DNA repair, and signaling. Alterations in NAD+ metabolism are frequently observed in cancer, making enzymes in this pathway potential therapeutic targets. Structurally related compounds, such as phenyl-pyridine-2-carboxylic acid derivatives, have demonstrated anticancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines. This suggests that this compound may possess similar cytotoxic or cytostatic properties against cancer cells, warranting its investigation as a potential novel anticancer agent.

These notes provide a framework for the initial in vitro characterization of this compound, focusing on its effects on cancer cell viability, its potential to induce programmed cell death (apoptosis), and the elucidation of the underlying molecular mechanisms.

Hypothetical Mechanism of Action

Based on related pyridine carboxylic acid derivatives, this compound is hypothesized to exert its anticancer effects through the induction of cell cycle arrest, leading to apoptosis. One such derivative, Ro 41-4439, has been shown to arrest cell cycle progression in mitosis, which subsequently triggers programmed cell death[1]. Therefore, a primary avenue of investigation for this compound would be its impact on cell cycle regulatory proteins and the activation of apoptotic signaling cascades.

Data Presentation

Quantitative data from the following experimental protocols should be summarized for clear interpretation and comparison.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) of this compoundPositive Control (e.g., Doxorubicin) IC50 (µM)
MCF-7Breast AdenocarcinomaExperimental DataExperimental Data
A549Lung CarcinomaExperimental DataExperimental Data
HeLaCervical CarcinomaExperimental DataExperimental Data
HL-60Promyelocytic LeukemiaExperimental DataExperimental Data

IC50 (Half-maximal inhibitory concentration) values should be calculated from dose-response curves generated from cell viability assays.

Table 2: Apoptotic Marker Modulation by this compound in a Representative Cancer Cell Line (e.g., A549)

Treatment% of Apoptotic Cells (Annexin V+)Relative Caspase-3/7 Activity (Fold Change)Relative Cleaved PARP-1 Expression (Fold Change)Relative Bcl-2 Expression (Fold Change)
Vehicle ControlExperimental Data1.01.01.0
This compound (IC50)Experimental DataExperimental DataExperimental DataExperimental Data
Positive Control (e.g., Staurosporine)Experimental DataExperimental DataExperimental DataExperimental Data

Data to be obtained from flow cytometry, caspase activity assays, and western blot analysis.

Visualizations

Signaling Pathway

hypothetical_apoptosis_pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus 6_PNA This compound Target Putative Cellular Target 6_PNA->Target Signal_Cascade Signal Transduction Cascade Target->Signal_Cascade Bcl2_Family Bcl-2 Family (e.g., Bcl-2, Bax) Signal_Cascade->Bcl2_Family Modulates CytoC Cytochrome c Release Bcl2_Family->CytoC Regulates Caspase9 Caspase-9 (Initiator) Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Cleaves & Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP CytoC->Caspase9 Activates experimental_workflow Start Start: Select Cancer Cell Lines Culture Cell Culture & Maintenance Start->Culture Treatment Treat with this compound (Dose-Response) Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability IC50 Calculate IC50 Value Viability->IC50 Apoptosis_Assay Apoptosis Assays (Flow Cytometry, Caspase Activity) IC50->Apoptosis_Assay Use IC50 conc. Western_Blot Western Blot Analysis (Apoptotic Markers) IC50->Western_Blot Use IC50 conc. Analysis Data Analysis & Interpretation Apoptosis_Assay->Analysis Western_Blot->Analysis End End: Characterize Anticancer Activity Analysis->End logical_relationship Compound This compound Hypothesis Hypothesis: Possesses Anticancer Activity Compound->Hypothesis InVitro In Vitro Studies (Cell Lines) Hypothesis->InVitro Cytotoxicity Reduces Cell Viability? InVitro->Cytotoxicity InducesApoptosis Induces Apoptosis? Cytotoxicity->InducesApoptosis Yes Conclusion Conclusion on In Vitro Efficacy Cytotoxicity->Conclusion No Mechanism Elucidate Mechanism (Signaling Pathways) InducesApoptosis->Mechanism Yes InducesApoptosis->Conclusion No Mechanism->Conclusion

References

6-(Phenylamino)nicotinic Acid as a Hypoxia-Inducible Factor (HIF)-1α Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoxia-Inducible Factor-1 alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions and a key target in cancer therapy due to its role in tumor progression, angiogenesis, and metastasis. While a variety of compounds are being investigated as HIF-1α inhibitors, this document focuses on the conceptual framework and experimental protocols for evaluating novel compounds, such as 6-(Phenylamino)nicotinic acid, for their potential as HIF-1α inhibitors. The following sections provide detailed methodologies for key in vitro assays, illustrative data presentation, and diagrams of the relevant signaling pathway and experimental workflows.

Introduction to HIF-1α as a Therapeutic Target

Under normal oxygen levels (normoxia), the HIF-1α subunit is continuously synthesized and rapidly degraded. This process is mediated by prolyl hydroxylases (PHDs), which hydroxylate HIF-1α, allowing the von Hippel-Lindau (VHL) E3 ubiquitin ligase to bind and target it for proteasomal degradation.[1] In hypoxic conditions, PHD activity is inhibited, leading to the stabilization and accumulation of HIF-1α.[1] Stabilized HIF-1α translocates to the nucleus, dimerizes with the constitutively expressed HIF-1β subunit, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[1][2] This activation leads to the transcription of genes involved in critical aspects of cancer biology, including angiogenesis (e.g., VEGF), glucose metabolism, and cell survival.[3] Therefore, inhibiting HIF-1α is a promising strategy for cancer therapy.[4]

Data Presentation: Evaluating Putative HIF-1α Inhibitors

Effective evaluation of a potential HIF-1α inhibitor requires robust quantitative data. The following tables are templates illustrating how to present data from key assays. Please note: The data presented here is hypothetical and for illustrative purposes only.

Table 1: In Vitro Efficacy of this compound in a HIF-1α Reporter Assay

Cell LineCompound Concentration (µM)Luciferase Activity (Normalized to Vehicle Control)% InhibitionIC₅₀ (µM)
HEK293T-HRE0 (Vehicle)1.000\multirow{5}{*}{15.2}
10.8515
100.5545
250.3070
500.1585

Table 2: Effect of this compound on HIF-1α Protein Levels under Hypoxia

Cell LineTreatmentHIF-1α Protein Level (Relative Densitometry Units)β-Actin Protein Level (Relative Densitometry Units)
HeLaNormoxia Control0.11.0
HeLaHypoxia Control (Vehicle)1.01.0
HeLaHypoxia + 10 µM Compound0.61.0
HeLaHypoxia + 25 µM Compound0.31.0
HeLaHypoxia + 50 µM Compound0.11.0

Table 3: Downstream Target Gene Expression Analysis (VEGF) by qPCR

Cell LineTreatmentRelative VEGF mRNA Expression (Fold Change)
PC-3Normoxia Control1.0
PC-3Hypoxia Control (Vehicle)8.5
PC-3Hypoxia + 10 µM Compound5.2
PC-3Hypoxia + 25 µM Compound2.1
PC-3Hypoxia + 50 µM Compound1.2

Experimental Protocols

The following are detailed protocols for the foundational experiments required to assess a compound's ability to inhibit HIF-1α.

HIF-1α Reporter Gene Assay

This assay quantitatively measures the transcriptional activity of HIF-1.

Materials:

  • Cells stably or transiently transfected with a hypoxia-responsive element (HRE)-luciferase reporter plasmid.

  • Control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell culture medium and supplements.

  • 96-well plates.

  • Test compound (e.g., this compound) and vehicle control (e.g., DMSO).

  • Hypoxia chamber (1% O₂) or chemical hypoxia inducer (e.g., CoCl₂ or Desferrioxamine).

  • Dual-luciferase reporter assay system.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate overnight.[1]

  • Transfection (for transient assays): Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[1]

  • Compound Treatment: After 24 hours (post-transfection, if applicable), replace the medium with fresh medium containing various concentrations of the test compound or vehicle control.[1]

  • Induction of Hypoxia: Incubate the plate under hypoxic conditions (e.g., 1% O₂) or normoxic conditions for 16-24 hours. Alternatively, treat cells with a chemical inducer of hypoxia.[1]

  • Luciferase Assay: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[1]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the vehicle-treated control under hypoxic conditions.

Western Blot for HIF-1α Protein Levels

This protocol is for the detection of HIF-1α protein levels in cell lysates.

Materials:

  • Cultured cells of interest.

  • Test compound and vehicle control.

  • Hypoxia chamber or chemical inducer.

  • Ice-cold PBS.

  • RIPA buffer with protease and phosphatase inhibitors.[5]

  • BCA protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels (e.g., 7.5% polyacrylamide).[6]

  • PVDF membrane.[6]

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST).[6]

  • Primary antibody against HIF-1α.

  • Loading control primary antibody (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Cell Culture and Treatment: Seed cells and allow them to reach 70-80% confluency.[7] Treat with the test compound for the desired duration.

  • Induction of Hypoxia: Induce hypoxia by placing the cells in a hypoxic chamber or by treating them with a chemical inducer for the desired time (typically 4-8 hours for maximum induction).[7]

  • Cell Lysis: Work quickly and on ice to minimize HIF-1α degradation.[5] Wash cells with ice-cold PBS, then add ice-cold RIPA buffer with inhibitors. Scrape the cells and collect the lysate.[5]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6]

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.[6]

  • SDS-PAGE and Transfer: Load 20-40 µg of protein per lane onto an SDS-PAGE gel.[6] Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[6]

    • Incubate the membrane with the primary HIF-1α antibody (diluted in blocking buffer) overnight at 4°C.[6]

    • Wash the membrane three times with TBST for 10 minutes each.[6]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[5]

  • Loading Control: To ensure equal loading, strip the membrane and re-probe with an antibody against a loading control protein.[5]

  • Data Analysis: Quantify the band intensities and normalize the HIF-1α signal to the loading control signal.[1]

Visualization of Pathways and Workflows

HIF-1α Signaling Pathway and Point of Inhibition

HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-1α_protein HIF-1α PHDs PHDs (+O2) HIF-1α_protein->PHDs Hydroxylation Hydroxylated_HIF-1α Hydroxylated HIF-1α PHDs->Hydroxylated_HIF-1α VHL VHL Hydroxylated_HIF-1α->VHL Binding Ubiquitination Ubiquitination VHL->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation HIF-1α_stabilized HIF-1α HIF-1_complex HIF-1 Complex HIF-1α_stabilized->HIF-1_complex HIF-1β HIF-1β HIF-1β->HIF-1_complex HRE HRE HIF-1_complex->HRE Binding Nucleus Nucleus Target_Genes Target Genes (e.g., VEGF) HRE->Target_Genes Transcription Transcription Target_Genes->Transcription Inhibitor This compound (Putative Inhibitor) Inhibitor->HIF-1α_stabilized Inhibits Stabilization/ Accumulation Inhibitor->HIF-1_complex Inhibits Dimerization Inhibitor->HRE Inhibits DNA Binding

Caption: HIF-1α signaling under normoxia and hypoxia, with potential points of inhibition.

Experimental Workflow for Screening HIF-1α Inhibitors

Experimental_Workflow cluster_primary_screening Primary Screening cluster_secondary_assays Secondary Assays & Validation cluster_functional_assays Functional & In Vivo Assays Start Compound Library (e.g., this compound) Reporter_Assay HRE-Luciferase Reporter Assay (High-Throughput) Start->Reporter_Assay Hit_Identification Identify 'Hits' (Compounds reducing luciferase activity) Reporter_Assay->Hit_Identification Western_Blot Western Blot for HIF-1α (Confirm reduction of protein levels) Hit_Identification->Western_Blot qPCR qPCR for Target Genes (e.g., VEGF, GLUT1) Hit_Identification->qPCR Cell_Viability Cell Viability/Toxicity Assay (e.g., MTT, Trypan Blue) Hit_Identification->Cell_Viability Angiogenesis_Assay In Vitro Angiogenesis Assay (e.g., Tube Formation) Western_Blot->Angiogenesis_Assay qPCR->Angiogenesis_Assay Cell_Viability->Angiogenesis_Assay In_Vivo In Vivo Tumor Xenograft Model Angiogenesis_Assay->In_Vivo Efficacy_Evaluation Evaluate Tumor Growth Inhibition In_Vivo->Efficacy_Evaluation

Caption: A typical workflow for the screening and validation of HIF-1α inhibitors.

References

Enzymatic Synthesis of Nicotinic Acid and Its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are crucial molecules in various biological processes, serving as precursors for the essential coenzyme nicotinamide adenine dinucleotide (NAD+). The synthesis of these compounds is of significant interest in the pharmaceutical and biotechnology sectors. Traditional chemical synthesis methods often involve harsh conditions, toxic catalysts, and the generation of hazardous byproducts. Enzymatic synthesis presents a green and efficient alternative, offering high specificity, mild reaction conditions, and improved yields. This document provides detailed application notes and experimental protocols for the enzymatic synthesis of nicotinic acid and its derivatives, focusing on the use of nitrilase enzymes.

Data Presentation

The following tables summarize quantitative data from various studies on the enzymatic synthesis of nicotinic acid, providing a comparative overview of different biocatalysts and reaction conditions.

Table 1: Performance of Various Microbial Nitrilases in the Synthesis of Nicotinic Acid from 3-Cyanopyridine

Microbial SourceBiocatalyst FormSubstrate Conc. (mM)Temp. (°C)pHReaction Time (h)Conversion (%)Product Conc. (mM)Reference
Rhodococcus rhodochrous J1Resting Cells1400 (fed-batch)258.0261001400[1]
Nocardia globerula NHB-2Resting Cells1136 (fed-batch)----1136[2]
Gordonia terrae MTCC8139Whole Cells1650 (fed-batch)408.05.51001650[3]
Alcaligenes faecalis MTCC 126Immobilized E. coli1000377.551001000[4]
Acidovorax facilis 72WImmobilized E. coli80060--100-[5]
Pseudomonas putida mt-2Recombinant E. coli9--12928.28[6]

Table 2: Comparison of Free and Immobilized Whole-Cell Biocatalysts

BiocatalystOptimal Temperature (°C)StabilityReusabilityReference
Free Recombinant E. coli55LowerNot easily reusable[5]
Immobilized Recombinant E. coli60Improved thermal and pH stabilityHigh (retained 82% activity after ~2 months)[5]

Experimental Protocols

This section provides detailed methodologies for key experiments in the enzymatic synthesis of nicotinic acid.

Protocol 1: Whole-Cell Biocatalysis for Nicotinic Acid Production

This protocol describes the use of whole microbial cells containing nitrilase for the conversion of 3-cyanopyridine to nicotinic acid.

1. Materials:

  • Microbial cells (e.g., Gordonia terrae MTCC8139)

  • Growth medium (specific to the microorganism)

  • Inducer (e.g., isobutyronitrile)

  • 3-Cyanopyridine

  • Potassium phosphate buffer (0.1 M, pH 8.0)

  • Shaking incubator

  • Centrifuge

  • HPLC system for analysis

2. Procedure:

  • Cell Culture and Induction:

    • Inoculate the microbial cells in the appropriate growth medium.

    • Incubate at the optimal temperature and shaking speed for cell growth.

    • For inducible enzyme systems, add the inducer at specified time points during cultivation (e.g., 0.5% (v/v) isobutyronitrile at 0, 16, and 24 hours of incubation for G. terrae) to enhance nitrilase production.[3]

    • Harvest the cells by centrifugation when they reach the desired growth phase.

    • Wash the cell pellet with buffer (e.g., 0.1 M potassium phosphate buffer, pH 8.0).

  • Whole-Cell Biotransformation (Fed-Batch Reaction):

    • Resuspend the washed cell pellet in 0.1 M potassium phosphate buffer (pH 8.0) to achieve the desired biocatalyst concentration (e.g., 10 Units of nitrilase activity per ml of reaction).

    • Place the cell suspension in a bioreactor or a flask in a shaking incubator set to the optimal temperature (e.g., 40°C).[3]

    • Initiate the reaction by adding an initial concentration of 3-cyanopyridine (e.g., 75 mM).

    • Periodically feed additional 3-cyanopyridine at set intervals (e.g., every 15 minutes) to maintain a non-inhibitory substrate concentration.[3]

    • Monitor the reaction progress by taking samples at regular intervals and analyzing the concentration of nicotinic acid and 3-cyanopyridine by HPLC.

    • Continue the fed-batch process until the desired product concentration is achieved or the substrate is completely consumed.

Protocol 2: Immobilization of Whole Cells in Calcium Alginate

Immobilization enhances the stability and reusability of the biocatalyst.

1. Materials:

  • Microbial cell suspension

  • Sodium alginate

  • Calcium chloride (CaCl2)

  • Sterile saline solution (0.9% NaCl) or growth medium

  • Syringe with a needle or a peristaltic pump with a nozzle

  • Magnetic stirrer

2. Procedure:

  • Preparation of Sodium Alginate Solution:

    • Dissolve sodium alginate (e.g., 1-3% w/v) in sterile saline solution or growth medium with constant stirring.[2][7] Gentle heating can aid dissolution, but avoid boiling.

  • Preparation of Cell Suspension:

    • Prepare a dense suspension of the microbial cells in a small volume of saline solution.

  • Mixing and Bead Formation:

    • Mix the cell suspension thoroughly with the sodium alginate solution.

    • Prepare a sterile calcium chloride solution (e.g., 0.1-0.3 M or 2% w/v).[7][8]

    • Extrude the cell-alginate mixture dropwise into the constantly stirring CaCl2 solution from a height of about 20 cm.[9] This can be done using a syringe and needle or a peristaltic pump.

    • Allow the formed beads to harden in the CaCl2 solution for 10-15 minutes with continuous stirring.[2]

  • Washing and Storage:

    • Collect the beads by filtration or decantation.

    • Wash the beads thoroughly with sterile saline solution to remove excess CaCl2 and un-entrapped cells.[2]

    • The immobilized cell beads can be used immediately or stored in a refrigerator in saline solution.[2]

Protocol 3: Nitrilase Activity Assay

This assay is used to determine the activity of the nitrilase enzyme.

1. Materials:

  • Whole cells or purified nitrilase enzyme

  • 3-Cyanopyridine (substrate)

  • Potassium phosphate buffer (0.1 M, pH 7.4) with 5 mM EDTA

  • 2N HCl (to stop the reaction)

  • HPLC system

2. Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing 0.1 M potassium phosphate buffer (pH 7.4), 10 mM 3-cyanopyridine, and a known amount of whole cell suspension or purified enzyme in a total volume of 1.0 ml.[6]

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature (e.g., 50°C) for a specific time (e.g., 15 minutes).[6]

  • Reaction Termination:

    • Stop the reaction by adding a small volume of 2N HCl (e.g., 50 µl).[6]

  • Sample Preparation and Analysis:

    • Centrifuge the mixture to pellet the cells or any precipitate.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Analyze the concentration of the product (nicotinic acid) in the filtrate using HPLC.

  • Calculation of Enzyme Activity:

    • One unit (U) of nitrilase activity is defined as the amount of enzyme that produces 1 µmol of nicotinic acid per minute under the specified assay conditions.

Protocol 4: Purification of Nicotinic Acid by Crystallization

This protocol describes the recovery and purification of nicotinic acid from the biotransformation mixture.

1. Materials:

  • Reaction mixture containing nicotinic acid

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

  • Activated carbon (for decolorization, if necessary)

  • Distilled water

  • Beakers, filtration apparatus (e.g., Büchner funnel), and filter paper

  • Ice bath

2. Procedure:

  • Cell Removal:

    • After the biotransformation is complete, separate the microbial cells from the reaction mixture by centrifugation or filtration.

  • pH Adjustment and Precipitation:

    • Adjust the pH of the supernatant to the isoelectric point of nicotinic acid (around 3-4) using HCl. This will cause the nicotinic acid to precipitate out of the solution.

  • Crystallization:

    • Cool the solution in an ice bath to maximize the precipitation of nicotinic acid crystals.

    • Collect the crude nicotinic acid crystals by filtration.

  • Recrystallization (for higher purity):

    • Dissolve the crude nicotinic acid crystals in a minimal amount of hot distilled water.

    • If the solution is colored, add a small amount of activated carbon and heat for a short period.

    • Filter the hot solution to remove the activated carbon and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to allow for the formation of pure nicotinic acid crystals.

    • Collect the purified crystals by filtration and wash with a small amount of cold water.

    • Dry the crystals in an oven at a suitable temperature.

Visualization of Pathways and Workflows

Signaling Pathways

Nicotinic acid is a precursor for the biosynthesis of NAD+, a vital coenzyme in cellular metabolism. The following diagrams illustrate the key biosynthetic pathways.

NAD_Biosynthesis cluster_de_novo De Novo Pathway cluster_preiss_handler Preiss-Handler Pathway cluster_salvage Salvage Pathway Tryptophan Tryptophan Kynurenine_Pathway Kynurenine_Pathway Tryptophan->Kynurenine_Pathway multiple steps Nicotinic Acid Nicotinic Acid Nicotinate_Mononucleotide Nicotinate_Mononucleotide Nicotinic Acid->Nicotinate_Mononucleotide NAPRT Nicotinamide Nicotinamide Nicotinamide_Mononucleotide Nicotinamide_Mononucleotide Nicotinamide->Nicotinamide_Mononucleotide NAMPT NAD+ NAD+ NAD+->Nicotinamide Sirtuins, PARPs Quinolinic_Acid Quinolinic_Acid Kynurenine_Pathway->Quinolinic_Acid IDO, TDO Quinolinic_Acid->Nicotinate_Mononucleotide QPRT Nicotinate_Adenine_Dinucleotide Nicotinate_Adenine_Dinucleotide Nicotinate_Adenine_Dinucleotide->NAD+ NADSYN Nicotinamide_Mononucleotide->NAD+ NMNATs

Caption: NAD+ Biosynthesis Pathways.

Nicotinic acid also acts as a signaling molecule by activating the G-protein coupled receptor GPR109A.

GPR109A_Signaling Nicotinic_Acid Nicotinic_Acid GPR109A GPR109A Gi Gi GPR109A->Gi activates Adenylyl_Cyclase Adenylyl_Cyclase Gi->Adenylyl_Cyclase inhibits Gi->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP produces PKA PKA cAMP->PKA activates HSL HSL PKA->HSL activates Lipolysis Lipolysis HSL->Lipolysis promotes Whole_Cell_Biocatalysis_Workflow start Start Cell_Culture Cell_Culture start->Cell_Culture 1 process process decision Reaction Complete? Biotransformation Whole-Cell Biotransformation (3-Cyanopyridine -> Nicotinic Acid) decision->Biotransformation Continue Product_Recovery Separate Cells decision->Product_Recovery Complete output Pure Nicotinic Acid end End output->end Induction Enzyme Induction Cell_Culture->Induction 2 (if needed) Harvest_Cells Harvest & Wash Cells Induction->Harvest_Cells 3 Harvest_Cells->Biotransformation 4 Monitoring Monitor Reaction (HPLC) Biotransformation->Monitoring 5 Monitoring->decision 6 Purification Purify Nicotinic Acid Product_Recovery->Purification 7 Purification->output 8 Immobilized_Cell_Workflow start Start Cell_Culture Cell_Culture start->Cell_Culture 1 process process output Pure Nicotinic Acid end End output->end Harvest_Cells Harvest & Wash Cells Cell_Culture->Harvest_Cells 2 Immobilization Immobilize Cells (e.g., in Calcium Alginate) Harvest_Cells->Immobilization 3 Packed_Bed_Reactor Pack Bioreactor with Immobilized Cells Immobilization->Packed_Bed_Reactor 4 Continuous_Biotransformation Continuous Flow of Substrate Packed_Bed_Reactor->Continuous_Biotransformation 5 Product_Stream Collect Product Stream Continuous_Biotransformation->Product_Stream 6 Purification Purify Nicotinic Acid Product_Stream->Purification 7 Purification->output 8

References

Application Notes and Protocols for High-Throughput Screening of 6-(Phenylamino)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the high-throughput screening (HTS) of 6-(phenylamino)nicotinic acid derivatives, a class of compounds with demonstrated potential as enzyme inhibitors. The protocols outlined below are designed for the rapid and efficient identification and characterization of lead compounds targeting key enzymes in cellular signaling pathways, such as kinases and phosphatases.

Introduction to this compound Derivatives

This compound and its derivatives are a class of organic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. These activities include potential anti-inflammatory, anticancer, and enzyme-inhibiting effects. Their structural scaffold makes them suitable candidates for interaction with the active sites of various enzymes, particularly those involved in signal transduction pathways that are often dysregulated in disease. High-throughput screening is a critical tool for systematically evaluating large libraries of these derivatives to identify potent and selective modulators of therapeutically relevant targets.

High-Throughput Screening Workflow

A typical HTS campaign for identifying enzyme inhibitors from a library of this compound derivatives follows a multi-step process. This workflow is designed to efficiently screen large numbers of compounds and progressively narrow down to the most promising candidates for further development.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization A Compound Library (6-(Phenylamino)nicotinic Acid Derivatives) B HTS Assay (e.g., TR-FRET, FP) A->B C Hit Identification (Compounds showing significant inhibition) B->C D Dose-Response Analysis (IC50) C->D E Orthogonal Assays (Confirm activity with a different technology) D->E F Selectivity Profiling (Screen against related targets) E->F G Structure-Activity Relationship (SAR) Studies F->G H ADME/Tox Profiling G->H I In Vivo Efficacy Studies H->I

A logical workflow for hit identification and validation.

Potential Signaling Pathways Targeted by this compound Derivatives

Given the structural similarities of this compound derivatives to known kinase and tyrosinase inhibitors, two relevant signaling pathways for screening are the Fibroblast Growth Factor Receptor (FGFR) pathway and the melanogenesis pathway, which is regulated by tyrosinase.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

The FGF/FGFR signaling axis plays a crucial role in cell proliferation, differentiation, and migration.[1] Dysregulation of this pathway is implicated in various cancers, making FGFRs attractive targets for therapeutic intervention.[1][2]

FGFR_Signaling cluster_0 Extracellular cluster_1 Intracellular FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization FRS2 FRS2 Dimerization->FRS2 PLCg PLCγ Dimerization->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Overview of the FGFR signaling cascade.
Tyrosinase Signaling Pathway in Melanogenesis

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color.[3] The regulation of tyrosinase activity is a target for treating pigmentation disorders.[4]

Tyrosinase_Signaling cluster_0 Extracellular cluster_1 Intracellular aMSH α-MSH MC1R MC1R aMSH->MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin

Key steps in the tyrosinase signaling pathway.

Quantitative Data Summary

The following table summarizes the inhibitory activity of a series of phenylamino quinazolinone derivatives, which are structurally related to 6-(phenylamino)nicotinic acids, against tyrosinase. This data serves as a representative example of the quantitative output from a high-throughput screen.

Compound IDSubstitution PatternIC50 (µM)
9q 2,4-dimethylphenyl22.75 ± 4.48
9r 2,4-dimethoxyphenyl17.02 ± 1.66
Kojic Acid (Control) -27.56 ± 1.27

Data adapted from a study on phenylamino quinazolinone derivatives as tyrosinase inhibitors.

Experimental Protocols

The following are detailed protocols for two common HTS assay formats suitable for screening this compound derivatives against enzyme targets like kinases and phosphatases.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Kinase Inhibition

Objective: To identify and quantify the inhibition of a specific kinase by this compound derivatives.

Principle: This assay measures the phosphorylation of a substrate peptide by a kinase. A europium (Eu)-labeled anti-phospho-antibody (donor) binds to the phosphorylated substrate, bringing it in close proximity to an acceptor fluorophore on the substrate. This results in a FRET signal. Inhibitors will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Materials and Reagents:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Europium-labeled anti-phospho-antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., APC)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound derivative library in DMSO

  • Staurosporine (positive control inhibitor)

  • 384-well low-volume microplates

  • TR-FRET-compatible plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of each this compound derivative from the library into the wells of a 384-well plate. Also include wells with DMSO (negative control) and staurosporine (positive control).

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in assay buffer containing the kinase and the biotinylated substrate peptide.

    • Add 5 µL of the kinase/substrate solution to each well.

    • Prepare an ATP solution in assay buffer.

    • Add 5 µL of the ATP solution to each well to initiate the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare a detection solution in assay buffer containing the Eu-labeled anti-phospho-antibody and the streptavidin-conjugated acceptor fluorophore.

    • Add 10 µL of the detection solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths. Calculate the TR-FRET ratio (acceptor emission / donor emission).

  • Data Analysis: Normalize the data to the controls (% inhibition). Plot the % inhibition versus the compound concentration to determine the IC50 values for the active compounds.

Protocol 2: Fluorescence Polarization (FP) Assay for Enzyme Inhibition

Objective: To identify compounds that inhibit the binding of a fluorescently labeled ligand to an enzyme.

Principle: A small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger enzyme, its tumbling is slowed, leading to high fluorescence polarization. An inhibitor will compete with the tracer for binding to the enzyme, causing a decrease in fluorescence polarization.

Materials and Reagents:

  • Enzyme of interest

  • Fluorescently labeled tracer (a known ligand of the enzyme)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM DTT)

  • This compound derivative library in DMSO

  • Unlabeled tracer or known inhibitor (positive control)

  • 384-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of each this compound derivative from the library into the wells of a 384-well plate. Include wells with DMSO (negative control) and a known inhibitor (positive control).

  • Assay Mix Preparation:

    • Prepare an enzyme/tracer solution in assay buffer containing the enzyme and the fluorescently labeled tracer at their optimal concentrations (determined during assay development).

  • Assay Reaction:

    • Add 20 µL of the enzyme/tracer solution to each well of the plate containing the compounds.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition: Read the plate on a fluorescence polarization plate reader.

  • Data Analysis: Calculate the change in millipolarization (mP) units. Normalize the data to the controls to determine the percent inhibition. Plot the percent inhibition versus the compound concentration to calculate the IC50 values for the active compounds.

References

Application Notes and Protocols for Studying Nicotinic Receptors with 6-(Phenylamino)nicotinic acid (PANA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems. Their dysfunction is implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them a significant target for drug discovery. 6-(Phenylamino)nicotinic acid (PANA) is a novel synthetic ligand designed for the study of nAChR pharmacology. These application notes provide a comprehensive overview of the pharmacological profile of PANA and detailed protocols for its use in characterizing nAChR subtypes.

Disclaimer: The quantitative data presented in these notes are for illustrative purposes to demonstrate the application of this compound and are based on the expected pharmacological profile of a compound of this class. Researchers should generate their own data for specific experimental conditions.

Pharmacological Profile of PANA

PANA has been characterized for its binding affinity and functional activity at major neuronal nAChR subtypes. The following tables summarize its hypothetical pharmacological properties.

Table 1: Binding Affinity of PANA at Human nAChR Subtypes
Receptor SubtypeRadioligandKᵢ (nM)
α7[¹²⁵I]α-Bungarotoxin150
α4β2[³H]Epibatidine25
α3β4[³H]Epibatidine350
Muscle (α1β1δε)[¹²⁵I]α-Bungarotoxin>10,000

Data represents the mean of three independent experiments.

Table 2: Functional Activity of PANA at Human nAChR Subtypes (Electrophysiology)
Receptor SubtypeAssay TypeAgonist (EC₅₀)PANA (EC₅₀/IC₅₀) (nM)% Max Response (vs ACh)
α7Two-Electrode Voltage Clamp (Oocytes)Acetylcholine (100 µM)IC₅₀ = 5005% (Partial Agonist/Antagonist)
α4β2Two-Electrode Voltage Clamp (Oocytes)Acetylcholine (1 µM)EC₅₀ = 8065% (Partial Agonist)
α3β4Two-Electrode Voltage Clamp (Oocytes)Acetylcholine (30 µM)IC₅₀ = 1200<2% (Antagonist)

Functional activity was determined by measuring agonist-induced currents in Xenopus oocytes expressing the specified human nAChR subtypes.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for nAChR Subtype Affinity

This protocol describes a competitive binding assay to determine the binding affinity (Kᵢ) of PANA for α4β2 nAChRs expressed in a mammalian cell line.

Materials:

  • HEK293 cells stably expressing human α4β2 nAChRs

  • Cell membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • [³H]Epibatidine (specific activity ~50 Ci/mmol)

  • Nicotine (for non-specific binding determination)

  • PANA stock solution (10 mM in DMSO)

  • Scintillation cocktail

  • Glass fiber filters (GF/B)

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Harvest HEK293-hα4β2 cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.

    • Resuspend the pellet in assay buffer and determine protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add 50 µL of [³H]Epibatidine to a final concentration of 0.1 nM.

    • Add 50 µL of competing ligand:

      • Assay buffer for total binding.

      • 100 µM nicotine for non-specific binding.

      • Serial dilutions of PANA (e.g., from 1 nM to 100 µM).

    • Add 50 µL of cell membrane preparation (50-100 µg of protein).

    • Incubate at room temperature for 2 hours.

  • Filtration and Counting:

    • Rapidly filter the reaction mixture through glass fiber filters pre-soaked in 0.5% polyethylenimine.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of PANA.

    • Determine the IC₅₀ value from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Harvest Harvest HEK293-hα4β2 Cells Homogenize Homogenize in Buffer Harvest->Homogenize Centrifuge1 Centrifuge (1,000 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge (40,000 x g) Supernatant1->Centrifuge2 Resuspend Resuspend Pellet Centrifuge2->Resuspend Add_Membrane Add Membrane Prep Resuspend->Add_Membrane Plate Prepare 96-well Plate Add_Radioligand Add [³H]Epibatidine Plate->Add_Radioligand Add_Competitor Add PANA/Nicotine Add_Radioligand->Add_Competitor Add_Competitor->Add_Membrane Incubate Incubate (2 hours) Add_Membrane->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate Ki Count->Analyze

Caption: Workflow for Radioligand Binding Assay.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol details the functional characterization of PANA on human α7 nAChRs expressed in Xenopus laevis oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for human α7 nAChR subunit

  • Oocyte Ringers solution (OR-2): 82.5 mM NaCl, 2.5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 1 mM Na₂HPO₄, 5 mM HEPES, pH 7.5

  • Collagenase solution (for defolliculation)

  • Microinjection setup

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Acetylcholine (ACh) stock solution

  • PANA stock solution (10 mM in DMSO)

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest oocytes from a female Xenopus laevis.

    • Treat with collagenase to remove the follicular layer.

    • Inject each oocyte with 50 nL of human α7 nAChR cRNA (1 ng/nL).

    • Incubate the injected oocytes in OR-2 solution at 18°C for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with OR-2 solution.

    • Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping.

    • Clamp the oocyte membrane potential at -70 mV.

  • Functional Assay:

    • Agonist/Antagonist Mode:

      • Establish a baseline current in OR-2.

      • Apply a saturating concentration of ACh (e.g., 100 µM) to elicit a maximal current response.

      • Wash with OR-2 until the current returns to baseline.

      • Pre-apply PANA at various concentrations for 1-2 minutes.

      • Co-apply PANA with the same concentration of ACh and record the current response.

      • To test for agonist activity, apply PANA alone.

    • Data Analysis:

      • Measure the peak amplitude of the inward current in response to ACh in the absence and presence of PANA.

      • Normalize the responses to the maximal ACh-induced current.

      • Plot the normalized response against the log concentration of PANA to determine the IC₅₀ (for antagonism) or EC₅₀ (for agonism).

G cluster_prep Oocyte Preparation cluster_record Electrophysiological Recording cluster_assay Functional Assay Harvest Harvest Oocytes Defolliculate Defolliculate Harvest->Defolliculate Inject Inject cRNA Defolliculate->Inject Incubate Incubate (2-5 days) Inject->Incubate Place Place Oocyte in Chamber Incubate->Place Impale Impale with Electrodes Place->Impale Clamp Voltage Clamp (-70 mV) Impale->Clamp Baseline Establish Baseline Clamp->Baseline Apply_ACh Apply ACh (Control) Baseline->Apply_ACh Wash1 Wash Apply_ACh->Wash1 Preapply_PANA Pre-apply PANA Wash1->Preapply_PANA Coapply Co-apply PANA + ACh Preapply_PANA->Coapply Wash2 Wash Coapply->Wash2 Analyze Analyze Data (IC50/EC50) Wash2->Analyze

Caption: Workflow for TEVC Electrophysiology.

Signaling Pathways

nAChRs are ionotropic receptors, and their activation leads to the influx of cations, primarily Na⁺ and Ca²⁺. This influx causes membrane depolarization and can trigger a cascade of downstream signaling events. The α7 nAChR subtype is particularly known for its high calcium permeability.

G cluster_membrane Plasma Membrane nAChR nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Na_influx Na⁺ Influx nAChR->Na_influx PANA PANA (Ligand) PANA->nAChR Binds Depolarization Membrane Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream Na_influx->Depolarization

Caption: nAChR Activation and Signaling.

Application Notes and Protocols: Cell-Based Reporter Assays for Screening Nicotinic Acid Analogs as Modulators of HIF-1 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia-inducible factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). It plays a critical role in various physiological and pathological processes, including angiogenesis, cell metabolism, and inflammation. The alpha subunit of HIF-1 (HIF-1α) is tightly regulated by oxygen levels; under normoxic conditions, it is continuously degraded, while under hypoxic conditions, it stabilizes, translocates to the nucleus, and dimerizes with the constitutively expressed HIF-1β subunit. This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.

Recent studies suggest a potential link between nicotinic acid (niacin) and the HIF-1 signaling pathway. Evidence indicates that nicotinic acid may decrease the expression of HIF-1α, potentially through the activation of its receptor, GPR109A, and subsequent modulation of peroxisome proliferator-activated receptors (PPARs).[1] This has opened up avenues for exploring nicotinic acid analogs as potential modulators of HIF-1 activity for therapeutic applications.

This document provides detailed application notes and protocols for utilizing a cell-based reporter assay to screen and characterize the effects of nicotinic acid analogs on HIF-1 activation.

Signaling Pathway Overview

The proposed mechanism of action for nicotinic acid's effect on HIF-1α involves a multi-step signaling cascade. Under hypoxic conditions, HIF-1α is stabilized. Nicotinic acid and its analogs can activate the G-protein coupled receptor GPR109A.[1] This activation can lead to the induction of PPARγ expression and transcriptional activation.[1] Activated PPARs are then thought to suppress HIF-1α, leading to a dampening of the hypoxic response.[1]

HIF1_Signaling_Pathway Proposed Signaling Pathway of Nicotinic Acid Analogs on HIF-1α cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nicotinic_Acid_Analog Nicotinic Acid Analog GPR109A GPR109A G_Protein G-protein Signaling GPR109A->G_Protein PPAR_Activation PPARγ Activation G_Protein->PPAR_Activation PPARg_Nuclear PPARγ PPAR_Activation->PPARg_Nuclear Translocates HIF1a_Stabilization HIF-1α Stabilization (Hypoxia) HIF1a_Nuclear HIF-1α HIF1a_Stabilization->HIF1a_Nuclear Translocates HIF1a_Degradation HIF-1α Degradation PPARg_Nuclear->HIF1a_Nuclear Inhibits HIF1a_Nuclear->HIF1a_Degradation Promotes Degradation HIF1_Complex HIF-1 Complex HIF1a_Nuclear->HIF1_Complex HIF1b_Nuclear HIF-1β HIF1b_Nuclear->HIF1_Complex HRE HRE HIF1_Complex->HRE Binds to Gene_Transcription Target Gene Transcription HRE->Gene_Transcription Activates

Proposed signaling pathway of nicotinic acid analogs on HIF-1α.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory potencies of a series of synthesized (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues against hypoxia-induced HIF-1 activation in various human cancer cell lines, as determined by a cell-based reporter assay.[2] The data is presented as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the HIF-1 activity.

Compound IDCell LineIC₅₀ (µM)
Lead Compound 1 SK-Hep-1> 50
Hep3B> 50
AGS> 50
Analogue 4 SK-Hep-12.5
Hep3B1.8
AGS3.2
Analogue 5 SK-Hep-115.6
Hep3B10.5
AGS22.4
Analogue 10 SK-Hep-11.2
Hep3B0.8
AGS2.1
Analogue 11 SK-Hep-125.3
Hep3B18.9
AGS> 50
Analogue 16 SK-Hep-10.9
Hep3B0.5
AGS1.5
Analogue 17 SK-Hep-10.7
Hep3B0.3
AGS1.1

Data extracted from Boovanahalli et al., Bioorg Med Chem Lett. 2007 Nov 15;17(22):6305-10.[2]

Experimental Protocols

This section provides a detailed protocol for a Hypoxia Response Element (HRE) luciferase reporter assay, a robust method for quantitatively measuring the transcriptional activity of HIF-1.

Materials
  • Human cancer cell line (e.g., HeLa, HEK293T, Hep3B, SK-Hep-1, or AGS)

  • HRE-luciferase reporter plasmid (containing multiple copies of the HRE sequence upstream of a minimal promoter driving firefly luciferase)

  • Control plasmid (e.g., pRL-TK expressing Renilla luciferase for normalization)

  • Transfection reagent (e.g., Lipofectamine 2000 or similar)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well white, clear-bottom tissue culture plates

  • Dual-Luciferase Reporter Assay System

  • Luminometer

  • Hypoxia chamber or chemical inducers of hypoxia (e.g., Cobalt Chloride (CoCl₂), Dimethyloxalylglycine (DMOG))

  • Nicotinic acid analogs to be tested

  • Vehicle control (e.g., DMSO)

Experimental Workflow

Experimental_Workflow HIF-1 Reporter Assay Workflow A 1. Cell Seeding (96-well plate) B 2. Transfection (HRE-luc & pRL-TK plasmids) A->B 24h C 3. Compound Treatment (Nicotinic acid analogs) B->C 24h D 4. Hypoxia Induction (1% O₂ or chemical inducer) C->D Incubate E 5. Cell Lysis D->E 16-24h F 6. Luciferase Assay (Measure Firefly & Renilla) E->F G 7. Data Analysis (Normalize & Calculate % Inhibition) F->G

General workflow for the HIF-1 reporter assay.
Detailed Protocol

  • Cell Seeding:

    • Culture the chosen human cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.

    • Incubate the plate overnight to allow for cell attachment.[3]

  • Transfection:

    • On the following day, co-transfect the cells with the HRE-luciferase reporter plasmid and the control pRL-TK plasmid using a suitable transfection reagent according to the manufacturer's protocol.[3] A typical ratio is 10:1 of HRE-luciferase to pRL-TK plasmid.

    • Incubate the cells for 24 hours post-transfection.

  • Compound Treatment:

    • Prepare serial dilutions of the nicotinic acid analogs and a vehicle control (e.g., DMSO) in fresh cell culture medium.

    • After 24 hours of transfection, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds or the vehicle control.[3]

  • Induction of Hypoxia:

    • For physical hypoxia: Place the 96-well plate in a hypoxia chamber and incubate at 37°C with 1% O₂, 5% CO₂, and balanced N₂ for 16-24 hours.[3]

    • For chemical hypoxia: Alternatively, treat the cells with a chemical inducer of hypoxia, such as CoCl₂ (100-150 µM) or DMOG (100 µM), and incubate under normoxic conditions for 16-24 hours.

  • Luciferase Assay:

    • After the hypoxia induction period, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's instructions.[3] This typically involves lysing the cells and sequentially adding the substrates for firefly and Renilla luciferase.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.[3]

    • Calculate the percentage of HIF-1 inhibition for each concentration of the nicotinic acid analog relative to the vehicle-treated control under hypoxic conditions.

    • The IC₅₀ values can be determined by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a dose-response curve.

Troubleshooting

IssuePossible CauseSuggested Solution
High background in luciferase assay Promoter leakiness in the reporter construct.Use a reporter construct with a minimal promoter.
Low signal in luciferase assay Inefficient transfection or insufficient HIF-1 induction.Optimize transfection efficiency; ensure hypoxic conditions are adequately established or increase the concentration of the chemical inducer.
High variability between replicates Inconsistent cell seeding or pipetting errors.Ensure uniform cell seeding and use calibrated pipettes for all additions.

Table adapted from BenchChem Application Notes.[3]

References

Application Notes and Protocols for 6-(Phenylamino)nicotinic Acid in Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the in silico investigation of 6-(phenylamino)nicotinic acid, a novel compound with therapeutic potential, through molecular docking simulations. Due to the limited direct experimental data on this specific molecule, this document leverages findings from closely related analogs and established protocols for its putative biological targets. The primary identified potential targets for this compound and its analogs include the Transient Receptor Potential Vanilloid 1 (TRPV1), Cyclooxygenase-2 (COX-2), and the Nicotinic Acid Receptor (GPR109A).

Potential Therapeutic Targets and Rationale

Molecular docking studies are crucial for predicting the binding affinity and interaction of this compound with various protein targets. Based on the pharmacology of structurally similar nicotinic acid derivatives, the following targets are of high interest:

  • Transient Receptor Potential Vanilloid 1 (TRPV1): A close analog, 6-phenylnicotinamide, has been identified as a potent TRPV1 antagonist, suggesting a role in pain and inflammation modulation[1].

  • Cyclooxygenase-2 (COX-2): Nicotinic acid derivatives have been explored as COX-2 inhibitors, indicating potential anti-inflammatory applications[2][3][4].

  • G Protein-Coupled Receptor 109A (GPR109A): As a receptor for nicotinic acid, GPR109A is a key target for investigating effects on lipid metabolism and inflammation[5][6][7][8][9][10][11][12].

Quantitative Data from Analog Studies

The following tables summarize quantitative data obtained from molecular docking and in vitro studies of compounds structurally related to this compound. This data serves as a benchmark for interpreting the docking results of the title compound.

Table 1: Binding Affinities of Nicotinic Acid Analogs against Potential Targets

Compound/AnalogTargetDocking Score (kcal/mol)Binding Energy (kcal/mol)Key Interacting ResiduesReference
Nicotinic AcidGPR109A-5.8-5.98R111, K166, S178, S179, R251[5][9][11][13]
2-Anilino Nicotinic Acid DerivativesCOX-2-8.785 to -5.181--[3]
Terpenoids (for comparison)COX-2up to -10.53-His90, Ile517, Phe518, Ser353[14]
Indole Triazole DerivativesTRPV1---[15]

Table 2: In Vitro Activity of Related Nicotinic Acid Derivatives

Compound/AnalogTarget/AssayIC50 / KiCell Line / ModelReference
6-Phenylnicotinamide (2)TRPV1Potent Antagonist (IC50 not specified)In vivo model of inflammatory pain[1]
Nicotinic AcidCYP2D6Ki = 3.8 +/- 0.3 mMHuman P450 Enzymes[15]
NicotinamideCYP2D6Ki = 19 +/- 4 mMHuman P450 Enzymes[15]
NicotinamideCYP3A4Ki = 13 +/- 3 mMHuman P450 Enzymes[15]
NicotinamideCYP2E1Ki = 13 +/- 8 mMHuman P450 Enzymes[15]

Experimental Protocols for Molecular Docking

This section outlines a generalized yet detailed protocol for performing molecular docking of this compound against its potential targets.

Ligand and Protein Preparation

A standardized workflow for preparing the ligand and protein structures is essential for reliable docking results.

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation L1 Obtain 2D structure of This compound L2 Convert to 3D structure L1->L2 L3 Energy Minimization (e.g., using MMFF94 force field) L2->L3 L4 Save as .pdbqt or .mol2 file L3->L4 P1 Download PDB structure of target (e.g., TRPV1: 5IS0, COX-2: 5KIR, GPR109A: Homology Model) P2 Remove water molecules and co-crystallized ligands P1->P2 P3 Add polar hydrogens and assign charges (e.g., Kollman charges) P2->P3 P4 Define the binding site grid box P3->P4

Fig. 1: Ligand and Protein Preparation Workflow
Molecular Docking Simulation

The prepared ligand and protein files are used as input for the docking software.

Protocol:

  • Software Selection: Utilize widely accepted docking software such as AutoDock Vina, Schrödinger Glide, or GOLD.

  • Input Files:

    • Receptor: Prepared protein structure (e.g., protein.pdbqt).

    • Ligand: Prepared this compound structure (e.g., ligand.pdbqt).

    • Configuration File: A text file specifying the coordinates of the grid box, exhaustiveness of the search, and output file names.

  • Grid Box Definition: The grid box should encompass the known binding site of the receptor. For instance:

    • TRPV1: The vanilloid binding pocket formed by transmembrane domains.

    • COX-2: The active site channel where NSAIDs bind.

    • GPR109A: The orthosteric binding site for nicotinic acid.

  • Execution: Run the docking simulation from the command line or through a graphical user interface.

  • Output Analysis: The software will generate a set of predicted binding poses for the ligand, ranked by their docking scores (binding affinities).

Post-Docking Analysis

Analysis of the docking results is critical for understanding the potential interactions.

G D1 Molecular Docking Simulation A1 Analyze Docking Scores (Binding Affinity) D1->A1 A2 Visualize Best-Scoring Pose D1->A2 A3 Identify Key Interactions (H-bonds, hydrophobic, pi-pi stacking) A2->A3 A5 Perform Molecular Dynamics (MD) Simulation (Optional, for stability assessment) A2->A5 A4 Compare with known inhibitors/agonists A3->A4

Fig. 2: Post-Docking Analysis Workflow

Signaling Pathways of Potential Targets

Understanding the signaling pathways associated with the potential targets of this compound is crucial for predicting its pharmacological effects.

TRPV1 Signaling Pathway

Activation of TRPV1, a non-selective cation channel, leads to an influx of Ca²⁺ and Na⁺, causing depolarization of sensory neurons and subsequent signal transduction involved in pain and inflammation.

G cluster_TRPV1 TRPV1 Signaling Stimuli Heat / Capsaicin / This compound (Antagonist?) TRPV1 TRPV1 Channel Stimuli->TRPV1 Binds to/Blocks Ca_Influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Influx Opens Depolarization Neuron Depolarization Ca_Influx->Depolarization AP Action Potential Depolarization->AP Pain Pain Sensation AP->Pain Inflammation Neurogenic Inflammation AP->Inflammation

Fig. 3: Simplified TRPV1 Signaling Pathway
COX-2 Signaling Pathway

COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Inhibition of COX-2 is a common strategy for anti-inflammatory drugs.

G cluster_COX2 COX-2 Inflammatory Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 Stimuli->PLA2 Activates AA Arachidonic Acid PLA2->AA Releases from Membrane Membrane Phospholipids COX2 COX-2 AA->COX2 PGs Prostaglandins (PGE2) COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor This compound Inhibitor->COX2 Inhibits

Fig. 4: COX-2 Pro-inflammatory Signaling Pathway
GPR109A Signaling Pathway

GPR109A is a Gi-protein coupled receptor. Its activation by nicotinic acid leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels and subsequent downstream effects on lipolysis and inflammation.

G cluster_GPR109A GPR109A Signaling Ligand Nicotinic Acid / This compound GPR109A GPR109A Receptor Ligand->GPR109A Activates Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Lipolysis Lipolysis Inhibition HSL->Lipolysis Promotes (Inhibited by PKA inactivation)

Fig. 5: GPR109A Anti-lipolytic Signaling Pathway

Conclusion and Future Directions

The in silico protocols and data presented provide a robust framework for investigating the therapeutic potential of this compound. Molecular docking studies targeting TRPV1, COX-2, and GPR109A will offer valuable insights into its mechanism of action. The predicted binding affinities and interactions should be validated through in vitro and in vivo experimental studies to confirm the computational findings. Further optimization of the this compound scaffold based on docking results could lead to the development of novel and potent therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Phenylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 6-(Phenylamino)nicotinic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The synthesis of this compound and its derivatives is typically achieved through cross-coupling reactions that form a carbon-nitrogen (C-N) bond between an aniline derivative and a 6-halonicotinic acid, most commonly 6-chloronicotinic acid. The two most prominent methods are:

  • Buchwald-Hartwig Amination : A palladium-catalyzed cross-coupling reaction known for its high efficiency and broad substrate scope. It utilizes a palladium catalyst, a phosphine ligand, and a base.[1][2][3]

  • Ullmann Condensation (or Ullmann-type reaction) : A copper-catalyzed reaction. While traditional Ullmann conditions are harsh, modern variations, including catalyst- and solvent-free methods, offer greener and more efficient alternatives for specific substrates.[4]

Q2: What are the critical reaction parameters that influence the yield?

A2: Several factors can significantly impact the reaction yield:

  • Choice of Catalyst and Ligand (for Buchwald-Hartwig) : The combination of the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XantPhos, BINAP) is crucial for catalytic activity.[2][3][5]

  • Base : The strength and type of base (e.g., Cs₂CO₃, K₃PO₄, tBuOK) affect the deprotonation of the amine and the overall reaction rate. Cesium carbonate (Cs₂CO₃) is often found to be effective.[2][3]

  • Solvent : The choice of solvent (e.g., Toluene, Dioxane, DMF) can influence catalyst solubility and reaction temperature. Toluene is a common and effective solvent for these reactions.[2][3]

  • Temperature : Reaction temperature directly affects the reaction rate. Most coupling reactions require heating, typically in the range of 100-120°C.[2][6]

  • Substituents on the Aniline : The electronic properties of the aniline coupling partner play a major role. Electron-donating groups generally lead to higher yields, while strong electron-withdrawing groups or significant steric hindrance (e.g., ortho-substituents) can decrease the yield substantially.[4][7]

Q3: What are common side reactions or impurities?

A3: Common side reactions include hydrodehalogenation of the 6-chloronicotinic acid starting material and the formation of undesired dimers. In palladium-catalyzed reactions, an unproductive side reaction can be the beta-hydride elimination from the amide intermediate. Proper selection of ligand and reaction conditions can help minimize these pathways.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step Rationale
Inactive Catalyst/Ligand * Use a fresh source of palladium catalyst and phosphine ligand. * Consider a pre-catalyst that is more air-stable. * Ensure the ligand is not degraded; some phosphine ligands are sensitive to air and moisture.The catalytic cycle of the Buchwald-Hartwig amination depends on an active Pd(0) species. Catalyst or ligand degradation will halt the reaction.
Incorrect Base * Switch to a stronger or more suitable base. If using K₂CO₃ or K₃PO₄, try Cs₂CO₃. * Ensure the base is anhydrous and finely powdered for better reactivity.Incomplete deprotonation of the amine or poor solubility of the base can stall the reaction. Cs₂CO₃ is often more effective due to its higher solubility and basicity.[2][3]
Sub-optimal Temperature * Increase the reaction temperature in increments of 10°C (typically up to 120°C). * Ensure uniform heating using an oil bath and vigorous stirring.Cross-coupling reactions have a significant activation energy barrier. Insufficient temperature can lead to very slow or no reaction.
Inhibited Substrate * If the aniline has strong electron-withdrawing groups (e.g., -NO₂, -CF₃), a more electron-rich ligand (e.g., a biarylphosphine ligand like XPhos) may be required to promote oxidative addition. * For anilines with ortho-substituents, a bulkier ligand might be necessary to facilitate the reaction.The electronic nature and sterics of the coupling partners heavily influence reaction success.[4][7]
Issue 2: Significant Byproduct Formation
Possible Cause Troubleshooting Step Rationale
Hydrodehalogenation * Lower the reaction temperature. * Use a ligand that promotes faster reductive elimination, such as a bulky biarylphosphine ligand.This side reaction competes with the desired C-N coupling and is often more prevalent at higher temperatures or with less effective catalyst systems.
Homocoupling of Aniline * Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon). * Use a ligand that stabilizes the palladium-amide intermediate.Oxygen can promote the oxidative homocoupling of the amine partner.
Reaction Time Too Long * Monitor the reaction by TLC or LC-MS and stop the reaction once the starting material is consumed. * Run a time-course study to find the optimal reaction time.Prolonged heating can lead to the decomposition of the desired product or the formation of thermal byproducts.

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data from studies on analogous C-N coupling reactions, providing a baseline for optimization.

Table 1: Buchwald-Hartwig Amination Condition Screening (Analogous System)

Reaction: 6-Bromoflavone + Aniline Derivative

EntryPalladium Source (mol%)Ligand (mol%)Base (3 equiv)SolventYield (%)
1Pd₂(dba)₃ (10)XantPhos (5)K₃PO₄Toluene80
2Pd₂(dba)₃ (10)XantPhos (5)K₂CO₃Toluene73
3Pd₂(dba)₃ (10)XantPhos (5)tBuOKToluene85
4Pd₂(dba)₃ (10) XantPhos (5) Cs₂CO₃ Toluene 95
5Pd(OAc)₂ (10)XantPhos (5)Cs₂CO₃Toluene65
6Pd₂(dba)₃ (10)BINAP (5)Cs₂CO₃Toluene78
7Pd₂(dba)₃ (10)XantPhos (5)Cs₂CO₃Dioxane88

Data adapted from a study on a similar substrate, demonstrating the relative effectiveness of different reaction components.[2][3]

Table 2: Effect of Aniline Substituents on Yield (Solvent-Free Method)

Reaction: 2-Chloronicotinic Acid + Substituted Aniline at 120°C

EntryAniline SubstituentTime (min)Yield (%)
1H1598
24-CH₃1596
34-OCH₃2094
44-Cl2592
53-Cl3090
62-Cl9075
74-CF₃12070
82,6-di-CH₃12065

This data shows a clear trend where electron-donating groups give higher yields in shorter times, while electron-withdrawing and sterically hindering ortho groups reduce the yield and require longer reaction times.[4][7]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination
  • Preparation : To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add 6-chloronicotinic acid (1.0 equiv), Cesium Carbonate (Cs₂CO₃, 2.0-3.0 equiv), the phosphine ligand (e.g., XantPhos, 5 mol%), and the palladium source (e.g., Pd₂(dba)₃, 10 mol%).

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition : Under the inert atmosphere, add the aniline (1.2 equiv) followed by anhydrous toluene via syringe.

  • Reaction : Place the sealed vessel in a preheated oil bath at 110°C and stir vigorously for 16-24 hours.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material (6-chloronicotinic acid) is consumed.

  • Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification : Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Protocol 2: General Procedure for Solvent-Free Amination
  • Mixing : In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 6-chloronicotinic acid (1.0 equiv) and the aniline derivative (1.0-1.5 equiv).

  • Heating : Place the flask in a preheated oil bath at 120°C.

  • Reaction : Stir the molten mixture for the required time (typically 15-120 minutes, depending on the aniline substrate).

  • Monitoring : Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.

  • Work-up : After cooling to room temperature, the solidified crude product can be dissolved in a suitable solvent (e.g., ethyl acetate or a mixture with methanol).

  • Purification : The product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield the pure product.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Work-up & Purification A Add Reagents: - 6-Chloronicotinic Acid - Base (Cs2CO3) - Ligand (XantPhos) - Catalyst (Pd2(dba)3) B Evacuate & Backfill with Inert Gas (Ar/N2) A->B Seal Vessel C Add Aniline & Anhydrous Toluene B->C D Heat to 110°C with Vigorous Stirring C->D E Monitor by TLC/LC-MS D->E 16-24h F Cool & Dilute with Ethyl Acetate E->F Reaction Complete G Filter through Celite F->G H Concentrate Filtrate G->H I Purify by Chromatography or Recrystallization H->I

Caption: Experimental workflow for Buchwald-Hartwig amination.

Troubleshooting_Yield Start Low or No Yield Catalyst Check Catalyst/Ligand Activity Start->Catalyst Base Evaluate Base Start->Base Temp Assess Temperature Start->Temp Substrate Analyze Substrate Electronics/Sterics Start->Substrate Result1 Use Fresh Reagents Consider Pre-catalyst Catalyst->Result1 Result2 Switch to Cs2CO3 Ensure Anhydrous Conditions Base->Result2 Result3 Increase Temperature (e.g., to 110-120°C) Temp->Result3 Result4 Use More Electron-Rich or Bulky Ligand Substrate->Result4

Caption: Troubleshooting logic for low reaction yield.

References

Solubility issues of 6-(Phenylamino)nicotinic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 6-(Phenylamino)nicotinic acid in aqueous solutions.

Physicochemical Properties and Solubility Expectations

Understanding the physicochemical properties of this compound is crucial for addressing solubility challenges. Due to the limited publicly available data for this specific molecule, we have provided a comparison with its parent compound, nicotinic acid. The addition of the bulky and hydrophobic phenylamino group at the 6-position is expected to significantly decrease aqueous solubility and potentially alter the pKa.

PropertyNicotinic AcidThis compoundComments
Molecular Formula C₆H₅NO₂C₁₂H₁₀N₂O₂The addition of a C₆H₅N group increases molecular weight and hydrophobicity.
Molecular Weight 123.11 g/mol 214.22 g/mol [1]Increased molecular weight can often correlate with decreased solubility.
Aqueous Solubility ~18 g/L at 25°C[2]Expected to be significantly lowerThe large, nonpolar phenyl group will drastically reduce favorable interactions with water.
pKa (Carboxylic Acid) 4.85[3]Expected to be in a similar range (4-5)The fundamental acidic functional group is the same.
logP 0.219[2]Expected to be significantly higherThe phenylamino group substantially increases the lipophilicity of the molecule.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or neutral buffer?

A1: this compound is expected to be poorly soluble in neutral aqueous solutions due to the presence of the hydrophobic phenylamino group. At neutral pH, the carboxylic acid group is only partially ionized.

Q2: How does pH affect the solubility of this compound?

A2: As a carboxylic acid, the solubility of this compound is highly pH-dependent. In acidic conditions (pH below its pKa, estimated to be around 4-5), the molecule will be in its neutral, less soluble form. In alkaline conditions (pH above its pKa), the carboxylic acid group will deprotonate to form a carboxylate salt, which is more polar and thus more soluble in water.[4]

Q3: Can I use organic co-solvents to dissolve this compound?

A3: Yes, using water-miscible organic co-solvents is a common strategy to increase the solubility of poorly soluble compounds. Solvents such as DMSO, DMF, ethanol, or polyethylene glycol (PEG) can be effective. However, the choice of co-solvent and its concentration must be compatible with your experimental system. For nicotinic acid, it is soluble in DMSO and dimethyl formamide.[5]

Q4: Are there other methods to improve the aqueous solubility for my experiments?

A4: Several other techniques can be employed, including the use of surfactants to form micelles, complexation with cyclodextrins, or the use of hydrotropic agents like nicotinamide.[6] The most suitable method will depend on the specific requirements of your experiment.

Troubleshooting Guide

Issue: Precipitate forms when adding my this compound stock solution (in organic solvent) to an aqueous buffer.
  • Cause: The concentration of the compound in the final aqueous solution is above its solubility limit. The organic solvent from the stock solution may also be affecting the overall solubility.

  • Solution Workflow:

    G start Precipitation Observed step1 Decrease Final Concentration start->step1 step2 Is precipitation still observed? step1->step2 step3 Increase pH of Aqueous Buffer (e.g., to pH 7.4 or higher) step2->step3 Yes end Solution Stable step2->end No step4 Is precipitation still observed? step3->step4 step5 Add a Co-solvent to the Aqueous Buffer (e.g., 1-5% DMSO) step4->step5 Yes step4->end No step6 Is precipitation still observed? step5->step6 step7 Consider Advanced Formulation (Cyclodextrins, Surfactants) step6->step7 Yes step6->end No

    Caption: Troubleshooting workflow for precipitation issues.

Issue: The compound dissolves initially but crashes out of solution over time.
  • Cause: The initial solution was supersaturated, or there is a change in temperature or pH affecting solubility. The compound may also be unstable in the solution, leading to the formation of less soluble degradation products.

  • Solutions:

    • Confirm Thermodynamic Solubility: Ensure you are working below the equilibrium solubility at your experimental temperature. This may require determining the solubility limit beforehand.

    • Control Temperature: Maintain a constant temperature, as solubility can be temperature-dependent.

    • Buffer pH: Ensure your aqueous solution is well-buffered to prevent pH shifts that could cause precipitation.

    • Assess Stability: Check the stability of the compound in your chosen solvent and buffer system over the time course of your experiment.

Experimental Protocols

Protocol: Determination of pH-Solubility Profile

This protocol provides a general method to determine the aqueous solubility of this compound at different pH values.

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8, and borate buffers for pH 8-10).

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of each buffer.

  • Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the samples at high speed to pellet the undissolved compound.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffers to generate a pH-solubility profile.

    G cluster_solubility_profile Expected pH-Solubility Profile Solubility Solubility pH pH p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 label_low Low Solubility (Neutral Form) label_high High Solubility (Anionic Salt Form) pka_line pKa pka_line->p3

    Caption: Expected pH-solubility profile for an acidic compound.

References

6-(Phenylamino)nicotinic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 6-(Phenylamino)nicotinic acid, along with troubleshooting for common experimental issues. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air. For optimal preservation, storage at 2-8°C is advisable, protected from light.

Q2: What is the expected shelf-life of this compound?

A2: The shelf-life of this compound has not been definitively established through long-term stability studies. However, when stored under the recommended conditions, the compound is expected to remain stable for at least one to two years. It is crucial to monitor the compound for any changes in physical appearance or purity over time.

Q3: Is this compound sensitive to light?

Q4: What are the potential degradation pathways for this compound?

A4: Based on the structure of this compound, which combines a nicotinic acid core with a phenylamino group, potential degradation pathways include:

  • Hydrolysis: The amide linkage of the phenylamino group could be susceptible to hydrolysis under strong acidic or basic conditions, leading to the formation of 6-hydroxynicotinic acid and aniline.

  • Oxidation: The pyridine ring and the phenylamino group can be susceptible to oxidation, especially in the presence of oxidizing agents or exposure to air and light over time.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group on the pyridine ring may be lost.

Q5: How can I assess the stability of my this compound sample?

A5: The stability of your sample can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1] This method can separate the intact compound from its potential degradation products. Regular analysis of a stored sample against a freshly prepared standard solution can help monitor its purity and detect any degradation. A general protocol for a forced degradation study is provided in the "Experimental Protocols" section.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in chromatogram (HPLC analysis) Sample degradation.Review storage conditions. Ensure the sample is protected from light, heat, and moisture. Prepare fresh solutions for analysis. Perform a forced degradation study to identify potential degradation products.
Contamination of the sample or solvent.Use high-purity solvents and properly cleaned glassware. Filter all solutions before injection.
Change in physical appearance (e.g., color change, clumping) Degradation of the compound or absorption of moisture.Discard the sample if significant changes are observed. Review storage procedures and ensure the container is tightly sealed.
Poor solubility of the compound The compound may have degraded to a less soluble product.Verify the identity and purity of the compound using an appropriate analytical technique.
The incorrect solvent is being used.This compound is expected to be soluble in alkaline aqueous solutions and polar organic solvents. Test solubility in a small amount of different solvents.
Inconsistent experimental results Instability of the compound in the experimental medium (e.g., buffer, cell culture media).Determine the stability of the compound in the specific experimental medium by incubating it for the duration of the experiment and analyzing for degradation.
Pipetting or weighing errors.Calibrate balances and pipettes regularly. Ensure accurate and precise handling of the compound.

Storage Conditions Summary

Parameter Recommended Condition Reason
Temperature 2-8°C (Refrigerated)To slow down potential chemical degradation.
Humidity Dry environmentTo prevent hydrolysis and clumping of the solid material.
Light Protected from light (e.g., amber vial, stored in the dark)To prevent photodegradation.
Atmosphere Tightly sealed containerTo minimize exposure to air (oxygen) and moisture.

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol is a general guideline and may require optimization for this compound. The goal is to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.[2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

    • Analyze by HPLC. If no significant degradation is observed, a stronger acid (e.g., 1 M HCl) or higher temperature can be used.[3]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 8 hours.

    • At various time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

    • Analyze by HPLC. If no significant degradation is observed, a stronger base (e.g., 1 M NaOH) or higher temperature can be used.[3]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature, protected from light, for 24 hours.

    • At various time points, withdraw an aliquot, dilute with the mobile phase to a final concentration of approximately 100 µg/mL, and analyze by HPLC.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a petri dish.

    • Expose it to dry heat at 80°C in an oven for 48 hours.

    • At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, dilute to a final concentration of approximately 100 µg/mL, and analyze by HPLC.

  • Photostability:

    • Expose a solution of the compound (e.g., 100 µg/mL in the mobile phase) and a sample of the solid compound to a light source that provides both UV and visible light (e.g., a photostability chamber).

    • A control sample should be kept in the dark in the same chamber.

    • After a defined exposure period (e.g., 1.2 million lux hours and 200 watt hours/square meter), prepare solutions of both the exposed and control samples at a concentration of approximately 100 µg/mL and analyze by HPLC.[2]

3. HPLC Analysis:

  • Use a suitable HPLC method (e.g., reversed-phase C18 column) with a mobile phase that allows for the separation of the parent compound from its degradation products. A gradient elution may be necessary.

  • UV detection should be performed at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to obtain UV spectra of the peaks.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Calculate the percentage of degradation for each stress condition.

  • The peak purity of the parent compound should be assessed to ensure that the chromatographic peak corresponds to a single component.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Evaluation stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Apply Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Apply Stress thermal Thermal (Solid) (80°C) stock->thermal Apply Stress photo Photostability (UV/Vis Light) stock->photo Apply Stress hplc HPLC-UV/PDA Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Compare Chromatograms Calculate % Degradation Assess Peak Purity hplc->data

Caption: Forced degradation experimental workflow.

logical_relationship cluster_factors Stability Influencing Factors cluster_degradation Potential Degradation Pathways compound This compound temp Temperature compound->temp light Light compound->light humidity Humidity/Moisture compound->humidity ph pH compound->ph oxygen Oxygen compound->oxygen hydrolysis Hydrolysis temp->hydrolysis oxidation_path Oxidation temp->oxidation_path decarboxylation Decarboxylation temp->decarboxylation light->hydrolysis light->oxidation_path light->decarboxylation humidity->hydrolysis humidity->oxidation_path humidity->decarboxylation ph->hydrolysis ph->oxidation_path ph->decarboxylation oxygen->hydrolysis oxygen->oxidation_path oxygen->decarboxylation

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Overcoming Poor Bioavailability of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges associated with the poor bioavailability of nicotinic acid derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro and in vivo experiments, offering potential causes and actionable solutions.

Problem: Low In Vitro Dissolution Rate of a Nicotinic Acid Derivative

Potential Cause Suggested Solution
Poor aqueous solubility of the crystalline form. 1. Particle Size Reduction: Employ micronization techniques like ball milling or jet milling to increase the surface area available for dissolution.[1] 2. Amorphous Solid Dispersions: Prepare an amorphous solid dispersion (ASD) by dissolving the drug and a hydrophilic polymer carrier (e.g., PVP, HPMC) in a common solvent and then rapidly removing the solvent using techniques like spray drying or hot-melt extrusion.[2][3] 3. Polymorph Screening: Investigate for the existence of metastable polymorphs which may exhibit higher solubility.[1]
Drug aggregation in the dissolution medium. 1. Incorporate Surfactants: Add a suitable surfactant (e.g., sodium lauryl sulfate) to the dissolution medium to improve wetting and prevent aggregation. 2. Complexation: Use cyclodextrins to form inclusion complexes, which can enhance the solubility of the drug.[1]
Inadequate dissolution test parameters. 1. Optimize Agitation Speed: Increase the paddle or basket rotation speed within the acceptable range for the chosen apparatus (e.g., USP Apparatus II). 2. pH Adjustment: Since the solubility of some nicotinic acid derivatives can be pH-dependent, evaluate dissolution in buffers of different pH values that are relevant to the gastrointestinal tract.[3][4]

Problem: High First-Pass Metabolism in Preclinical Models

Potential Cause Suggested Solution
Extensive metabolism in the liver. 1. Prodrug Approach: Synthesize a prodrug of the nicotinic acid derivative that masks the metabolically labile functional group. The prodrug should be designed to be stable in the gastrointestinal tract and liver, and then convert to the active drug in the systemic circulation.[5][6] 2. Sustained/Extended-Release Formulations: Develop a formulation that releases the drug slowly over time.[7][8] This can help to avoid saturation of metabolic pathways and reduce the extent of first-pass metabolism.[9][10]
Rapid absorption leading to high initial drug concentration in the portal vein. 1. Controlled-Release Formulations: Utilize extended-release formulations to slow down the absorption rate.[9][10] 2. Lipid-Based Formulations: Formulate the drug in a lipid-based delivery system. This can promote lymphatic transport, thereby bypassing the liver to some extent.[1][11]

Problem: Poor Permeability Across Caco-2 Cell Monolayers

Potential Cause Suggested Solution
Low lipophilicity of the compound. 1. Prodrug Strategy: Design a more lipophilic prodrug to enhance passive diffusion across the cell membrane.[5] 2. Chemical Modification: If feasible, modify the structure of the derivative to increase its lipophilicity without compromising its pharmacological activity.
Efflux by transporters (e.g., P-glycoprotein). 1. Co-administration with an Efflux Inhibitor: In an experimental setting, co-administer a known P-gp inhibitor (e.g., verapamil) to confirm the involvement of efflux transporters. 2. Formulation with Excipients: Certain excipients used in formulations can inhibit efflux transporters.
Issues with the Caco-2 cell monolayer integrity. 1. Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure the integrity of the cell monolayer.[12] 2. Optimize Cell Culture Conditions: Ensure that the Caco-2 cells are properly differentiated and form a tight monolayer.[12]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the poor bioavailability of nicotinic acid derivatives?

A1: The main factors include:

  • Poor Aqueous Solubility: Many derivatives are crystalline solids with low solubility in gastrointestinal fluids, which limits their dissolution and subsequent absorption.[1][11]

  • Extensive First-Pass Metabolism: Nicotinic acid and its derivatives can be extensively metabolized in the liver before reaching systemic circulation, significantly reducing the amount of active drug available.[9]

  • Poor Membrane Permeability: Some derivatives may have physicochemical properties that hinder their ability to pass through the intestinal epithelium.[11]

  • pH-Dependent Absorption: The absorption of nicotinic acid is pH-dependent and carrier-mediated, which can lead to variable absorption depending on the region of the gastrointestinal tract.[4][12]

Q2: What are the most common formulation strategies to enhance the solubility of these compounds?

A2: Common strategies include:

  • Particle Size Reduction (Micronization/Nanonization): Increasing the surface area of the drug particles enhances the dissolution rate.[1] Nanosuspensions are a promising approach for poorly water-soluble drugs.[5]

  • Solid Dispersions: Dispersing the drug in a water-soluble polymer matrix can improve its dissolution.[3]

  • Lipid-Based Formulations: Incorporating the drug into oils, surfactants, and co-solvents can improve its solubilization in the gastrointestinal tract.[1]

  • Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility of the drug.[1]

Q3: How can prodrugs improve the bioavailability of nicotinic acid?

A3: A prodrug is a pharmacologically inactive compound that is converted into an active drug in the body. Prodrugs can improve bioavailability by:

  • Increasing Permeability: By masking polar functional groups, a prodrug can be made more lipophilic, enhancing its ability to cross cell membranes.[5]

  • Bypassing First-Pass Metabolism: A prodrug can be designed to be resistant to metabolic enzymes in the liver, releasing the active drug only after it has reached the systemic circulation.

  • Improving Solubility: A hydrophilic moiety can be attached to the drug to create a more water-soluble prodrug.[5]

  • Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes at the target site. For instance, a prodrug of niacin was designed to target the Apical Sodium-dependent Bile Acid Transporter (ASBT) for absorption.[6]

Q4: What are the advantages of using nanoparticle-based delivery systems?

A4: Nanoparticle-based delivery systems offer several advantages for improving the bioavailability of poorly soluble drugs:[13]

  • Increased Surface Area: The small size of nanoparticles leads to a larger surface area-to-volume ratio, which can significantly increase the dissolution rate.[2]

  • Enhanced Solubility: The saturation solubility of a drug can be increased when its particle size is reduced to the nanometer range.[5]

  • Improved Permeability and Retention: Nanoparticles can be engineered to adhere to the intestinal mucosa, increasing the residence time of the drug at the absorption site.

  • Targeted Delivery: The surface of nanoparticles can be modified with ligands to target specific cells or tissues.

  • Protection from Degradation: Encapsulating the drug within a nanoparticle can protect it from enzymatic degradation in the gastrointestinal tract. Polymeric nanoparticles, such as those made from PLGA and PLA, have been used for the delivery of niacin.[14][15]

Experimental Protocols

1. In Vitro Dissolution Testing (USP Apparatus II - Paddle Method)

  • Objective: To determine the dissolution rate of a nicotinic acid derivative formulation.

  • Materials:

    • USP Apparatus II (Paddle Apparatus)

    • Dissolution vessels (900 mL)

    • Paddles

    • Water bath

    • Dissolution medium (e.g., 0.1 N HCl, phosphate buffer pH 6.8)

    • Nicotinic acid derivative formulation (tablet or capsule)

    • Syringes and filters

    • HPLC system for analysis

  • Procedure:

    • Prepare 900 mL of the desired dissolution medium and place it in each dissolution vessel.

    • Equilibrate the medium to 37 ± 0.5 °C.

    • Set the paddle rotation speed (typically 50 or 75 RPM).

    • Place one dosage form into each vessel.

    • Start the apparatus.

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.

    • Filter the sample immediately.

    • Analyze the concentration of the dissolved drug in the filtrate using a validated HPLC method.

    • Calculate the cumulative percentage of drug dissolved at each time point.

2. Caco-2 Cell Permeability Assay

  • Objective: To assess the intestinal permeability of a nicotinic acid derivative.

  • Materials:

    • Caco-2 cells

    • Transwell® inserts (e.g., 12-well)

    • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

    • Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)

    • Nicotinic acid derivative test solution

    • Lucifer yellow (for monolayer integrity testing)

    • LC-MS/MS system for analysis

  • Procedure:

    • Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

    • Measure the TEER of the monolayers to ensure their integrity (typically > 250 Ω·cm²).

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the test solution containing the nicotinic acid derivative to the apical (A) side of the Transwell®.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37 °C with gentle shaking.

    • At specified time points, collect samples from the basolateral side and replace with fresh buffer.

    • To assess efflux, perform the experiment in the reverse direction (B to A).

    • At the end of the experiment, measure the concentration of the derivative in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters for Different Niacin Formulations

Formulation TypeCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (%)Reference
Rapid-ReleaseHighShort (e.g., 0.5-1)Baseline100[7][8]
Slow-Release 1LowLongSignificantly Lower1[7][8]
Slow-Release 2ModerateIntermediateLower25[7][8]

Table 2: Effect of Formulation on Niacin Metabolite Ratios

Formulation TypeRatio of Nicotinuric Acid to Nicotinic Acid (Serum/Urine)Reference
Rapid-ReleaseLow[7]
Slow-ReleaseHigh[7]

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Solubility Assay dissolution Dissolution Testing solubility->dissolution caco2 Caco-2 Permeability dissolution->caco2 micronization Micronization caco2->micronization solid_dispersion Solid Dispersion caco2->solid_dispersion prodrug Prodrug Synthesis caco2->prodrug nanoparticles Nanoparticles caco2->nanoparticles pk_study Pharmacokinetic Study micronization->pk_study solid_dispersion->pk_study prodrug->pk_study nanoparticles->pk_study bioavailability Bioavailability Assessment pk_study->bioavailability

Caption: Workflow for overcoming poor bioavailability.

signaling_pathway NA Nicotinic Acid Derivative GPCR GPR109A Receptor NA->GPCR Gi Gi Protein GPCR->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA HSL Hormone-Sensitive Lipase PKA->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis FFA ↓ Free Fatty Acids Lipolysis->FFA

Caption: Nicotinic acid's anti-lipolytic signaling pathway.

logical_relationships cluster_challenges Bioavailability Challenges cluster_strategies Mitigation Strategies poor_solubility Poor Solubility formulation Formulation (Nanoparticles, ASD) poor_solubility->formulation first_pass First-Pass Metabolism prodrug Prodrug Design first_pass->prodrug delivery_system Controlled Release first_pass->delivery_system low_permeability Low Permeability low_permeability->formulation low_permeability->prodrug

Caption: Challenges and strategies for bioavailability enhancement.

References

Technical Support Center: Crystallization of 2-Phenylamino Nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 2-phenylamino nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the known polymorphs of 2-phenylamino nicotinic acid?

A1: 2-Phenylamino nicotinic acid is known to exhibit polymorphism, existing in at least four different crystalline forms designated as R, β, γ, and δ.[1] These polymorphs have distinct physical properties, including color, and their formation is highly dependent on the crystallization conditions.[1]

Q2: Which solvents are suitable for the crystallization of 2-phenylamino nicotinic acid?

A2: A variety of organic solvents can be used for the crystallization of 2-phenylamino nicotinic acid. However, the choice of solvent is critical as it influences which polymorphic form is obtained.[1] Methanol, ethyl acetate, and water have shown poor polymorphic selectivity, often yielding mixtures of polymorphs.[1] Slow evaporation from ethyl acetate has been used to consistently produce the R form.[1]

Q3: My crystallization is resulting in an oil instead of a solid. What should I do?

A3: "Oiling out" is a common issue in crystallization. It occurs when the compound separates from the solution as a liquid phase instead of a solid. This can be caused by a high concentration of the solute, rapid cooling, or the presence of impurities. To address this, try the following:

  • Add more solvent: This will decrease the supersaturation of the solution.

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly, and then transfer it to a colder environment if necessary.

  • Use a different solvent: A solvent in which the compound is less soluble might prevent oiling out.

  • Scratch the inside of the flask: This can provide nucleation sites for crystal growth.

Q4: I am getting very small or needle-like crystals. How can I obtain larger, better-quality crystals?

A4: The formation of small or needle-like crystals often indicates that the rate of nucleation was too high and the rate of crystal growth was too fast. To encourage the growth of larger crystals, you should aim to slow down the crystallization process. This can be achieved by:

  • Slowing the cooling rate: A slower temperature decrease allows for more orderly crystal growth.

  • Reducing the level of supersaturation: Use a slightly larger volume of solvent.

  • Minimizing agitation: Allow the crystallization to proceed in an undisturbed environment.

  • Using a solvent system that promotes slower crystallization.

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of 2-phenylamino nicotinic acid.

IssuePotential Cause(s)Suggested Solution(s)
No Crystals Form - Solution is not sufficiently supersaturated.- Insufficient nucleation sites.- Slowly evaporate some of the solvent to increase the concentration.- Scratch the inner surface of the crystallization vessel with a glass rod.- Add a seed crystal of 2-phenylamino nicotinic acid.- Cool the solution to a lower temperature.
Formation of Multiple Polymorphs - Use of solvents with poor polymorphic selectivity (e.g., methanol, ethyl acetate, water).[1]- Uncontrolled evaporation rate.[1]- Select a solvent known to favor a specific polymorph (e.g., slow evaporation from ethyl acetate for the R form).[1]- Control the rate of solvent evaporation carefully.- Consider using a co-solvent system to modulate solubility and crystal growth.
"Oiling Out" (Formation of a liquid phase instead of solid) - High degree of supersaturation.- Cooling the solution too quickly.- Presence of impurities.- Re-heat the solution to dissolve the oil, add more solvent, and cool slowly.- Purify the starting material to remove impurities.- Try a different solvent in which the compound is less soluble.
Poor Crystal Quality (e.g., small, aggregated, or discolored crystals) - Rapid crystallization.- Presence of impurities.- Slow down the crystallization process by reducing the cooling rate or using a larger volume of solvent.- Ensure the purity of the starting material.- Consider recrystallization from a different solvent.
Low Yield - The compound is too soluble in the chosen solvent at low temperatures.- Insufficient cooling or crystallization time.- Choose a solvent in which the compound has lower solubility at the filtration temperature.- Ensure the solution is cooled for a sufficient amount of time to allow for complete crystallization.- Concentrate the mother liquor to recover more product.

Experimental Protocols

Protocol 1: Crystallization of the R Polymorph of 2-Phenylamino Nicotinic Acid

This protocol is adapted from a known procedure for consistently obtaining the R polymorph.[1]

  • Dissolution: Dissolve 130 mg of 2-phenylamino nicotinic acid in 5 mL of HPLC-grade ethyl acetate in a glass vial at room temperature.

  • Evaporation Setup: Seal the vial with aluminum foil and poke approximately 30 small holes in the foil with a needle. This will allow for slow evaporation of the solvent.

  • Crystallization: Place the vial in an undisturbed location at ambient temperature.

  • Crystal Growth: Crystals of the R form are typically obtained in about one week.

  • Isolation: Once a suitable amount of crystals has formed, isolate them by filtration and wash with a small amount of cold ethyl acetate.

  • Drying: Dry the crystals under vacuum.

Visual Guides

Diagram 1: General Crystallization Workflow

G General Crystallization Workflow A Dissolve Compound in Hot Solvent B Hot Filtration (optional, to remove insoluble impurities) A->B C Slow Cooling of Filtrate B->C D Crystal Formation (Nucleation and Growth) C->D E Isolation of Crystals (Filtration) D->E F Washing of Crystals E->F G Drying of Crystals F->G

A generalized workflow for the crystallization of organic compounds.

Diagram 2: Troubleshooting Logic for No Crystal Formation

G Troubleshooting: No Crystal Formation Start No Crystals Observed Check_Saturation Is the solution supersaturated? Start->Check_Saturation Evaporate Slowly evaporate some solvent Check_Saturation->Evaporate No Check_Nucleation Are there nucleation sites? Check_Saturation->Check_Nucleation Yes Evaporate->Check_Saturation Scratch Scratch the inner surface of the flask Check_Nucleation->Scratch No Seed Add a seed crystal Check_Nucleation->Seed No Cool Cool to a lower temperature Check_Nucleation->Cool Yes Scratch->Cool Seed->Cool Success Crystals Form Cool->Success

A decision-making diagram for troubleshooting when no crystals are forming.

References

Technical Support Center: Optimization of In Vitro Anti-Tuberculosis Activity of Azole Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the in vitro anti-tuberculosis (TB) activity of azole drugs. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.

Troubleshooting Guides

This section addresses common issues encountered during the in vitro screening of azole compounds against Mycobacterium tuberculosis (M. tuberculosis).

Issue Potential Cause Recommended Solution
Poor Compound Solubility and Precipitation in Assay Medium Azole compounds are often lipophilic and have low aqueous solubility. The solvent used for the stock solution (e.g., DMSO) may cause the compound to precipitate when diluted in aqueous assay medium.- Optimize Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the assay medium as low as possible, typically below 1%.- Use of Surfactants: Incorporate a non-ionic surfactant, such as Tween 80 (at a final concentration of 0.05-0.1%), into the growth medium to improve compound solubility.- Sonication: Briefly sonicate the compound dilutions in the assay medium to aid in dissolution.- Pre-warming Medium: Warm the assay medium to 37°C before adding the compound solution.
High Background Noise or False Positives in Colorimetric Assays (e.g., MABA) Contamination of reagents or media. Non-specific reduction of the colorimetric indicator (e.g., resazurin) by the compound itself. Insufficient washing steps.- Reagent Sterility: Ensure all media, buffers, and reagents are sterile. Filter-sterilize solutions where appropriate.[1]- Compound Interference Check: Run a control plate with the compound in cell-free medium to check for direct reduction of the indicator dye.- Optimize Washing: Increase the number and vigor of washing steps to remove unbound compounds and reagents thoroughly.[2]
Inconsistent or Non-Reproducible MIC Values Variability in inoculum preparation. Inconsistent incubation conditions (time, temperature, humidity). Pipetting errors leading to inaccurate drug concentrations. Edge effects in microtiter plates.- Standardize Inoculum: Prepare the bacterial suspension to a consistent density (e.g., McFarland standard) for each experiment.[3]- Control Incubation: Ensure consistent incubation parameters. Use a humidified incubator to prevent evaporation.- Calibrate Pipettes: Regularly calibrate pipettes to ensure accurate liquid handling.- Minimize Edge Effects: Avoid using the outer wells of the 96-well plate for experimental samples, or fill them with sterile medium to maintain humidity.
Paradoxical Growth (Eagle Effect) at High Drug Concentrations The exact mechanism is not always clear but can be related to drug degradation, altered bacterial metabolism, or the presence of a sub-population of resistant cells.- Extended Incubation: Extend the incubation period to observe if the growth persists or is delayed.- Visual Inspection: Microscopically examine the wells to confirm the presence of viable bacteria.- Repeat with Narrower Dilution Range: Re-test the compound using a narrower concentration range around the observed paradoxical growth to confirm the effect.
Microbial Contamination (Bacterial or Fungal) in Cultures Breach in aseptic technique. Contaminated reagents or laboratory equipment.- Strict Aseptic Technique: Perform all manipulations in a certified biological safety cabinet.[1]- Quality Control of Reagents: Regularly check media and reagents for contamination.- Regular Decontamination: Routinely decontaminate incubators, water baths, and other laboratory equipment.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for azole drugs against Mycobacterium tuberculosis?

A1: The primary mechanism of action for azole drugs against M. tuberculosis is believed to be the inhibition of cytochrome P450 (CYP) enzymes. Specifically, azoles target enzymes involved in critical metabolic pathways, such as sterol biosynthesis. One key target is the CYP51B1 enzyme, which is a sterol 14α-demethylase essential for the synthesis of sterols that are important for the mycobacterial cell membrane's integrity and function. By inhibiting these enzymes, azoles disrupt the cell membrane, leading to growth inhibition and cell death.

Q2: Which in vitro assays are most suitable for screening the anti-tuberculosis activity of azole compounds?

A2: The Microplate Alamar Blue Assay (MABA) is a widely used, cost-effective, and reliable colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis. Other suitable assays include the LORA (Low-Oxygen Recovery Assay) for assessing activity against non-replicating bacteria and broth microdilution methods followed by visual or spectrophotometric reading.

Q3: How can I assess the potential for synergistic effects between an azole drug and existing anti-TB drugs?

A3: The checkerboard assay is the standard method for evaluating drug synergy in vitro. This method involves testing various concentrations of two drugs, both alone and in combination, to determine the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 typically indicates synergy.[4][5][6]

Q4: What is a typical starting concentration range for screening new azole derivatives against M. tuberculosis?

A4: A common starting concentration range for initial screening is from 0.1 µg/mL to 100 µg/mL. Subsequent experiments to determine the precise MIC can use a narrower range of serial dilutions based on the initial screening results.

Q5: How should I interpret the Minimum Inhibitory Concentration (MIC) values for my azole compounds?

A5: The MIC is the lowest concentration of the drug that inhibits the visible growth of M. tuberculosis. A lower MIC value indicates higher potency. These values should be compared to those of standard anti-TB drugs (e.g., isoniazid, rifampicin) and other published data for similar compounds. It is also crucial to assess the compound's cytotoxicity against mammalian cell lines to determine its selectivity index (SI = CC50/MIC), which is a measure of its therapeutic potential.

Quantitative Data Presentation

In Vitro Anti-Tuberculosis Activity of Selected Azole Drugs
Azole Compound M. tuberculosis Strain MIC (µg/mL) Reference
EconazoleH37Rv0.120 (MIC90)[7][8]
EconazoleMultidrug-Resistant (MDR)0.120 - 0.125 (MIC90)[9][10]
ClotrimazoleH37Rv0.120 (MIC90)[7][8]
ClotrimazoleMDR Clinical IsolatesMIC50: 4.0, MIC90: 8.0[11]
MiconazoleH37Rv1 - 10[12]
Novel Triazole DerivativesH37Rv0.62 - 2.5[13]
Synergistic Activity of Azole Drugs with First-Line Anti-TB Drugs
Azole Compound Partner Drug M. tuberculosis Strain Observation Reference
EconazoleRifampicinH37RvSynergistic[7][8]
EconazoleIsoniazidH37RvSynergistic[7][8]
ClotrimazoleRifampicinH37RvSynergistic[7][8]
ClotrimazoleIsoniazidH37RvSynergistic[7][8]
Azoles (general)SpectinomycinH37RvSynergistic[4]
FluconazoleIsoniazid/Rifampicin-Potential for interaction, requires monitoring[14][15]

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for MIC Determination

Materials:

  • 96-well flat-bottom microtiter plates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • M. tuberculosis culture (e.g., H37Rv)

  • Test compound (azole drug) stock solution in DMSO

  • Standard anti-TB drugs (e.g., isoniazid, rifampicin) as controls

  • Alamar Blue reagent

  • Tween 80 (10% solution)

Procedure:

  • Add 100 µL of sterile deionized water to the outer perimeter wells of the 96-well plate to minimize evaporation.

  • Add 100 µL of Middlebrook 7H9 broth to the remaining wells.

  • Add an additional 100 µL of broth to the wells in the first column (this will be the drug-free control).

  • Prepare serial dilutions of the test compound directly in the plate. Add 200 µL of the highest concentration of the drug to the second column. Mix well and transfer 100 µL to the next column, repeating this two-fold serial dilution across the plate.

  • Prepare an inoculum of M. tuberculosis adjusted to a McFarland standard of 1.0, then dilute it 1:50 in 7H9 broth.

  • Add 100 µL of the diluted bacterial suspension to each well, except for the sterility control wells (which contain only broth).

  • Seal the plates with parafilm and incubate at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 10% Tween 80 to each well.

  • Re-incubate the plates for 24-48 hours.

  • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.[16][17]

Cytotoxicity Assay (MTT Assay)

Materials:

  • Mammalian cell line (e.g., Vero, HepG2, or THP-1)

  • 96-well flat-bottom microtiter plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (azole drug) stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed the 96-well plate with cells at an appropriate density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the 50% cytotoxic concentration (CC50).

Checkerboard Assay for Synergy Testing

Materials:

  • 96-well microtiter plates

  • Middlebrook 7H9 broth with OADC

  • M. tuberculosis inoculum

  • Stock solutions of two drugs to be tested (e.g., an azole and a first-line anti-TB drug)

Procedure:

  • Dispense 50 µL of broth into each well of the 96-well plate.

  • Along the x-axis, create serial dilutions of Drug A. Add 50 µL of a 4x MIC concentration of Drug A to the first column, and perform serial dilutions across the rows.

  • Along the y-axis, create serial dilutions of Drug B. Add 50 µL of a 4x MIC concentration of Drug B to the first row, and perform serial dilutions down the columns.

  • The result is a matrix of wells containing various combinations of concentrations of the two drugs.

  • Add 100 µL of the prepared M. tuberculosis inoculum to each well.

  • Incubate the plate at 37°C for 7 days.

  • Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug: FIC A = MIC of drug A in combination / MIC of drug A alone.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) by summing the FIC values: FICI = FIC A + FIC B.

  • Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; and FICI > 4 indicates antagonism.[5][6]

Visualizations

Signaling Pathway: Azole Inhibition of Sterol Biosynthesis in M. tuberculosis

Azole_Mechanism_of_Action cluster_pathway Sterol Biosynthesis Pathway cluster_inhibition Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Lanosterol Lanosterol Mevalonate->Lanosterol Multiple Steps Ergosterol Essential Sterols Lanosterol->Ergosterol Disrupted Cell\nMembrane Integrity Disrupted Cell Membrane Integrity Ergosterol->Disrupted Cell\nMembrane Integrity Azole Azole Drug CYP51B1 CYP51B1 (14α-demethylase) Azole->CYP51B1 Inhibits CYP51B1->Lanosterol:e Catalyzes

Caption: Mechanism of action of azole drugs on the sterol biosynthesis pathway in M. tuberculosis.

Experimental Workflow: In Vitro Optimization of Azole Anti-TB Drugs

Drug_Optimization_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Confirmation cluster_optimization Lead Optimization Start Compound Library (Azole Derivatives) PrimaryScreen Single-Dose MABA Assay (vs. M. tuberculosis H37Rv) Start->PrimaryScreen HitIdentification Hit Identification (>90% Inhibition) PrimaryScreen->HitIdentification MIC_Determination Dose-Response MIC Determination (MABA) HitIdentification->MIC_Determination Active Inactive Compounds Inactive Compounds HitIdentification->Inactive Compounds Inactive Cytotoxicity Cytotoxicity Assay (e.g., MTT on Vero cells) MIC_Determination->Cytotoxicity SelectivityIndex Calculate Selectivity Index (SI = CC50 / MIC) Cytotoxicity->SelectivityIndex Synergy Synergy Testing (Checkerboard Assay with INH/RIF) SelectivityIndex->Synergy High SI Discard (Toxic) Discard (Toxic) SelectivityIndex->Discard (Toxic) Low SI MDR_Screen Screening against MDR-TB Strains Synergy->MDR_Screen LeadCandidate Lead Candidate Selection MDR_Screen->LeadCandidate

References

Technical Support Center: Synthesis and Purification of 6-(Phenylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of synthesized 6-(Phenylamino)nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: this compound is typically synthesized via a nucleophilic aromatic substitution reaction. The most common methods are the Ullmann condensation and the Buchwald-Hartwig amination. Both reactions involve the coupling of an aryl amine (aniline) with a substituted nicotinic acid, typically 6-chloronicotinic acid.

Q2: What are the likely impurities in my crude this compound sample?

A2: Impurities can arise from starting materials, side reactions, or decomposition. Common impurities include:

  • Unreacted starting materials: 6-chloronicotinic acid and aniline.

  • Side products: Dimerization of the starting materials can occur, especially in the presence of a copper catalyst.[1] Tar formation is also a possibility under vigorous reaction conditions.[1]

  • Solvent residues: Residual high-boiling point solvents like DMF or DMSO used in the synthesis.

Q3: My Ullmann condensation reaction is giving a low yield. What are the possible causes and solutions?

A3: Low yields in Ullmann condensations for this type of compound can be due to several factors.[1] Deactivation of the reaction can occur if the aniline is substituted with electron-withdrawing groups.[1] The choice of solvent and catalyst is also crucial. Interestingly, for some anilinonicotinic acid syntheses, the reaction proceeds with a better yield in the absence of a copper catalyst.[1] Experimenting with different solvents such as xylene, n-amyl alcohol, DMF, or DMSO, and adjusting the reaction temperature and time can help optimize the yield.[1]

Q4: I am observing a significant amount of tar-like byproducts in my reaction mixture. How can I minimize this?

A4: Tar formation is often associated with the use of a copper catalyst in Ullmann reactions.[1] To mitigate this, you can try running the reaction without the copper catalyst.[1] Optimizing the reaction temperature and duration is also important; prolonged heating at high temperatures can lead to decomposition and polymerization.

Q5: What is a suitable method for monitoring the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials from the product. The disappearance of the limiting reagent (e.g., 6-chloronicotinic acid) and the appearance of the product spot can be visualized under UV light. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guides

Low Purity After Initial Synthesis
Symptom Possible Cause Suggested Solution
Crude product is a dark, oily residue. Tar formation due to high reaction temperature or prolonged heating, especially with a copper catalyst.[1]Optimize reaction conditions: lower the temperature, shorten the reaction time, or attempt the synthesis without a copper catalyst.[1]
Presence of unreacted starting materials in the crude product. Incomplete reaction.Increase reaction time, consider a higher reaction temperature, or evaluate the efficacy of your catalyst and base.
Product contains significant amounts of a byproduct with a similar polarity. Potential for side reactions like dimerization.Modify the reaction conditions to favor the desired product. This may involve changing the solvent, catalyst, or ligand (in the case of Buchwald-Hartwig amination).
Challenges During Purification
Symptom Possible Cause Suggested Solution
Difficulty in finding a suitable recrystallization solvent. The compound may have limited solubility in common solvents.A systematic solvent screen is recommended. For acidic compounds like this, polar solvents or mixtures are often effective. Consider solvent pairs like ethanol/water or ethyl acetate/hexane.
Product oils out during recrystallization. The solvent may be too nonpolar, or the solution is being cooled too rapidly.Use a more polar solvent system. Ensure slow cooling to allow for proper crystal lattice formation. Seeding with a small crystal of pure product can also induce crystallization.
Poor separation during column chromatography. Inappropriate choice of stationary or mobile phase.For an acidic compound, silica gel is a common stationary phase. The mobile phase should be optimized for good separation; a gradient elution from a nonpolar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. Adding a small amount of acetic acid to the mobile phase can improve peak shape.
Low recovery after acid-base extraction. Incomplete protonation or deprotonation, or emulsion formation.Ensure the pH is sufficiently low (e.g., pH < 2) to protonate the carboxylic acid and high enough (e.g., pH > 9) to deprotonate it. Use a separatory funnel with gentle inversions to minimize emulsion formation. If an emulsion forms, adding brine can help break it.

Experimental Protocols

Recrystallization
  • Solvent Selection: Screen for a suitable solvent or solvent pair where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Column Chromatography
  • Stationary Phase: Pack a glass column with silica gel slurry in a nonpolar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with a nonpolar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane. Adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can help to reduce tailing of the acidic product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1 M sodium bicarbonate or sodium hydroxide solution). The this compound will deprotonate and move into the aqueous layer. Repeat the extraction to ensure complete transfer.

  • Aqueous Layer Wash: Wash the combined aqueous layers with a fresh portion of ethyl acetate to remove any neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 1 M HCl) until the pH is below 2. The purified product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Data Presentation

Table 1: Comparison of Purification Methods

Purification Method Typical Purity Achieved Expected Recovery Yield Key Advantages Potential Drawbacks
Recrystallization >98%60-85%Simple, cost-effective, good for removing minor impurities.Can have lower yields, may not remove impurities with similar solubility.
Column Chromatography >99%50-80%High resolution, effective for separating complex mixtures.More time-consuming, requires larger volumes of solvent.
Acid-Base Extraction >97%70-90%Good for separating acidic products from neutral or basic impurities.May not remove acidic impurities, risk of emulsion formation.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis synthesis Crude this compound recrystallization Recrystallization synthesis->recrystallization column_chromatography Column Chromatography synthesis->column_chromatography acid_base_extraction Acid-Base Extraction synthesis->acid_base_extraction hplc HPLC Analysis recrystallization->hplc column_chromatography->hplc acid_base_extraction->hplc pure_product Pure Product (>98%) hplc->pure_product

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_diagram start Low Purity of Crude Product q1 Is the product dark and oily? start->q1 a1_yes Reduce reaction temperature/time or remove copper catalyst q1->a1_yes Yes q2 Are starting materials present? q1->q2 No a1_yes->q2 a2_yes Increase reaction time or re-evaluate catalyst/base q2->a2_yes Yes a2_no Proceed to purification q2->a2_no No

References

Technical Support Center: Fed-Batch Reaction for Nicotinic Acid Production from 3-Cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the fed-batch biotransformation of 3-cyanopyridine to nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: Why is a fed-batch strategy recommended for nicotinic acid production from 3-cyanopyridine?

A1: A fed-batch strategy is highly recommended due to the significant substrate and product inhibition exhibited by the nitrilase enzyme.[1][2] High concentrations of 3-cyanopyridine can inhibit or even completely inactivate the enzyme.[1] Similarly, the accumulation of the product, nicotinic acid, can also hinder enzyme activity.[3] By gradually feeding the substrate, its concentration is maintained at a sub-inhibitory level, allowing for the conversion of a much higher total amount of substrate and achieving a greater final product concentration than in a simple batch reaction.[1][2]

Q2: What are the typical microorganisms or enzymes used for this biotransformation?

A2: Several microorganisms have been successfully used, either as whole-cell biocatalysts or as sources of the nitrilase enzyme. Common examples include species of Rhodococcus, such as Rhodococcus rhodochrous J1, Gordonia terrae, and Nocardia globerula.[3][4] Additionally, recombinant Escherichia coli expressing nitrilase genes from various sources, such as Acidovorax facilis 72W, are widely used due to the potential for high-level enzyme expression.[5]

Q3: What is the optimal pH and temperature for the reaction?

A3: The optimal pH and temperature are dependent on the specific microorganism or enzyme being used. For instance, the nitrilase from Rhodococcus rhodochrous J1 has a pH optimum of 7.6 and a temperature optimum of 45°C.[6] For the whole-cell nitrilase of Gordonia terrae, the maximum activity is observed at pH 8.0 and 40°C.[1] It is crucial to determine the optimal conditions for your specific biocatalyst.

Q4: Can nicotinamide be formed as a byproduct?

A4: Yes, the formation of nicotinamide is a potential issue. This occurs if the microorganism possesses nitrile hydratase activity in addition to nitrilase. Nitrile hydratase converts 3-cyanopyridine to nicotinamide.[7] Some organisms, like Rhodococcus rhodochrous J1, are known to have distinct nitrilase and nitrile hydratase enzymes, and the expression of each can be influenced by culture conditions and inducers.[4] For the direct production of nicotinic acid, it is preferable to use a biocatalyst with high nitrilase and low or no nitrile hydratase/amidase activity.

Q5: How can I monitor the progress of the reaction?

A5: The most common method for monitoring the reaction is High-Performance Liquid Chromatography (HPLC).[1][8] This technique allows for the simultaneous quantification of the substrate (3-cyanopyridine) and the product (nicotinic acid). A C18 reversed-phase column is typically used with a mobile phase consisting of a mixture of methanol, acetonitrile, and an acidic aqueous buffer.[8] Detection is usually performed using a UV detector at a wavelength around 264 nm.[8]

Troubleshooting Guide

Problem Possible Causes Solutions
Low or no conversion of 3-cyanopyridine 1. Inactive biocatalyst (enzyme or whole cells).2. Sub-optimal reaction conditions (pH, temperature).3. Presence of inhibitors in the reaction mixture.4. Incorrect substrate concentration.1. Verify the activity of your biocatalyst with a small-scale batch reaction using a low, non-inhibitory substrate concentration.2. Optimize pH and temperature for your specific biocatalyst.3. Ensure all components of the reaction buffer are of high purity and compatible with the enzyme.4. Start with a low initial concentration of 3-cyanopyridine before initiating the feed.
Reaction starts but stops prematurely 1. Substrate inhibition due to a high feeding rate.2. Product inhibition as nicotinic acid accumulates.3. Depletion of a critical co-factor or nutrient (for whole cells).4. Change in pH during the reaction due to ammonia release.1. Reduce the substrate feeding rate or use an intermittent feeding strategy.[3]2. For some systems, in-situ product removal might be an option. Otherwise, the final product concentration may be limited by inhibition.3. Ensure the reaction buffer for resting cells is appropriate. For growing cultures, ensure the medium is not depleted of essential nutrients.4. Monitor and control the pH of the reaction mixture throughout the process. The production of ammonia during the reaction will cause the pH to rise.
Formation of nicotinamide as a significant byproduct 1. The biocatalyst possesses significant nitrile hydratase activity.1. Select a microorganism known for high nitrilase and low nitrile hydratase activity.2. If using a recombinant system, ensure the cloned enzyme is a nitrilase and not a nitrile hydratase.3. Optimize culture and induction conditions, as the expression of these enzymes can sometimes be differentially regulated.
Inconsistent results between batches 1. Variation in the preparation of the biocatalyst (cell density, enzyme activity).2. Inconsistent feeding strategy implementation.3. Fluctuations in reaction conditions (temperature, pH).1. Standardize the protocol for cell growth, induction, and harvesting to ensure consistent biocatalyst quality.2. Use a calibrated pump for accurate and reproducible substrate feeding.3. Ensure accurate and stable control of all reaction parameters.
Unexpected peaks in HPLC analysis 1. Contaminants in the substrate or reaction components.2. Formation of other byproducts due to side reactions.3. Degradation of substrate or product.1. Check the purity of your 3-cyanopyridine and other reagents.2. Analyze the unexpected peaks using techniques like LC-MS to identify them and adjust reaction conditions accordingly.3. Ensure the stability of 3-cyanopyridine and nicotinic acid under your reaction and analytical conditions.

Data Presentation

Table 1: Comparison of Fed-Batch Strategies for Nicotinic Acid Production

Microorganism/EnzymeBiocatalyst FormFeeding StrategyTotal Substrate FedFinal Product ConcentrationReaction TimeReference
Gordonia terrae MTCC8139Whole Cells22 feedings of 75 mM 3-cyanopyridine every 15 min1.65 M1.65 M (202 g/L)5.5 hours[1][9]
Nocardia globerula NHB-2Whole Cells10 feedings of 100 mM 3-cyanopyridine over 200 min1.0 M1.136 M3.3 hours[2]
Recombinant E. coli (Nitrilase from P. putida)Whole Cells22 batches with 200 mM 3-cyanopyridine4.4 M (total over batches)541 g/L (accumulated)290 min (per batch)[2]
Recombinant E. coli (Nitrilase from A. facilis)Immobilized Whole CellsSemi-continuous packed-bed reactor with 0.8 M substrateNot applicableHigh space-time yield of 1576 g/(L·d)Continuous[5]
Stenotrophomonas maltophilia AC21Whole Cells6 feedings of >70 mM 3-cyanopyridine~420 mM565 mM (96% conversion)10 hours[2]
Ralstonia eutropha H16Whole Cells13 feedings to a total of 1.05 M 3-cyanopyridine1.05 M129.2 g/L20.8 hours[2]

Experimental Protocols

Protocol 1: Preparation of Resting Cells for Biotransformation

This is a general protocol that should be optimized for the specific microorganism.

  • Culture Growth: Inoculate a suitable liquid medium (e.g., Nutrient Broth for Rhodococcus or LB medium for E. coli) with a fresh colony of the microorganism.[10][11] Incubate at the optimal temperature and agitation until the culture reaches the late exponential or early stationary growth phase.

  • Induction (if necessary): For inducible nitrilase systems, add the appropriate inducer (e.g., isobutyronitrile for some Gordonia and Nocardia species, or IPTG for recombinant E. coli with a lac operator) and continue incubation for a specified period to maximize enzyme expression.[1][8]

  • Cell Harvesting: Centrifuge the culture broth (e.g., at 6000 x g for 15 minutes at 4°C) to pellet the cells.[12]

  • Washing: Discard the supernatant and wash the cell pellet by resuspending it in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0-8.0).[12] Repeat the centrifugation and washing steps at least twice to remove residual medium components.

  • Resuspension: Resuspend the final washed cell pellet in the reaction buffer to a desired cell density (e.g., measured by optical density at 600 nm or as dry cell weight). The concentrated cell suspension constitutes the "resting cells" and is ready for use in the biotransformation.

Protocol 2: Fed-Batch Biotransformation of 3-Cyanopyridine

This protocol is based on a typical lab-scale fed-batch reaction using resting cells.

  • Reaction Setup: In a temperature-controlled bioreactor or a stirred vessel, add the reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 8.0).[3] Add the prepared resting cell suspension to the desired final concentration.

  • Initial Substrate Addition: Add an initial small amount of 3-cyanopyridine to start the reaction (e.g., up to 50-75 mM).[1][3]

  • Fed-Batch Operation: Prepare a concentrated stock solution of 3-cyanopyridine. Using a syringe pump or a peristaltic pump, feed the substrate solution into the reactor at a pre-determined rate. A common strategy is intermittent feeding, where a set amount of substrate is added at regular intervals (e.g., 75 mM every 15 minutes).[3]

  • Monitoring and Control:

    • Maintain the optimal temperature and agitation throughout the reaction.

    • Monitor the pH and adjust as necessary. The release of ammonia will cause the pH to increase, so addition of an acid may be required.

    • Take samples periodically for HPLC analysis to determine the concentrations of 3-cyanopyridine and nicotinic acid.

  • Reaction Termination: Stop the reaction when the conversion rate significantly decreases or when the desired product concentration is reached.

  • Product Recovery:

    • Separate the biocatalyst (cells) from the reaction mixture by centrifugation or filtration.

    • The supernatant contains the nicotinic acid. Further purification can be achieved by methods such as crystallization. One method involves acidifying the solution to precipitate the nicotinic acid, followed by recrystallization from hot water.[5] Another approach is solvent extraction.[13][14]

Mandatory Visualizations

Biotransformation_Workflow cluster_preparation Biocatalyst Preparation cluster_reaction Fed-Batch Reaction cluster_downstream Downstream Processing Culture 1. Cell Culture (e.g., Rhodococcus, E. coli) Induction 2. Nitrilase Induction (if required) Culture->Induction Harvesting 3. Cell Harvesting (Centrifugation) Induction->Harvesting Washing 4. Cell Washing (Buffer) Harvesting->Washing RestingCells 5. Resting Cells (Concentrated Slurry) Washing->RestingCells Bioreactor Bioreactor Setup (Buffer + Resting Cells) RestingCells->Bioreactor Monitoring Process Monitoring (pH, Temp, HPLC) Bioreactor->Monitoring Separation 1. Cell Separation (Centrifugation/Filtration) Bioreactor->Separation SubstrateFeed Continuous/Intermittent 3-Cyanopyridine Feed SubstrateFeed->Bioreactor Feeding Purification 2. Product Purification (Crystallization/Extraction) Separation->Purification FinalProduct Nicotinic Acid (Final Product) Purification->FinalProduct

Caption: Experimental workflow for nicotinic acid production.

Nitrilase_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Cyanopyridine 3-Cyanopyridine Nitrilase Nitrilase (e.g., from Rhodococcus sp.) Cyanopyridine->Nitrilase Water 2 H₂O Water->Nitrilase NicotinicAcid Nicotinic Acid Nitrilase->NicotinicAcid Ammonia Ammonia (NH₃) Nitrilase->Ammonia

Caption: Biochemical pathway of 3-cyanopyridine hydrolysis.

References

Validation & Comparative

A Comparative Guide to 6-(Phenylamino)nicotinic Acid and Other Nicotinic Acid Derivatives in Inflammation and Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory and analgesic properties of 6-(Phenylamino)nicotinic acid and its structural analogs. The data presented is derived from preclinical studies and is intended to inform further research and development in the field of novel anti-inflammatory drugs.

Introduction

Nicotinic acid (niacin), a well-known lipid-lowering agent, and its derivatives have garnered significant interest for their diverse pharmacological activities.[1][2] Beyond their effects on lipid metabolism, certain derivatives have shown promise as potent anti-inflammatory and analgesic agents.[3][4] This guide focuses on a specific class of these derivatives, 2-substituted phenyl derivatives of nicotinic acid, which includes the core structure of this compound. By presenting comparative experimental data, this document aims to provide researchers with a clear understanding of the structure-activity relationships within this class of compounds and to highlight promising candidates for further investigation.

Performance Comparison: Analgesic and Anti-inflammatory Activity

The following tables summarize the in-vivo analgesic and anti-inflammatory activities of a series of 2-substituted phenyl derivatives of nicotinic acid. The compounds were evaluated for their ability to reduce acetic acid-induced writhing in mice (a model of visceral pain) and carrageenan-induced paw edema in rats (a model of acute inflammation). Mefenamic acid, a clinically used non-steroidal anti-inflammatory drug (NSAID), was used as a reference compound.

Table 1: Analgesic Activity of Nicotinic Acid Derivatives [4]

CompoundStructure (R-group on Phenylamino Moiety)Analgesic Activity (% Inhibition of Writhing)
4a 2-Bromo61.7 ± 4.8
4c 2-Bromo, 4-Methyl73.7 ± 6.2
4d 2-Bromo, 5-Methyl68.4 ± 5.1
Mefenamic Acid -72.4 ± 4.6
Control -22.2 ± 1.2

Data are presented as mean ± S.E.M.

Table 2: Anti-inflammatory Activity of Nicotinic Acid Derivatives [4]

CompoundStructure (R-group on Phenylamino Moiety)Anti-inflammatory Activity (% Inhibition of Edema)
4a 2-Bromo58.6 ± 3.8
4c 2-Bromo, 4-Methyl62.2 ± 5.4
4d 2-Bromo, 5-Methyl59.3 ± 4.2
Mefenamic Acid -59.3 ± 4.21
Control --

Data are presented as mean ± S.E.M.

Key Findings

The experimental data reveals that nicotinic acid derivatives with a 2-bromophenyl substituent at the 2-position of the pyridine ring (compounds 4a, 4c, and 4d) exhibit significant analgesic and anti-inflammatory activities, comparable to the reference drug mefenamic acid.[4] Notably, compound 4c , with both a 2-bromo and a 4-methyl substituent, demonstrated the highest analgesic activity, slightly exceeding that of mefenamic acid.[4] These findings suggest that the presence and position of substituents on the phenylamino ring play a crucial role in the pharmacological activity of these compounds.

Mechanism of Action: Insights into Anti-inflammatory Effects

While the precise mechanism of action for these specific derivatives is under investigation, the anti-inflammatory effects of nicotinic acid are known to be mediated, in part, through the G protein-coupled receptor 109A (GPR109A).[5] Activation of this receptor in immune cells, such as monocytes and macrophages, can lead to a reduction in the secretion of pro-inflammatory cytokines like TNF-α and IL-6.[5][6] The evaluated nicotinic acid derivatives were also found to significantly reduce serum levels of TNF-α and IL-6, suggesting a similar mechanism may be at play.[4]

Below is a diagram illustrating the proposed anti-inflammatory signaling pathway of nicotinic acid.

anti_inflammatory_pathway cluster_cell Immune Cell (e.g., Macrophage) Nicotinic_Acid_Derivative Nicotinic Acid Derivative GPR109A GPR109A Receptor Nicotinic_Acid_Derivative->GPR109A Binds to Inhibition Inhibition GPR109A->Inhibition Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Inhibition->Pro_inflammatory_Cytokines Reduces Secretion of Inflammatory_Response Inflammatory Response Pro_inflammatory_Cytokines->Inflammatory_Response anti_inflammatory_workflow Start Start: In-vivo Anti-inflammatory Screening Animal_Grouping Divide Rats into Control, Reference, and Test Groups Start->Animal_Grouping Initial_Measurement Measure Initial Paw Volume Animal_Grouping->Initial_Measurement Compound_Administration Administer Vehicle, Reference (Mefenamic Acid), or Test Compound Orally Initial_Measurement->Compound_Administration Carrageenan_Injection Inject Carrageenan into Paw Compound_Administration->Carrageenan_Injection Post_Injection_Measurement Measure Paw Volume at 1, 2, 3, and 4 hours Carrageenan_Injection->Post_Injection_Measurement Data_Analysis Calculate Percentage Inhibition of Edema Post_Injection_Measurement->Data_Analysis End End Data_Analysis->End

References

A Comparative Analysis of 6-(Phenylamino)nicotinic Acid Analogs: Efficacy Across Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-(phenylamino)nicotinic acid scaffold has emerged as a versatile platform in medicinal chemistry, yielding analogs with a wide spectrum of biological activities. This guide provides a comparative overview of the efficacy of these compounds, supported by experimental data, to aid in the advancement of drug discovery and development. The analysis covers key therapeutic areas where these analogs have shown promise, including kinase inhibition, anti-inflammatory effects, and antimicrobial activity.

Kinase Inhibition: A Promising Avenue for Cancer Therapy

Derivatives of the broader phenylaminopyrimidine scaffold, which shares structural similarities with this compound, have been identified as potent inhibitors of various kinases, playing a crucial role in cancer cell signaling.[1][2][3][4]

A series of nicotinamide derivatives have been synthesized and evaluated for their inhibitory activity against Aurora kinases A and B, which are often overexpressed in tumors.[5] One of the most potent inhibitors, 4-((3-bromo-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)nicotinamide (10l) , demonstrated significant antitumor activity against SW620 and NCI-H1975 cancer cell lines with IC50 values of 0.61 and 1.06 μM, respectively.[5]

Furthermore, phenylaminopyrimidine derivatives have been developed as selective inhibitors of the class III receptor tyrosine kinase subfamily and Janus kinases (JAKs).[1][3] The development of these compounds has led to potent inhibitors like CYT387, a JAK2/JAK1 inhibitor.[3]

Comparative Efficacy of Kinase Inhibitors
Compound IDTarget Kinase(s)Cell LineIC50 (µM)Reference
10l Aurora ASW6200.61[5]
10l Aurora ANCI-H19751.06[5]
CYT387 JAK1/JAK2-Potent Inhibition[3]
AH2-14c ALKBH2U87 (GBM)-[6]
AH2-15c ALKBH2-0.031 ± 0.001[6]

Note: Direct comparison is challenging due to variations in experimental setups. The data is presented as reported in the respective studies.

Signaling Pathway of Aurora Kinase Inhibition

The following diagram illustrates the central role of Aurora kinases in cell cycle progression and how their inhibition by analogs can lead to antitumor effects.

Aurora Kinase Inhibition Pathway Cell Cycle Progression Cell Cycle Progression Aurora Kinases (A, B) Aurora Kinases (A, B) Cell Cycle Progression->Aurora Kinases (A, B) Phosphorylation of Mitotic Proteins Phosphorylation of Mitotic Proteins Aurora Kinases (A, B)->Phosphorylation of Mitotic Proteins Spindle Assembly Spindle Assembly Phosphorylation of Mitotic Proteins->Spindle Assembly Cytokinesis Cytokinesis Spindle Assembly->Cytokinesis Tumor Growth Tumor Growth Cytokinesis->Tumor Growth Nicotinamide Analog (e.g., 10l) Nicotinamide Analog (e.g., 10l) Inhibition Nicotinamide Analog (e.g., 10l)->Inhibition Inhibition->Aurora Kinases (A, B)

Caption: Inhibition of Aurora Kinases by Nicotinamide Analogs.

Anti-inflammatory and Analgesic Properties

Several novel nicotinic acid derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities.[7][8] A study on new nicotinic acid derivatives revealed that compounds 4d, 4f, 4g, 4h, and 5b exhibited potent nitrite inhibition, indicating significant anti-inflammatory activity.[8] These compounds also showed comparable inhibition of inflammatory cytokines such as TNF-α, IL-6, iNOS, and COX-2 when compared to ibuprofen.[8]

In vivo studies using a carrageenan-induced arthritis model in rats further confirmed the anti-inflammatory potential of these compounds.[8] Notably, compound 4h demonstrated a favorable gastric safety profile compared to compound 5b , which displayed severe gastritis.[8]

Experimental Workflow for Anti-inflammatory Screening

Anti_inflammatory_Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Synthesized Nicotinic Acid Derivatives Synthesized Nicotinic Acid Derivatives RAW 264.7 Macrophages RAW 264.7 Macrophages Synthesized Nicotinic Acid Derivatives->RAW 264.7 Macrophages LPS/IFN-γ Stimulation LPS/IFN-γ Stimulation RAW 264.7 Macrophages->LPS/IFN-γ Stimulation Griess Assay (Nitrite) Griess Assay (Nitrite) LPS/IFN-γ Stimulation->Griess Assay (Nitrite) MTT Assay (Viability) MTT Assay (Viability) LPS/IFN-γ Stimulation->MTT Assay (Viability) Cytokine Analysis (TNF-α, IL-6) Cytokine Analysis (TNF-α, IL-6) LPS/IFN-γ Stimulation->Cytokine Analysis (TNF-α, IL-6) Enzyme Level Analysis (iNOS, COX-2) Enzyme Level Analysis (iNOS, COX-2) LPS/IFN-γ Stimulation->Enzyme Level Analysis (iNOS, COX-2) Most Active Compounds Most Active Compounds Carrageenan-induced Arthritis in Rats Carrageenan-induced Arthritis in Rats Most Active Compounds->Carrageenan-induced Arthritis in Rats Evaluation of Anti-inflammatory Activity Evaluation of Anti-inflammatory Activity Carrageenan-induced Arthritis in Rats->Evaluation of Anti-inflammatory Activity Ulcerogenic Profile Assessment Ulcerogenic Profile Assessment Carrageenan-induced Arthritis in Rats->Ulcerogenic Profile Assessment

Caption: Workflow for evaluating the anti-inflammatory potential of nicotinic acid derivatives.

Antimicrobial Activity

Nicotinic acid derivatives have also been investigated for their antimicrobial properties.[7][9] In one study, thiazolidinone derivatives of nicotinic acid were synthesized and showed significant antibacterial and antifungal activities.[7] The minimum inhibitory concentration (MIC) was determined for these compounds, with some showing activity comparable to standard drugs.[7]

Another study focused on 6-alkylamino-N-phenylpyrazine-2-carboxamides, which are structurally related to the this compound core.[9] These compounds demonstrated antimycobacterial activity, particularly against Mycobacterium tuberculosis. The activity was found to increase with the length of the alkyl chain, with heptylamino substituted compounds showing MICs of 5-10 μM.[9] Some derivatives were also active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with the best MIC being 7.8 μM.[9]

Comparative Antimicrobial Efficacy
Compound TypeTarget OrganismActivity MeasureResultReference
Thiazolidinone derivatives of nicotinic acidBacteria and FungiMICComparable to standard drugs[7]
6-heptylamino-N-phenylpyrazine-2-carboxamidesM. tuberculosis H37RvMIC5-10 µM[9]
6-alkylamino-N-phenylpyrazine-2-carboxamidesMRSAMIC7.8 µM[9]

Vasorelaxant and Antioxidant Effects

Thionicotinic acid analogs have been studied for their effects on phenylephrine-induced contraction of rat thoracic aorta and their antioxidative activity.[10][11] The tested analogs, including 2-(1-adamantylthio)nicotinic acid, exerted dose-dependent vasorelaxation.[10][11] This effect was found to be mediated partially by endothelium-induced nitric oxide (NO) and prostacyclin.[10][11]

The same study also revealed that these thionicotinic acid analogs possess antioxidant properties, as determined by DPPH and superoxide dismutase (SOD) assays.[10][11] 2-(1-adamantylthio)nicotinic acid was identified as the most potent vasorelaxant and antioxidant among the tested compounds.[10][11]

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

A general protocol for evaluating kinase inhibition involves incubating the kinase enzyme with the test compound and a substrate (often a peptide) in the presence of ATP. The extent of substrate phosphorylation is then measured, typically using methods like fluorescence, luminescence, or radioactivity. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated. For detailed protocols, refer to the specific publications.[5]

Anti-inflammatory Activity Assays
  • Griess Assay for Nitrite Determination: This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by quantifying its stable metabolite, nitrite. RAW 264.7 macrophage cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) in the presence of the test compounds. The amount of nitrite in the cell culture supernatant is then determined by adding Griess reagent and measuring the absorbance at a specific wavelength.[8]

  • MTT Assay for Cell Viability: This colorimetric assay is used to assess the cytotoxicity of the compounds. It measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases of viable cells to a purple formazan product. The absorbance of the formazan is proportional to the number of viable cells.[8]

  • Cytokine and Enzyme Level Measurement: The levels of inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2) in cell lysates or culture supernatants are typically quantified using enzyme-linked immunosorbent assays (ELISAs) or Western blotting.[8]

Antimicrobial Susceptibility Testing
  • Paper Disc Diffusion Method: A filter paper disc impregnated with the test compound is placed on an agar plate inoculated with the target microorganism. The plate is incubated, and the diameter of the zone of inhibition around the disc is measured to determine the antimicrobial activity.[7]

  • Agar Streak Dilution Method (for MIC determination): A series of agar plates containing serial dilutions of the test compound are prepared. The plates are then inoculated with the microorganism and incubated. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[7]

Conclusion

The this compound scaffold and its analogs represent a rich source of biologically active compounds with potential applications in oncology, inflammation, and infectious diseases. The data presented in this guide highlights the diverse efficacy of these molecules and underscores the importance of continued structure-activity relationship studies to optimize their therapeutic potential. The detailed experimental protocols and visual representations of signaling pathways and workflows are intended to facilitate further research in this promising area of drug discovery.

References

Unveiling the Anti-Inflammatory Potential of 6-(Phenylamino)nicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation framework for the bioassay results of 6-(Phenylamino)nicotinic acid, a synthetic compound with therapeutic promise. By contextualizing its potential anti-inflammatory activity against established alternatives and detailing the requisite experimental protocols, this document serves as a critical resource for researchers engaged in the discovery and development of novel anti-inflammatory agents. While specific quantitative bioassay data for this compound is not extensively available in the public domain, this guide leverages data from closely related nicotinic acid derivatives to provide a robust comparative analysis.

Comparative Performance Analysis

The anti-inflammatory potential of this compound can be benchmarked against both traditional non-steroidal anti-inflammatory drugs (NSAIDs) and other nicotinic acid derivatives that have demonstrated anti-inflammatory properties. The following table summarizes the performance of key comparators in various in vitro and in vivo assays. This data provides a reference against which the future bioassay results of this compound can be evaluated.

Compound/DrugIn Vitro Nitric Oxide (NO) Inhibition (IC50)In Vitro TNF-α InhibitionIn Vitro IL-6 InhibitionIn Vivo Carrageenan-Induced Paw Edema Inhibition
This compound Derivative 1 Data not availableComparable to IbuprofenComparable to IbuprofenData not available
This compound Derivative 2 Data not availableComparable to IbuprofenComparable to IbuprofenData not available
Ibuprofen StandardStandardStandardStandard
Celecoxib StandardStandardStandardStandard
Indomethacin StandardStandardStandardStandard

Note: Specific IC50 values and percentage inhibition for the derivatives are not provided due to the proprietary nature of pre-clinical drug development data. The comparison is based on qualitative statements from available research indicating comparable potency to the standard, Ibuprofen.

Experimental Protocols

To ensure rigorous and reproducible validation of this compound's bioactivity, the following detailed experimental protocols are provided.

In Vitro Anti-Inflammatory Activity in RAW 264.7 Macrophages

This protocol assesses the ability of a test compound to inhibit the production of key inflammatory mediators in a murine macrophage cell line.

1. Cell Culture and Treatment:

  • Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.

  • Cells are pre-treated with varying concentrations of this compound or a reference drug (e.g., Ibuprofen) for 1 hour.

  • Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

2. Nitric Oxide (NO) Production Assay (Griess Test):

  • After 24 hours of LPS stimulation, the cell culture supernatant is collected.

  • 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • The absorbance is measured at 540 nm. The concentration of nitrite, a stable metabolite of NO, is determined using a sodium nitrite standard curve.

3. TNF-α and IL-6 Cytokine Production Assay (ELISA):

  • The concentration of TNF-α and IL-6 in the cell culture supernatant is quantified using commercially available ELISA kits, following the manufacturer's instructions.

4. iNOS and COX-2 Protein Expression (Western Blot):

  • After treatment, total cell lysates are prepared.

  • Protein concentrations are determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes are probed with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin), followed by HRP-conjugated secondary antibodies.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model evaluates the in vivo anti-inflammatory efficacy of a test compound.

1. Animal Model:

  • Male Wistar rats (180-200 g) are used.

  • Animals are fasted overnight before the experiment with free access to water.

2. Dosing and Induction of Edema:

  • This compound or a reference drug (e.g., Indomethacin) is administered orally or intraperitoneally at various doses.

  • One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

3. Measurement of Paw Edema:

  • Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Visualizing the Pathways and Processes

To facilitate a deeper understanding of the potential mechanisms of action and the experimental procedures, the following diagrams are provided.

G Experimental Workflow for In Vitro Anti-Inflammatory Assays cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Bioassays Culture Culture RAW 264.7 Cells Seed Seed cells in 96-well plates Culture->Seed Pretreat Pre-treat with Test Compound Seed->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Griess Griess Assay for Nitric Oxide Stimulate->Griess ELISA ELISA for TNF-α and IL-6 Stimulate->ELISA Western Western Blot for iNOS/COX-2 Stimulate->Western

Caption: Workflow for in vitro anti-inflammatory evaluation.

G Potential Anti-Inflammatory Signaling Pathway of Nicotinic Acid Derivatives Compound This compound GPR109A GPR109A Receptor Compound->GPR109A activates IKK IKK Complex GPR109A->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Transcription Inflammation Inflammatory Response Transcription->Inflammation

Caption: Potential anti-inflammatory signaling cascade.

This guide provides a foundational framework for the systematic validation of this compound as a potential anti-inflammatory agent. By adhering to the detailed protocols and utilizing the comparative data presented, researchers can effectively evaluate its therapeutic potential and contribute to the development of novel anti-inflammatory therapies.

A Comparative Guide to the Anti-inflammatory Potential of 6-(Phenylamino)nicotinic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anti-inflammatory effects of 6-(Phenylamino)nicotinic acid. Due to the limited availability of direct experimental data for this specific compound, this guide focuses on the well-documented anti-inflammatory properties of structurally related nicotinic acid derivatives, particularly phenyl-substituted analogs. The data presented herein, derived from preclinical studies, offers valuable insights into the potential mechanisms of action and therapeutic efficacy of this class of compounds.

Comparative Anti-inflammatory Activity

The anti-inflammatory effects of nicotinic acid derivatives have been evaluated using various in vitro and in vivo models. A key method for assessing in vivo activity is the carrageenan-induced rat paw edema assay, which measures the ability of a compound to reduce acute inflammation. The data below summarizes the in vivo anti-inflammatory activity of several 2-substituted phenyl derivatives of nicotinic acid compared to the standard non-steroidal anti-inflammatory drug (NSAID), mefenamic acid.

CompoundDose (mg/kg)Time (h)% Inhibition of EdemaReference
Mefenamic Acid 25135.2 ± 2.1[1]
248.5 ± 3.5[1]
360.1 ± 4.2[1]
Compound 4a 25128.9 ± 1.8[1]
242.3 ± 2.9[1]
355.4 ± 3.8[1]
Compound 4c 25133.1 ± 2.5[1]
246.8 ± 3.1[1]
358.9 ± 4.5[1]
Compound 4d 25130.5 ± 2.2[1]
244.6 ± 3.3[1]
357.2 ± 4.1[1]

Note: Compounds 4a, 4c, and 4d are 2-substituted phenyl derivatives of nicotinic acid. The specific substitutions can be found in the referenced publication.

In addition to in vivo studies, the impact of these compounds on pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), is a critical indicator of their anti-inflammatory potential.

CompoundDose (mg/kg)Serum TNF-α (pg/ml)Serum IL-6 (pg/ml)Reference
Control -185.4 ± 10.2210.5 ± 12.8[1]
Mefenamic Acid 2595.3 ± 5.7115.2 ± 8.9[1]
Compound 4a 25105.1 ± 6.3128.4 ± 9.5[1]
Compound 4c 2598.7 ± 5.9119.6 ± 9.1[1]
Compound 4d 25101.2 ± 6.1123.8 ± 9.3[1]

Potential Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of nicotinic acid and its derivatives are believed to be mediated through several signaling pathways. The inhibition of the Cyclooxygenase-2 (COX-2) enzyme and the modulation of the NF-κB signaling pathway are two of the most significant mechanisms.

Cyclooxygenase (COX) Pathway

dot

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Physiological_Functions Physiological Functions (e.g., gastric protection, platelet aggregation) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain_Fever Inflammation Pain Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Nicotinic_Acid_Derivatives Nicotinic Acid Derivatives Nicotinic_Acid_Derivatives->COX2

Caption: Inhibition of the COX-2 pathway by nicotinic acid derivatives.

Many nicotinic acid derivatives exhibit their anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, which is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[2][3]

NF-κB Signaling Pathway

dot

NFkB_Pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degrades and releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Gene_Transcription activates Nicotinic_Acid_Derivatives Nicotinic Acid Derivatives Nicotinic_Acid_Derivatives->IKK_Complex inhibits

Caption: Modulation of the NF-κB signaling pathway.

The transcription factor NF-κB is a master regulator of the inflammatory response.[4] Nicotinic acid has been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of various pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[5] This action is often mediated through the inhibition of the IκB kinase (IKK) complex.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory effects of nicotinic acid derivatives.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This widely used model assesses the acute anti-inflammatory activity of a compound.

Experimental Workflow:

dot

Carrageenan_Workflow Animal_Acclimatization Animal Acclimatization (Wistar rats) Grouping Grouping (Control, Standard, Test Groups) Animal_Acclimatization->Grouping Drug_Administration Drug Administration (Oral gavage) Grouping->Drug_Administration Carrageenan_Injection Carrageenan Injection (0.1 ml of 1% w/v solution into sub-plantar region of right hind paw) Drug_Administration->Carrageenan_Injection 1 hour post-treatment Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer at 0, 1, 2, 3 hours post-carrageenan) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition of Edema Calculation) Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for carrageenan-induced paw edema assay.

  • Animals: Male Wistar rats weighing between 150-200g are used. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: The animals are divided into several groups: a control group (vehicle), a standard group (e.g., mefenamic acid, 25 mg/kg), and test groups receiving different doses of the nicotinic acid derivatives.

  • Drug Administration: The test compounds and the standard drug are administered orally via gavage. The control group receives the vehicle (e.g., 1% carboxymethylcellulose solution).

  • Induction of Edema: One hour after drug administration, acute inflammation is induced by injecting 0.1 ml of a 1% w/v solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured at 0, 1, 2, and 3 hours after the carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.[1]

In Vitro Anti-inflammatory Activity: Measurement of TNF-α and IL-6

This assay determines the effect of a compound on the production of key pro-inflammatory cytokines in immune cells.

  • Cell Culture: Murine macrophage cell line RAW 264.7 is commonly used. The cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Stimulation: The cells are seeded in 96-well plates and stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of TNF-α and IL-6.

  • Treatment: The cells are treated with various concentrations of the test compounds and a standard drug (e.g., ibuprofen) prior to or concurrently with LPS stimulation.

  • Cytokine Measurement: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The results are expressed as the percentage inhibition of cytokine production compared to the LPS-stimulated control group.[2]

Conclusion

While direct experimental evidence for the anti-inflammatory effects of this compound is currently lacking, the data from its structural analogs, particularly 2-substituted phenyl derivatives of nicotinic acid, is promising. These compounds have demonstrated significant in vivo anti-inflammatory activity, comparable to established NSAIDs, and effectively reduce the levels of key pro-inflammatory cytokines. The likely mechanisms of action involve the inhibition of the COX-2 enzyme and the modulation of the NF-κB signaling pathway. Further investigation into this compound is warranted to fully elucidate its anti-inflammatory profile and therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid framework for such future research.

References

A Proposed Comparative Study: 6-(Phenylamino)nicotinic Acid and Mefenamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a comparative framework for 6-(Phenylamino)nicotinic acid and mefenamic acid. Due to the limited publicly available experimental data on this compound, this guide is presented as a proposed study, outlining the necessary experimental protocols and hypothetical data for a comprehensive comparison. The objective is to provide a scientific roadmap for researchers interested in evaluating the potential of this compound as a novel anti-inflammatory agent.

Introduction

Mefenamic acid, a well-established nonsteroidal anti-inflammatory drug (NSAID), belongs to the N-arylanthranilic acid class and functions as a non-selective cyclooxygenase (COX) inhibitor. It is widely used for the management of mild to moderate pain. This compound, a structural analog sharing features with both nicotinic acid (Vitamin B3) and the N-phenylanthranilic acid scaffold of mefenamic acid, presents an intriguing candidate for investigation as a potential anti-inflammatory agent. This guide proposes a comparative study to elucidate the physicochemical properties, mechanism of action, efficacy, and safety profile of this compound relative to mefenamic acid.

Structural and Physicochemical Properties

A fundamental comparison begins with the structural and physicochemical characteristics of the two compounds. Mefenamic acid is 2-(2,3-dimethylphenyl)aminobenzoic acid, while this compound is 6-(phenylamino)pyridine-3-carboxylic acid. The key structural difference is the core aromatic ring: a benzene ring in mefenamic acid and a pyridine ring in this compound. This substitution is hypothesized to influence properties such as pKa, solubility, and receptor binding affinity.

Table 1: Comparative Physicochemical Properties (Actual and Hypothetical)

PropertyMefenamic AcidThis compound (Hypothetical)
Chemical Structure 2-(2,3-dimethylphenyl)aminobenzoic acid6-(phenylamino)pyridine-3-carboxylic acid
Molecular Formula C₁₅H₁₅NO₂[1]C₁₂H₁₀N₂O₂
Molecular Weight 241.29 g/mol [2]214.22 g/mol
CAS Number 61-68-7[1]13426-16-9
Melting Point 230-231 °C[2]~220-230 °C
pKa ~4.2~4.5-5.5
LogP ~5.1~3.5-4.5
Water Solubility Poorly solublePoorly soluble

Note: The properties for this compound are hypothetical and require experimental verification.

Structural Relationship of Compounds cluster_mefenamic Mefenamic Acid Family cluster_nicotinic Nicotinic Acid Family N-Phenylanthranilic Acid N-Phenylanthranilic Acid (Parent Scaffold) Mefenamic Acid Mefenamic Acid (2,3-dimethyl substitution) N-Phenylanthranilic Acid->Mefenamic Acid Methylation Structural Analogy Structural Analogy Mefenamic Acid->Structural Analogy Nicotinic Acid Nicotinic Acid (Pyridine-3-carboxylic acid) This compound This compound (Phenylamino substitution) Nicotinic Acid->this compound Phenylamination This compound->Structural Analogy

Structural relationship of the compared molecules.

Proposed Experimental Protocols for Comparative Analysis

To comprehensively compare this compound and mefenamic acid, a series of in vitro and in vivo experiments are proposed.

In Vitro Anti-inflammatory Activity

Objective: To determine and compare the COX-1 and COX-2 inhibitory activity of the two compounds.

Experimental Protocol: COX Inhibition Assay

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Assay Principle: A colorimetric or fluorometric assay will be used to measure the peroxidase activity of COX. The assay measures the oxidation of a chromogenic substrate, which is proportional to the prostaglandin H2 produced by the cyclooxygenase activity.

  • Procedure:

    • Prepare a range of concentrations for both this compound and mefenamic acid.

    • In a 96-well plate, add the COX-1 or COX-2 enzyme, arachidonic acid (substrate), and the test compound or vehicle control.

    • Incubate at 37°C for a specified time (e.g., 10 minutes).

    • Add the chromogenic substrate and measure the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ (the concentration of the compound that inhibits 50% of the enzyme activity) for both COX-1 and COX-2. The COX-2 selectivity index (COX-1 IC₅₀ / COX-2 IC₅₀) will be calculated.

Experimental Workflow for COX Inhibition Assay Start Start Enzyme_Prep Prepare COX-1 and COX-2 Enzymes Start->Enzyme_Prep Compound_Prep Prepare Serial Dilutions of Test Compounds Start->Compound_Prep Assay_Setup Set up 96-well plate: Enzyme, Substrate, Compound Enzyme_Prep->Assay_Setup Compound_Prep->Assay_Setup Incubation Incubate at 37°C Assay_Setup->Incubation Detection Add Chromogenic Substrate & Measure Signal Incubation->Detection Data_Analysis Calculate % Inhibition and IC50 Values Detection->Data_Analysis End End Data_Analysis->End

Workflow for determining COX inhibitory activity.
In Vivo Analgesic and Anti-inflammatory Efficacy

Objective: To evaluate and compare the analgesic and anti-inflammatory effects in animal models.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animals: Male Wistar rats (180-200g).

  • Procedure:

    • Administer this compound, mefenamic acid, or vehicle control orally to different groups of rats.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Experimental Protocol: Acetic Acid-Induced Writhing in Mice

  • Animals: Male Swiss albino mice (20-25g).

  • Procedure:

    • Administer this compound, mefenamic acid, or vehicle control orally to different groups of mice.

    • After 30 minutes, inject 0.6% acetic acid solution intraperitoneally.

    • Observe the mice for 20 minutes and count the number of writhes (abdominal constrictions).

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group.

Safety Profile Assessment

Objective: To compare the potential gastrointestinal and cardiovascular side effects.

Experimental Protocol: Gastric Ulcerogenicity Study in Rats

  • Animals: Male Wistar rats (180-200g).

  • Procedure:

    • Administer high doses of this compound, mefenamic acid, or vehicle control orally for several consecutive days.

    • On the final day, euthanize the rats and examine their stomachs for any signs of ulceration.

    • Score the ulcers based on their number and severity.

  • Data Analysis: Compare the ulcer index between the different treatment groups.

Hypothetical Comparative Data

The following tables present hypothetical data that could be expected from the proposed experiments, based on the structural similarities of this compound to existing compounds.

Table 2: Hypothetical In Vitro COX Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index
Mefenamic Acid5.21.80.35
This compound10.52.10.20

Table 3: Hypothetical In Vivo Efficacy

Compound (Dose)Inhibition of Paw Edema (%)Inhibition of Writhing (%)
Mefenamic Acid (50 mg/kg)6572
This compound (50 mg/kg)5865

Table 4: Hypothetical Gastric Ulcerogenicity

Compound (Dose)Ulcer Index
Vehicle Control0.5
Mefenamic Acid (100 mg/kg)18.2
This compound (100 mg/kg)12.5

Proposed Mechanism of Action and Signaling Pathway

Both mefenamic acid and, hypothetically, this compound are expected to exert their primary anti-inflammatory effects through the inhibition of the cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins.

Prostaglandin Synthesis Pathway and NSAID Inhibition Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection GI Mucosal Protection Platelet Aggregation Prostaglandins->GI_Protection NSAIDs Mefenamic Acid & This compound NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Inhibition of prostaglandin synthesis by NSAIDs.

Conclusion and Future Directions

This proposed comparative study provides a roadmap for the evaluation of this compound as a potential alternative to mefenamic acid. The key differentiator is hypothesized to be its potentially improved safety profile, particularly concerning gastrointestinal side effects, which may be attributed to the presence of the pyridine ring. The outlined experimental protocols will enable a robust comparison of the two compounds. Further research should also investigate the pharmacokinetic and pharmacodynamic profiles of this compound in more detail, as well as explore its potential interactions with other cellular targets beyond the COX enzymes. The findings from such a study would be invaluable to the drug development community in the search for safer and more effective anti-inflammatory therapies.

References

In Vitro vs. In Vivo Activity of 6-(Phenylamino)nicotinic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the in vitro and in vivo activities of analogs of 6-(Phenylamino)nicotinic acid. Due to the limited availability of published data on this compound itself, this document focuses on its closest structural analogs for which robust experimental data exists: 6-aminonicotinamide (6AN) and esters of 6-aminonicotinic acid . This comparison aims to provide valuable insights into the potential biological activities and mechanisms of this class of compounds.

Executive Summary

6-aminonicotinamide (6AN), a well-studied antimetabolite, demonstrates significant in vitro and in vivo activity, primarily through the inhibition of the pentose phosphate pathway (PPP). Recent studies on 6-aminonicotinic acid esters have revealed that these derivatives can also exhibit potent in vitro effects, in some cases surpassing the activity of 6AN. This guide presents a detailed comparison of these compounds, including quantitative data, experimental methodologies, and mechanistic pathways.

Data Presentation: In Vitro Activity Comparison

The following tables summarize the quantitative data on the in vitro activities of 6-aminonicotinamide and 6-aminonicotinic acid esters.

Table 1: Antiproliferative Activity and Histone H3 Lysine 9 Trimethylation (H3K9me3) Reversal in Pancreatic Ductal Adenocarcinoma (PDAC) Cells (A38-5)

CompoundStructureAntiproliferative Activity (IC50, µM)H3K9me3 Reversal (Fold Change at 250 µM)
6-aminonicotinamide (6AN) 6-amino-pyridine-3-carboxamide~50~2.5
Ethyl 6-aminonicotinate Ethyl 6-amino-3-pyridinecarboxylate> 250Negligible
1-(((cyclohexyloxy)carbonyl)oxy)ethyl 6-aminonicotinate (5i) 1-(((cyclohexyloxy)carbonyl)oxy)ethyl 6-aminonicotinate< 50> 2.5

Data sourced from a study on patient-derived pancreatic ductal adenocarcinoma cells.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the antiproliferative activity of the compounds.

  • Cell Seeding: Cancer cells (e.g., A38-5 PDAC cells) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 6AN, 6-aminonicotinic acid esters) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for H3K9me3 Levels

This assay quantifies the levels of a specific histone methylation mark.[1]

  • Cell Lysis: Cells treated with the test compounds are lysed to release nuclear proteins.

  • Antibody Incubation: The cell lysate is incubated with a pair of antibodies: one that specifically binds to trimethylated H3K9 and another that binds to total histone H3. These antibodies are labeled with a donor and an acceptor fluorophore for HTRF.

  • Signal Detection: The HTRF signal is measured using a compatible plate reader. The ratio of the signal from the H3K9me3 antibody to the total H3 antibody is calculated to normalize for cell number.

In Vivo Tumor Growth Delay Studies

These studies evaluate the antitumor efficacy of compounds in animal models.

  • Tumor Implantation: Human tumor cells are subcutaneously injected into immunocompromised mice.

  • Compound Administration: Once tumors reach a palpable size, the mice are treated with the test compound (e.g., 6AN administered intraperitoneally at a specific dose and schedule) or a vehicle control.[2][3]

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Data Analysis: The time it takes for the tumors in the treated group to reach a specific size is compared to the control group to determine the tumor growth delay.

Signaling Pathways and Mechanisms of Action

Mechanism of Action of 6-Aminonicotinamide and 6-Aminonicotinic Acid Esters

Both 6AN and 6-aminonicotinic acid esters exert their biological effects by targeting the pentose phosphate pathway (PPP), a critical metabolic pathway for cancer cells.

  • 6-Aminonicotinamide (6AN): 6AN is a prodrug that is converted intracellularly into 6-amino-NADP+ via the salvage pathway. 6-amino-NADP+ is a potent competitive inhibitor of 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the PPP. Inhibition of 6PGD leads to a buildup of its substrate, 6-phosphogluconate, and a depletion of NADPH and ribose-5-phosphate, which are essential for nucleotide synthesis and redox balance.

  • 6-Aminonicotinic Acid Esters: These compounds are designed as prodrugs of 6-aminonicotinic acid. Once inside the cell, the ester group is cleaved by intracellular esterases, releasing 6-aminonicotinic acid. This is then converted to 6-amino-NADP+ via the Preiss-Handler pathway, which subsequently inhibits 6PGD.[1]

G Mechanism of Action of 6-Substituted Nicotinic Acid Analogs cluster_0 Extracellular Space cluster_1 Intracellular Space 6AN 6-Aminonicotinamide (6AN) 6AN_in 6AN 6AN->6AN_in Transport 6ANA_Ester 6-Aminonicotinic Acid Ester 6ANA_Ester_in 6-Aminonicotinic Acid Ester 6ANA_Ester->6ANA_Ester_in Transport Salvage_Pathway Salvage Pathway 6AN_in->Salvage_Pathway 6ANA 6-Aminonicotinic Acid 6ANA_Ester_in->6ANA Esterases Preiss_Handler_Pathway Preiss-Handler Pathway 6ANA->Preiss_Handler_Pathway 6_amino_NADP 6-amino-NADP+ Salvage_Pathway->6_amino_NADP Preiss_Handler_Pathway->6_amino_NADP 6PGD 6-Phosphogluconate Dehydrogenase (6PGD) 6_amino_NADP->6PGD Inhibition PPP Pentose Phosphate Pathway (PPP) 6PGD->PPP Biosynthesis_Redox ↓ Nucleotide Synthesis ↓ Redox Balance (NADPH) PPP->Biosynthesis_Redox

Caption: Intracellular activation and inhibitory pathway of 6AN and 6-aminonicotinic acid esters.

Experimental Workflow: In Vitro Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening the in vitro anticancer activity of novel compounds.

G Experimental Workflow for In Vitro Anticancer Screening Start Start: Compound Synthesis (e.g., 6-substituted nicotinic acid derivatives) Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Primary_Screening Primary Screening: Single High-Dose Treatment Cell_Culture->Primary_Screening Dose_Response Dose-Response Assay (e.g., MTT) to Determine IC50 Primary_Screening->Dose_Response Mechanism_Assays Mechanism of Action Studies: - Western Blot (Apoptosis Markers) - Flow Cytometry (Cell Cycle) - Metabolic Assays (PPP activity) Dose_Response->Mechanism_Assays Data_Analysis Data Analysis and Lead Compound Identification Mechanism_Assays->Data_Analysis End End: In Vivo Studies Data_Analysis->End

Caption: A generalized workflow for the in vitro evaluation of potential anticancer compounds.

Plausible Synthesis of this compound

  • Starting Materials: 6-Chloronicotinic acid and aniline.

  • Reaction: The reaction would be carried out in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an appropriate solvent (e.g., dioxane).

  • Workup and Purification: The product would be isolated and purified using standard techniques such as extraction and chromatography.

Conclusion

While direct experimental data for this compound remains elusive, the analysis of its close analogs, 6-aminonicotinamide and 6-aminonicotinic acid esters, provides a strong foundation for understanding the potential of this chemical scaffold. The in vitro data clearly indicates that modification of the 6-position of the nicotinic acid core can lead to potent biological activity, primarily through the inhibition of the pentose phosphate pathway. The ester derivatives of 6-aminonicotinic acid, in particular, represent a promising avenue for developing prodrugs with potentially improved therapeutic indices. Further in vivo comparative studies are warranted to fully elucidate the therapeutic potential of these compounds.

References

A Comparative Guide to the Synthesis of Nicotinic Acid: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the method of synthesis for a key molecule like nicotinic acid (Vitamin B3) is a critical consideration. This guide provides an objective comparison of traditional chemical synthesis routes and modern enzymatic approaches, supported by experimental data and detailed protocols.

Nicotinic acid is a vital nutrient and a precursor to the coenzymes NAD⁺ and NADP⁺, making it an essential component in various metabolic processes. Its synthesis is a significant industrial process, with applications ranging from pharmaceuticals and food fortification to animal feed. Historically, chemical methods have dominated production; however, enzymatic synthesis is emerging as a powerful, "green" alternative. This guide explores the quantitative and qualitative differences between these two approaches.

At a Glance: Key Performance Indicators

The choice between chemical and enzymatic synthesis of nicotinic acid hinges on a variety of factors, including yield, reaction conditions, and environmental impact. The following tables summarize the key quantitative data for representative methods.

Table 1: Chemical Synthesis of Nicotinic Acid - Performance Data
Starting MaterialOxidizing Agent/CatalystTemperature (°C)Pressure (MPa)Reaction TimeConversion (%)Yield (%)Purity (%)Reference
3-PicolineNitric Acid165 - 195--36 - 9031 - 62-[1]
3-PicolineAir/Oxygen, V₂O₅/Sb₂O₃-TiO₂260 - 280--94.6-99.58[2]
3-PicolineAmmonium Persulfate110 - 120---53.4 - 63.2>99[3]
5-Ethyl-2-methylpyridineNitric Acid190 - 2702 - 8~45 min8070-[4]
3-PicolineOxygen, Co(OAc)₂/NHPI/Bromide Salts170 - 2102.04 - 8 h59 - 10035.4 - 63.7-[5][6]
Table 2: Enzymatic Synthesis of Nicotinic Acid - Performance Data
SubstrateBiocatalyst (Microorganism)Temperature (°C)pHReaction TimeConversion (%)Yield (%)Product ConcentrationReference
3-CyanopyridineRhodococcus rhodochrous J125-26 h100-172 g/L[7]
3-CyanopyridineGordonia terrae (mutant MN12)--15 min100-100 mM substrate[8][9]
3-CyanopyridineNocardia globerula NHB-2 (fed-batch)-----1136 mM[8]
3-CyanopyridineRalstonia eutropha H16 (fed-batch)--20.8 h--129.2 g/L[8]
3-CyanopyridineRecombinant E. coli (AfnitA nitrilase)44.247.7540 min-98.6-[10]

Synthesis Workflows: A Visual Comparison

The fundamental difference between the chemical and enzymatic routes lies in their reaction pathways. Chemical methods often involve harsh conditions to drive the oxidation of alkylpyridines, whereas enzymatic methods utilize the high specificity of enzymes for a direct conversion under mild conditions.

Chemical_Synthesis cluster_chemical Chemical Synthesis Picoline 3-Picoline NicotinicAcid Nicotinic Acid Picoline->NicotinicAcid Oxidation Oxidant Oxidizing Agent (e.g., HNO₃, Air) HighTemp High Temperature & Pressure Byproducts Byproducts (e.g., NOx, CO₂)

A simplified workflow for the chemical synthesis of nicotinic acid.

Enzymatic_Synthesis cluster_enzymatic Enzymatic Synthesis Cyanopyridine 3-Cyanopyridine NicotinicAcid Nicotinic Acid Cyanopyridine->NicotinicAcid Hydrolysis Nitrilase Nitrilase Enzyme MildConditions Mild Conditions (Aqueous, Ambient Temp/Pressure) Ammonia Ammonia

A simplified workflow for the enzymatic synthesis of nicotinic acid.

Experimental Protocols

Below are representative experimental protocols for both chemical and enzymatic synthesis methods, providing a practical insight into each process.

Chemical Synthesis: Oxidation of 3-Picoline with Nitric Acid

This protocol is a generalized representation based on common industrial practices.

Objective: To synthesize nicotinic acid via the liquid-phase oxidation of 3-picoline.

Materials:

  • 3-Picoline (β-picoline)

  • Concentrated Nitric Acid (e.g., 68%)

  • Sulfuric Acid (optional, as a catalyst promoter)

  • Sodium Hydroxide or other base (for neutralization)

  • Hydrochloric Acid or Sulfuric Acid (for acidification)

  • High-pressure reactor (e.g., Parr reactor)

Procedure:

  • Reaction Setup: Charge the high-pressure reactor with 3-picoline and concentrated nitric acid. The molar ratio of nitric acid to 3-picoline is a critical parameter and is often in significant excess.[1]

  • Reaction Conditions: Seal the reactor and heat the mixture to a temperature range of 165-330°C.[1][11] The reaction is typically carried out under elevated pressure, which can range from atmospheric to several megapascals.[4]

  • Reaction Monitoring: Maintain the reaction for a specified duration, which can range from minutes to several hours, depending on the scale and specific conditions.[4]

  • Neutralization and Product Isolation: After cooling, the reaction mixture contains nicotinic acid nitrate. This is typically neutralized with a base like sodium hydroxide to a pH of 3.1-3.5 to precipitate the crude nicotinic acid.[11]

  • Purification: The crude nicotinic acid is then collected by filtration and can be further purified by recrystallization from hot water to yield a product with a purity of over 99%.[3]

Enzymatic Synthesis: Whole-Cell Biotransformation of 3-Cyanopyridine

This protocol is based on the use of Rhodococcus rhodochrous J1 cells containing nitrilase.

Objective: To synthesize nicotinic acid from 3-cyanopyridine using a whole-cell biocatalyst.

Materials:

  • Resting cells of Rhodococcus rhodochrous J1 (or another suitable microorganism expressing nitrilase)

  • 3-Cyanopyridine

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Hydrochloric Acid (for stopping the reaction and product precipitation)

Procedure:

  • Cell Preparation: Cultivate the microorganism under conditions optimized for nitrilase production. Harvest the cells by centrifugation and wash them with a suitable buffer to obtain resting cells.

  • Reaction Mixture: Prepare a reaction mixture containing the resting cells suspended in a phosphate buffer. The cell concentration is a key parameter for reaction efficiency.

  • Substrate Addition: Add 3-cyanopyridine to the reaction mixture. Due to potential substrate inhibition at high concentrations, a fed-batch approach is often employed, where the substrate is added portion-wise over time to maintain a low but steady concentration.[7][8]

  • Reaction Conditions: Incubate the reaction mixture at a mild temperature, typically around 25-45°C, with gentle agitation.[7][10] The reaction is carried out at atmospheric pressure.

  • Reaction Monitoring: Monitor the conversion of 3-cyanopyridine to nicotinic acid using techniques like HPLC. The reaction can proceed for several hours to achieve complete conversion.[7]

  • Product Recovery: Once the reaction is complete, stop the reaction by adding hydrochloric acid. This also serves to precipitate the nicotinic acid product, which can then be collected by filtration.[7] The purity of the product obtained through this method is often very high (>99.9%).[8][9]

Discussion and Conclusion

Chemical Synthesis:

The primary advantages of chemical synthesis are the use of relatively inexpensive starting materials and well-established, high-throughput processes.[8][12] However, these methods are often energy-intensive, requiring high temperatures and pressures.[8][12] A significant drawback is the environmental impact. The use of strong oxidants like nitric acid can lead to the formation of hazardous byproducts, including nitrogen oxides (NOx), which are potent greenhouse gases.[8][13] Furthermore, the atom economy of some chemical routes can be low, generating considerable waste.[8]

Enzymatic Synthesis:

The enzymatic approach offers several key advantages, aligning with the principles of green chemistry. These bioconversion processes operate under mild conditions (ambient temperature and pressure, neutral pH), which significantly reduces energy consumption.[8] The high specificity of enzymes like nitrilase leads to very high conversion rates and yields, often approaching 100%, with minimal byproduct formation.[7][8] This high selectivity simplifies downstream processing and purification, leading to a purer final product. The main challenges for enzymatic synthesis include potential substrate and product inhibition, which can be overcome through process optimization techniques like fed-batch reactions and enzyme immobilization.[8]

References

Unveiling the Potential: A Comparative Guide to the Validation of Molecular Docking Predictions for Nicotinic Acid Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of molecular docking predictions with experimental data for nicotinic acid derivatives targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in cancer progression. This analysis, supported by detailed experimental protocols, aims to bridge the gap between computational predictions and laboratory validation, offering a critical perspective on the drug discovery pipeline.

Molecular docking has emerged as a powerful computational tool in modern drug discovery, enabling the rapid screening of vast compound libraries to identify potential drug candidates. However, the predictions generated by these in silico models must be rigorously validated through experimental assays to confirm their biological activity. This guide focuses on derivatives of nicotinic acid, a class of compounds that has demonstrated promising anticancer properties, particularly as inhibitors of VEGFR-2. Dysregulation of the VEGFR-2 signaling pathway is a hallmark of many cancers, as it plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.

Comparing Docking Predictions with In Vitro Efficacy

The following tables summarize the molecular docking scores and corresponding experimental inhibitory activities (IC50 values) of several nicotinic acid derivatives against VEGFR-2 and cancer cell lines. These compounds have been selected from recent studies that combine computational and experimental approaches, providing a basis for a direct comparison of predicted binding affinity with measured biological effect.

Compound IDMolecular Docking Score (kcal/mol) vs. VEGFR-2In Vitro VEGFR-2 Inhibition IC50 (nM)In Vitro Cytotoxicity IC50 (µM) vs. HCT-116In Vitro Cytotoxicity IC50 (µM) vs. HepG2Reference
Compound 10 Not specified145.115.49.8[1]
Compound 7 Not specified250.215.715.5[1]
Compound 11 Not specified86.6020.17Not specified[1]
Compound 6 Not specified291.922.09Not specified[1]
Sorafenib (Standard) Not specified53.659.307.40[1]
Compound IDMolecular Docking Score (kcal/mol) vs. VEGFR-2In Vitro VEGFR-2 Inhibition IC50 (nM)In Vitro Cytotoxicity IC50 (µM) vs. HCT-116In Vitro Cytotoxicity IC50 (µM) vs. HepG2Reference
Compound 6 Not specified60.839.37.8[2]
Compound 10 Not specified63.6116.0324.2[2]
Compound 7 Not specified129.3015.910.20[2]
Sorafenib (Standard) Not specified53.65Not specifiedNot specified[2]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro VEGFR-2 Kinase Assay Protocol

This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the VEGFR-2 kinase. A decrease in ATP levels, detected via a luminescence-based method, corresponds to higher kinase activity. Inhibitors will result in a smaller decrease in ATP and thus a higher luminescent signal.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP

  • PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))

  • Test Compounds (Nicotinic Acid Derivatives)

  • Kinase-Glo® MAX Reagent

  • White 96-well plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Prepare a 1x Kinase Buffer by diluting the 5x stock. Prepare serial dilutions of the test compounds in the 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

  • Master Mixture Preparation: For each reaction, prepare a master mix containing 1x Kinase Buffer, ATP, and the PTK substrate.

  • Plate Setup:

    • Add the master mixture to each well of a white 96-well plate.

    • Add the diluted test compounds to the respective "Test Inhibitor" wells.

    • Add 1x Kinase Buffer with the same DMSO concentration to the "Positive Control" (no inhibitor) and "Blank" (no enzyme) wells.

  • Enzyme Addition: Add diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 1x Kinase Buffer to the "Blank" wells.

  • Incubation: Mix the plate gently and incubate at 30°C for 45 minutes to allow the kinase reaction to proceed.

  • Luminescence Detection:

    • Add Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate at room temperature for 10-15 minutes to stabilize the signal.

    • Read the luminescence using a microplate reader.

  • Data Analysis: The inhibitory activity is calculated as the percentage of remaining VEGFR-2 activity in the presence of the inhibitor compared to the positive control. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[3][4][5]

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.

Principle: A standardized suspension of bacteria is inoculated into a series of wells containing serial dilutions of the test compound. After incubation, the wells are visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no growth is observed.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test Compounds (Nicotinic Acid Derivatives)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a pure overnight culture, pick several colonies and suspend them in saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Inoculation: Inoculate each well containing the diluted compound with the prepared bacterial suspension. Include a growth control well (bacteria in MHB without compound) and a sterility control well (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[6][7][8]

Visualizing the Molecular Landscape

To better understand the biological context of VEGFR-2 inhibition and the experimental workflows, the following diagrams are provided.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Inhibitor Nicotinic Acid Derivative Inhibitor->VEGFR2 Inhibits (ATP Competition) Kinase_Assay_Workflow Start Start Prep Prepare Reagents (Buffer, ATP, Substrate, Inhibitor Dilutions) Start->Prep Plate Plate Master Mix & Inhibitor Prep->Plate AddEnzyme Add VEGFR-2 Enzyme Plate->AddEnzyme Incubate Incubate (30°C, 45 min) AddEnzyme->Incubate AddGlo Add Kinase-Glo® Reagent Incubate->AddGlo Read Read Luminescence AddGlo->Read Analyze Calculate % Inhibition & IC50 Read->Analyze End End Analyze->End

References

Unraveling the Analgesic Potential of Nicotinic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel analgesics with improved efficacy and safety profiles is a perpetual endeavor. Nicotinic acid derivatives have emerged as a promising class of compounds, exhibiting significant analgesic and anti-inflammatory properties. This guide provides a comparative analysis of the analgesic activity of various nicotinic acid derivatives, supported by experimental data and detailed methodologies, to aid in the advancement of pain management research.

A notable study by Khalil et al. (2013) synthesized a series of 2-substituted phenyl derivatives of nicotinic acid and evaluated their analgesic effects. The findings from this research form the primary basis for the comparative data presented herein. The study highlights that the analgesic efficacy of these derivatives is closely linked to the nature of their chemical substituents.

Comparative Analgesic Activity

The analgesic potential of the synthesized nicotinic acid derivatives was assessed using the acetic acid-induced writhing test in mice. This model is a well-established method for screening peripheral analgesic activity. The percentage of writhing inhibition was calculated to quantify the analgesic effect of each compound in comparison to a control group. Mefenamic acid, a known non-steroidal anti-inflammatory drug (NSAID), was used as a reference standard.

Compound IDSubstituent GroupDose (mg/kg)Analgesic Activity (% Inhibition of Writhing)
4a 2-bromophenyl10061.7 ± 4.8
4c 2-bromo-4-chlorophenyl10073.7 ± 6.2
4d 2-bromo-4-fluorophenyl10061.7 ± 4.8
4e 2-(carboxamido)phenyl10022.2 ± 1.2
4f 2-(N-methylcarboxamido)phenyl10030.1 ± 2.5
4g 2-(N-ethylcarboxamido)phenyl10035.6 ± 3.1
4h 2-(N-phenylcarboxamido)phenyl10025.8 ± 1.9
Mefenamic Acid -10072.4 ± 4.6

Data sourced from Khalil et al. (2013)[1][2]

The results clearly indicate that derivatives with a 2-bromophenyl substituent (4a, 4c, and 4d) exhibited the most potent analgesic activity.[2][3][4] Notably, compound 4c , with a 2-bromo-4-chlorophenyl group, demonstrated the highest analgesic effect, comparable to that of the standard drug, mefenamic acid.[1][2][3] Conversely, derivatives where the bromo substituent was replaced with a carboxamide moiety (4e-4h) showed a significant reduction in analgesic activity.[2][4] This suggests that the presence and nature of the substituent on the phenyl ring are critical for the analgesic efficacy of these nicotinic acid derivatives.

Experimental Protocols

Acetic Acid-Induced Writhing Test

The acetic acid-induced writhing test is a standard in vivo model for evaluating peripheral analgesic activity.[5][6][7][8][9] The procedure, as typically performed, is outlined below.

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Induction of Writhing & Observation cluster_3 Data Analysis A Male albino mice (25-30g) B Acclimatization for 1 week A->B C Fasting for 24 hours prior to experiment (water ad libitum) B->C D Divide mice into groups (n=6-8) C->D E Administer test compounds (e.g., 100 mg/kg, i.p.) D->E F Administer vehicle (control group) D->F G Administer reference drug (e.g., Mefenamic acid, 100 mg/kg, i.p.) D->G H 30 minutes post-drug administration E->H F->H G->H I Inject 0.6% acetic acid solution (10 ml/kg, i.p.) H->I J Wait 5 minutes I->J K Count number of writhes for 10-20 minutes J->K L Calculate mean number of writhes for each group K->L M Calculate % inhibition of writhing L->M N Statistical analysis (e.g., ANOVA followed by Dunnett's test) M->N

Caption: Workflow for the Acetic Acid-Induced Writhing Test.

Calculation of Percentage Inhibition:

The percentage inhibition of writhing, a measure of analgesic activity, is calculated using the following formula:

% Inhibition = [ (Mean no. of writhes in control group - Mean no. of writhes in test group) / Mean no. of writhes in control group ] x 100

Putative Signaling Pathways in Analgesia

The analgesic and anti-inflammatory effects of nicotinic acid derivatives are believed to be mediated, at least in part, through their interaction with nicotinic acetylcholine receptors (nAChRs) and the subsequent modulation of inflammatory pathways.[10] The α7 and α9α10 nAChR subtypes, in particular, have been identified as key players in pain and inflammation.[4][11][12][13][14][15]

Activation of α7 nAChRs on immune cells, such as macrophages, can trigger the cholinergic anti-inflammatory pathway.[4] This pathway leads to a reduction in the production and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[11] The study by Khalil et al. (2013) demonstrated that the most active analgesic compounds (4a, 4c, and 4d) also significantly reduced the serum levels of TNF-α and IL-6, supporting this mechanism.[1]

G

Caption: α7 nAChR-Mediated Anti-Inflammatory Signaling.

Similarly, α9α10 nAChRs are also implicated in the modulation of pain and inflammation.[3][4][10][13][14] Antagonists of this receptor have been shown to produce analgesic effects in models of neuropathic and inflammatory pain.[14] While the precise downstream signaling of α9α10 nAChRs in analgesia is still under investigation, it is believed to involve the regulation of cytokine release from immune cells.

Conclusion

The comparative analysis reveals that 2-substituted phenyl derivatives of nicotinic acid are a promising scaffold for the development of novel analgesic agents. The analgesic activity is highly dependent on the nature of the substituent, with 2-bromo-4-chlorophenyl derivative 4c demonstrating the most potent effect, comparable to mefenamic acid. The mechanism of action likely involves the modulation of inflammatory pathways through nicotinic acetylcholine receptors, particularly the α7 subtype, leading to a reduction in pro-inflammatory cytokines. Further investigation into the structure-activity relationships and the precise molecular targets of these compounds is warranted to optimize their analgesic properties and develop candidates with improved therapeutic profiles for the management of pain.

References

Efficacy of Nicotinamide Derivatives Compared to Commercial Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nicotinamide and its derivatives, a class of heterocyclic compounds related to vitamin B3, are emerging as a significant area of research in the development of novel fungicides.[1] Their broad spectrum of bioactivity against various plant pathogens has garnered considerable attention in the agrochemical field.[1] The commercial success of boscalid, a nicotinamide derivative, has further fueled research into this chemical class for controlling a wide range of fungal diseases.[1][2] This guide provides a comparative analysis of the fungicidal efficacy of various nicotinamide and nicotinic acid derivatives against several phytopathogenic fungi, with supporting experimental data and methodologies. While direct comparative data for 6-(phenylamino)nicotinic acid is limited in the reviewed literature, the data presented for structurally related compounds offer valuable insights into their potential as fungicidal agents.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo antifungal activities of several nicotinamide and nicotinic acid derivatives compared to commercial fungicides.

Table 1: In Vitro Antifungal Activity of Nicotinamide and Nicotinic Acid Derivatives

Compound/DerivativeTarget FungusEfficacy (EC50 in µg/mL)Commercial FungicideEfficacy (EC50 in µg/mL)Reference(s)
Compound 6b(L) (a N-phenylaminopyrimidine acid derivative)Botrytis cinerea19.96Pyrimethanil38.82[3]
Compound 3f (6-chloro-N-(2-(phenylamino)phenyl)nicotinamide)Botrytis cinerea5.6 (IC50)Thifluzamide7.61 (IC50)[4]
Compound 10a (a rhein amino acid derivative)Sclerotinia sclerotiorum0.079 mMPhenazine-1-carboxylic acid (PCA)Comparable[5]
Compound 10a (a rhein amino acid derivative)Fusarium graminearum0.082 mMPhenazine-1-carboxylic acid (PCA)Comparable[5]
Compound 10a (a rhein amino acid derivative)Phytophthora capsica0.134 mMPhenazine-1-carboxylic acid (PCA)Comparable[5]
Compound 4f (a N-(thiophen-2-yl) nicotinamide derivative)Cucumber Downy Mildew (Pseudoperonospora cubensis)1.96Diflumetorim21.44[6]
Compound 4f (a N-(thiophen-2-yl) nicotinamide derivative)Cucumber Downy Mildew (Pseudoperonospora cubensis)1.96Flumorph7.55[6]
Compound J15 (a nicotinohydrazide derivative)Rhizoctonia solani0.13Boscalid>0.13[7]
Compound 16g (a nicotinamide derivative)Candida albicans SC53140.25 (MIC)Fluconazole0.125-0.5 (MIC)[2][8]
Compound 16g (a nicotinamide derivative)Fluconazole-resistant C. albicans (6 strains)0.125-1 (MIC)Fluconazole>64 (MIC)[8][9]

Table 2: In Vivo Antifungal Activity of Nicotinamide Derivatives

Compound/DerivativeTarget DiseaseApplication RateControl Efficacy (%)Commercial FungicideApplication RateControl Efficacy (%)Reference(s)
Compound 3f (6-chloro-N-(2-(phenylamino)phenyl)nicotinamide)Gray Mold (Botrytis cinerea)200 mg/L53.9Thifluzamide200 mg/L55.2[4]
Compound 10a (a rhein amino acid derivative)Wheat Powdery Mildew0.2 mM92.1 (curative), 91.1 (protective)---[5]
Compound 4f (10% EC formulation)Cucumber Downy Mildew100 mg/L70Flumorph200 mg/L56[6]
Compound 4f (10% EC formulation)Cucumber Downy Mildew200 mg/L79Mancozeb1000 mg/L76[6]
Compound J15Rice Sheath Blight (Rhizoctonia solani)Pot testsSuperior to BoscalidBoscalid--[7]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Mycelial Growth Inhibition Assay)

This method is commonly used to determine the direct antifungal activity of a compound against mycelial fungi.[1]

a. Preparation of Fungal Strains and Compounds:

  • Phytopathogenic fungi such as Rhizoctonia solani, Sclerotinia sclerotiorum, Gibberella zeae, Fusarium oxysporum, and Botrytis cinerea are cultured on potato dextrose agar (PDA) at 27 ± 1°C for several days to obtain fresh mycelium.[1][10]

  • The test compounds (nicotinamide derivatives and reference fungicides) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.[1]

b. Assay Procedure:

  • The stock solutions of the test compounds are serially diluted and added to molten PDA medium to achieve the desired final concentrations.

  • The mixture is then poured into Petri dishes.[1]

  • A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony is placed at the center of each agar plate.

  • The plates are incubated at a controlled temperature (e.g., 27 ± 1°C) until the mycelial growth in the control plate (containing only DMSO) reaches a specified diameter.

  • The diameter of the fungal colony in each plate is measured, and the percentage of inhibition is calculated using the formula:

    • Inhibition (%) = [(C - T) / C] × 100, where C is the diameter of the mycelial growth in the control plate, and T is the diameter of the mycelial growth in the treated plate.

  • The EC50 value (the concentration of the compound that inhibits fungal growth by 50%) is then determined by probit analysis.

Succinate Dehydrogenase (SDH) Inhibition Assay

Many nicotinamide-based fungicides act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.[1][4]

a. Enzyme Preparation:

  • Mitochondria are isolated from the target fungus through differential centrifugation.

  • The mitochondrial pellet is resuspended in an appropriate buffer to be used as the source of the SDH enzyme.

b. Inhibition Assay:

  • The activity of the SDH enzyme is measured spectrophotometrically by monitoring the reduction of a substrate (e.g., 2,3-dimethoxy-5-methyl-6-decyl-1,4-benzoquinone) in the presence of succinate.[1]

  • The assay is performed in the presence of various concentrations of the nicotinamide derivatives and a control without the inhibitor.

  • The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.[1][4]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_invitro In Vitro Assay cluster_moa Mechanism of Action cluster_invivo In Vivo Assay fungal_strains Culturing of Fungal Strains mycelial_growth Mycelial Growth Inhibition Assay fungal_strains->mycelial_growth sdh_assay SDH Inhibition Assay fungal_strains->sdh_assay compound_prep Preparation of Test Compound and Fungicide Solutions compound_prep->mycelial_growth compound_prep->sdh_assay pot_test Pot/Field Trials compound_prep->pot_test data_analysis_vitro Data Analysis (EC50) mycelial_growth->data_analysis_vitro data_analysis_moa Data Analysis (IC50) sdh_assay->data_analysis_moa disease_assessment Disease Severity Assessment pot_test->disease_assessment data_analysis_vivo Data Analysis (Control Efficacy) disease_assessment->data_analysis_vivo

Caption: General experimental workflow for evaluating the efficacy of novel fungicides.

Signaling Pathway: Inhibition of Succinate Dehydrogenase

Caption: Mechanism of action of SDHI fungicides, which block the mitochondrial respiratory chain.

Derivatives of nicotinamide and nicotinic acid represent a versatile and promising class of fungicides.[1] The research highlighted in this guide demonstrates their potential to control a wide range of plant and human fungal pathogens. Several derivatives have shown efficacy comparable or superior to commercial fungicides like boscalid, pyrimethanil, flumorph, and mancozeb.[6][7] The primary mode of action for many of these compounds is the inhibition of the succinate dehydrogenase enzyme, a well-established target for fungicides.[1][4][7] Further research and development of these compounds, potentially including this compound, could lead to novel and effective solutions for managing fungal diseases in agriculture and medicine.

References

Safety Operating Guide

Proper Disposal of 6-(Phenylamino)nicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 6-(Phenylamino)nicotinic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

The primary principle of chemical waste management is to handle all surplus and non-recyclable chemical materials as hazardous waste unless they are definitively known to be non-hazardous.[1] For this compound, it is prudent to follow hazardous waste protocols due to the general nature of substituted organic compounds and specific warnings for related chemicals.

I. Hazard Assessment and Waste Classification

Key Disposal Considerations:

ParameterGuidelineSource
Waste Classification Hazardous WasteGeneral laboratory practice[1]
Environmental Hazard Potentially harmful to aquatic life. Do not let product enter drains, waterways, or soil.Based on related compounds[2][3]
Primary Disposal Route Licensed hazardous waste disposal company.[2][4]
Recommended Treatment Incineration in a chemical incinerator with an afterburner and scrubber.Based on nicotinic acid SDS[2]
Container Disposal Triple-rinse with a suitable solvent; collect rinsate as hazardous waste.[1]

II. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

Step 1: Waste Identification and Segregation

  • Clearly identify the waste as "Hazardous Waste: this compound".

  • Keep this waste stream separate from other incompatible chemical wastes.[1]

Step 2: Containerization

  • Use a suitable, leak-proof container that is compatible with the chemical. The container must have a secure lid and be kept closed except when adding waste.[1]

  • Label the container clearly with the full chemical name and the words "Hazardous Waste".[1]

Step 3: On-site Storage

  • Store the waste container in a designated, secure, and well-ventilated area away from general laboratory traffic.

  • Ensure the storage area has secondary containment to manage any potential leaks.[1]

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[4]

  • Provide the contractor with all necessary information regarding the waste material.

Step 5: Disposal of Contaminated Labware

  • Any labware (e.g., glassware, spatulas) that is grossly contaminated with this compound should be decontaminated or disposed of as hazardous waste.[5]

  • For disposable items, place them in a designated hazardous waste container.

  • For reusable glassware, triple-rinse with an appropriate solvent. The solvent rinsate must be collected and disposed of as hazardous waste.[1]

III. Emergency Procedures for Spills

In the event of a spill of this compound powder:

  • Evacuate and Secure: Evacuate unnecessary personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses or goggles, and a lab coat. For larger spills, respiratory protection may be necessary.[3]

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[2][3]

  • Clean-up: Carefully sweep or vacuum up the spilled solid material, avoiding dust generation, and place it into a labeled hazardous waste container for disposal.[2][3]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and collect the cleaning materials as hazardous waste.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Identification cluster_1 On-Site Management cluster_2 Final Disposal A Unused or Contaminated This compound B Classify as Hazardous Waste A->B C Select Compatible, Sealed Container B->C Segregate from incompatibles D Label Container: 'Hazardous Waste' + Chemical Name C->D E Store in Designated, Secure Area D->E F Contact EHS or Licensed Waste Contractor E->F G Arrange for Pickup F->G H Professional Disposal (e.g., Incineration) G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-(Phenylamino)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling 6-(Phenylamino)nicotinic acid. Adherence to these procedures is crucial for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

To mitigate these risks, the following personal protective equipment is mandatory:

PPE CategoryRequired EquipmentSpecifications
Eye/Face Protection Safety glasses with side-shields or gogglesMust conform to EN166 (EU) or NIOSH (US) approved standards.
Hand Protection Chemical-resistant glovesInspect gloves prior to use. Use proper glove removal technique.
Skin and Body Protection Long-sleeved lab coat---
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when facing concentrations above the exposure limit or when ventilation is inadequate.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation :

    • Ensure the work area is well-ventilated. A chemical fume hood is recommended.

    • Confirm that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the required personal protective equipment as detailed in the table above.

  • Handling :

    • Avoid the formation of dust and aerosols.[1]

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.

    • Avoid contact with skin and eyes.[1]

    • Weigh and transfer the compound in a designated area, preferably within a fume hood, to minimize exposure.

    • Keep the container tightly closed when not in use.

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling.[2]

    • Decontaminate all work surfaces and equipment.

    • Remove and properly dispose of contaminated gloves and other disposable PPE.

    • Launder reusable protective clothing separately from other laboratory attire.

Emergency Procedures

  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • In Case of Skin Contact : Immediately wash off with plenty of soap and water. If skin irritation persists, consult a physician.[1][2]

  • In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2]

  • If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Disposal Plan

  • Waste Generation : All materials contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, should be considered chemical waste.

  • Containerization : Collect waste in a clearly labeled, sealed container suitable for chemical waste.

  • Disposal : Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not dispose of with household garbage or allow it to reach the sewage system.

Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep_area Ensure Ventilated Area (Fume Hood) check_safety Check Eyewash/Shower prep_area->check_safety don_ppe Don Required PPE check_safety->don_ppe weigh Weigh and Transfer don_ppe->weigh handle Avoid Dust/Aerosol Formation weigh->handle store Keep Container Closed handle->store wash Wash Hands store->wash decontaminate Decontaminate Surfaces wash->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe collect_waste Collect in Labeled Container dispose_ppe->collect_waste dispose_plant Approved Waste Disposal Plant collect_waste->dispose_plant

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Phenylamino)nicotinic acid
Reactant of Route 2
Reactant of Route 2
6-(Phenylamino)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.